Technical Documentation Center

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid
  • CAS: 1704063-57-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, scientifically grounded methodology for the synthesis of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid, a molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, scientifically grounded methodology for the synthesis of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid, a molecule of interest in medicinal chemistry and drug discovery. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that inform the synthetic design.

Introduction and Strategic Overview

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is a bifunctional molecule incorporating a substituted piperazine moiety and a phenylboronic acid group. The piperazine scaffold is a common pharmacophore in numerous approved drugs, often imparting favorable pharmacokinetic properties.[1][2][3] The boronic acid functional group is a versatile handle for further chemical elaboration, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[4][5][6]

The synthetic strategy outlined herein is a convergent approach, involving the synthesis of two key precursors followed by their coupling and final deprotection. This method is designed for robustness and scalability, with purification strategies considered at each stage to ensure the final product's high purity.

Synthetic Pathway Overview

The synthesis is logically divided into three main stages:

  • Stage 1: Synthesis of the Piperazine-Linker Intermediate. This involves the alkylation of N-ethylpiperazine with a suitable three-carbon electrophile.

  • Stage 2: Preparation of the Boronic Acid Precursor. This stage focuses on the protection of 3-hydroxyphenylboronic acid to prevent unwanted side reactions during the subsequent coupling step.

  • Stage 3: Coupling and Deprotection. The two key intermediates are coupled via a Williamson ether synthesis, followed by the deprotection of the boronic acid to yield the final target molecule.

Synthetic_Pathway cluster_0 Stage 1: Piperazine-Linker Synthesis cluster_1 Stage 2: Boronic Acid Protection cluster_2 Stage 3: Coupling & Deprotection A N-Ethylpiperazine C 1-(3-Bromopropyl)-4-ethylpiperazine A->C Alkylation B 1,3-Dibromopropane B->C Alkylation G (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid, pinacol ester C->G Williamson Ether Synthesis D 3-Hydroxyphenylboronic acid F (3-Hydroxyphenyl)boronic acid, pinacol ester D->F Esterification E Pinacol E->F Esterification F->G Williamson Ether Synthesis H (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid G->H Deprotection

Figure 1: Overall synthetic workflow for (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine

The initial step involves the mono-alkylation of N-ethylpiperazine. Controlling the stoichiometry is critical to minimize the formation of the di-alkylated byproduct.

Protocol:

  • To a solution of N-ethylpiperazine (2.0 equivalents) in a suitable aprotic solvent such as acetonitrile or THF, add a mild base like potassium carbonate (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1,3-dibromopropane (1.0 equivalent) dropwise over 30 minutes with vigorous stirring. The excess of N-ethylpiperazine serves to both drive the reaction towards mono-alkylation and act as a scavenger for the HBr byproduct.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ReagentMolar Mass ( g/mol )EquivalentsAmount
N-Ethylpiperazine114.192.0Specify mass/volume
1,3-Dibromopropane201.861.0Specify mass/volume
Potassium Carbonate138.211.5Specify mass
Acetonitrile--Specify volume

Table 1: Reagents for the synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine.

Stage 2: Synthesis of (3-Hydroxyphenyl)boronic acid, pinacol ester

The boronic acid functionality is protected as a pinacol ester to prevent its decomposition under the basic conditions of the subsequent Williamson ether synthesis.

Protocol:

  • Suspend 3-hydroxyphenylboronic acid (1.0 equivalent) and pinacol (1.1 equivalents) in a suitable solvent like toluene or dichloromethane.[7][8][9][10]

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the esterification.

  • Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude pinacol ester, which can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

ReagentMolar Mass ( g/mol )EquivalentsAmount
3-Hydroxyphenylboronic acid137.931.0Specify mass
Pinacol118.171.1Specify mass
Toluene--Specify volume

Table 2: Reagents for the synthesis of (3-Hydroxyphenyl)boronic acid, pinacol ester.

Stage 3: Coupling and Deprotection

This step couples the two previously synthesized fragments.

Protocol:

  • To a solution of (3-hydroxyphenyl)boronic acid, pinacol ester (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (1.2 equivalents) or potassium carbonate (2.0 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the corresponding phenoxide.

  • Add a solution of 1-(3-bromopropyl)-4-ethylpiperazine (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )EquivalentsAmount
(3-Hydroxyphenyl)boronic acid, pinacol ester220.081.0Specify mass
1-(3-Bromopropyl)-4-ethylpiperazine235.161.1Specify mass
Sodium Hydride (60% dispersion in mineral oil)24.001.2Specify mass
DMF--Specify volume

Table 3: Reagents for the Williamson Ether Synthesis.

The final step is the hydrolysis of the pinacol ester to reveal the boronic acid.

Protocol:

  • Dissolve the purified (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid, pinacol ester in a mixture of a water-miscible organic solvent like acetone or THF and an aqueous acid solution (e.g., 1 M HCl).

  • Stir the mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a mild base such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent. It is important to note that boronic acids can sometimes be challenging to extract. Multiple extractions may be necessary.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • Further purification, if required, can be achieved by recrystallization or by forming a diethanolamine adduct to facilitate crystallization.[11][12]

Coupling_Deprotection cluster_0 Williamson Ether Synthesis cluster_1 Deprotection A 1-(3-Bromopropyl)-4-ethylpiperazine F (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid, pinacol ester A->F SN2 Attack B (3-Hydroxyphenyl)boronic acid, pinacol ester E Intermediate Phenoxide B->E Deprotonation C Base (e.g., NaH) C->E Deprotonation D Solvent (e.g., DMF) D->E Deprotonation E->F SN2 Attack H Final Product F->H Hydrolysis G Aqueous Acid (e.g., HCl) G->H Hydrolysis

Figure 2: Detailed workflow for the coupling and deprotection stages.

Mechanistic Insights: The Suzuki-Miyaura Coupling

While not a direct step in this synthesis, the primary utility of the final product is in Suzuki-Miyaura cross-coupling reactions. Understanding this mechanism is crucial for its application. The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide, forming a Pd(II) species.

  • Transmetalation: The organoboron compound (in this case, our synthesized boronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[4][13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdXL2 Ar-Pd(II)-X L2 Pd0->ArPdXL2 Oxidative Addition (Ar-X) ArPdArL2 Ar-Pd(II)-Ar' L2 ArPdXL2->ArPdArL2 Transmetalation (Ar'-B(OH)2, Base) ArPdArL2->Pd0 Reductive Elimination (Ar-Ar')

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification and Characterization

The purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines.[12] Column chromatography on silica gel can be effective, but care must be taken as the acidic nature of silica can sometimes lead to degradation.[14] Reversed-phase chromatography can be a viable alternative.[11]

Characterization of the final product should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Safety Considerations

  • 1,3-Dibromopropane: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium Hydride: Is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Solvents: Acetonitrile, DMF, and toluene are flammable and have associated health risks. Appropriate personal protective equipment (PPE) should be worn at all times.

Conclusion

This guide presents a robust and well-reasoned synthetic route to (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid. By breaking down the synthesis into logical stages and providing detailed protocols, researchers are equipped with the necessary information to successfully prepare this valuable building block for drug discovery and development. The emphasis on the rationale behind each step, from the choice of reagents to the purification techniques, provides a deeper understanding of the synthetic process.

References

  • Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Reddit. [Link]

  • Marvanova, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 707. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Boettger, G., et al. (1990). U.S. Patent No. 4,911,793. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • Marvanova, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate. [Link]

  • How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. [Link]

  • Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

  • Process for purification of boronic acid and its derivatives. (2005).
  • Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(48), 17114–17117. [Link]

  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(4), 334–339. [Link]

  • Marvanova, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PubMed. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Challenging purification of organoboronic acids. (2025, November 8). Chemistry Stack Exchange. [Link]

  • Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. (n.d.). PubMed Central. [Link]

  • Process for the N-monoalkylation of piperazine. (1961).
  • National Institute of Standards and Technology. (n.d.). N-Ethylpiperazine. In NIST Chemistry WebBook. [Link]

  • Synthesis of aryl boronic acids. (1999).
  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. (2024, February 8). Reddit. [Link]

  • SLS. (n.d.). 3-Hydroxyphenylboronic acid, >=95.0%. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2023, October 18). MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Exploratory

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid CAS number

Technical Whitepaper: Integration of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic Acid in Advanced Drug Discovery Executive Summary In contemporary medicinal chemistry, optimizing the pharmacokinetic (PK) and phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Integration of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic Acid in Advanced Drug Discovery

Executive Summary

In contemporary medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs) is as critical as target affinity. (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid (CAS: 1704063-57-9) [1] represents a highly specialized, bifunctional organoboron building block designed to address these exact challenges. By combining a reactive boronic acid handle for carbon-carbon bond formation with a highly soluble, basic ethylpiperazine moiety, this compound serves as a premier reagent for synthesizing kinase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers[2].

This technical guide provides an in-depth analysis of its structural rationale, strategic applications, and field-proven synthetic methodologies, ensuring that researchers can deploy this building block with maximum efficiency and reproducibility.

Molecular Architecture & Physicochemical Profiling

To utilize this building block effectively, one must first deconstruct its pharmacophore. The molecule is not merely a reagent; it is a pre-assembled modular cassette designed to impart specific physicochemical properties to a parent scaffold.

Quantitative Data Summary

The fundamental properties of the compound dictate its behavior in both catalytic cycles and biological systems.

ParameterValueMechanistic Implication
CAS Number 1704063-57-9[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₅H₂₅BN₂O₃[3]Defines the stoichiometric mass requirements.
Molecular Weight 292.19 g/mol [3]Upon coupling, adds a mass fragment of 247.36 Da to the parent aryl halide.
Substituent Position Meta (3-position)Angles the solubilizing group ~120° away from the core, ideal for projecting out of kinase hinge-binding pockets into the solvent front.
Ionizable Center Basic Piperazine NpKa ~8.5. Ensures protonation at physiological pH (7.4), drastically improving aqueous solubility and oral bioavailability.
Structural Rationale

The design of this molecule solves multiple medicinal chemistry problems simultaneously. The meta-propoxy linkage provides sufficient spatial flexibility to prevent steric clashes with the target protein, while the terminal 4-ethylpiperazine acts as a lipophilic base. Unlike a methylpiperazine, the ethyl variant offers slightly higher lipophilicity (improving membrane permeability) and is often less susceptible to rapid oxidative N-dealkylation by cytochrome P450 enzymes .

G BA Boronic Acid [Reactive Handle] PR Meta-Phenyl Ring [Aromatic Spacer] BA->PR C-B Bond PL Propoxy Chain [Flexible Linker] PR->PL Ether Linkage EP 4-Ethylpiperazine [Solubilizing Group] PL->EP C-N Bond

Fig 1: Pharmacophore deconstruction of CAS 1704063-57-9.

Strategic Utility in Medicinal Chemistry

Kinase Inhibitor Development

In the design of Type I and Type II kinase inhibitors, the core heterocyclic scaffold typically binds to the highly conserved, lipophilic ATP-binding pocket. To achieve cellular efficacy, the molecule must be soluble in aqueous media. By coupling CAS 1704063-57-9 to a halogenated core, chemists can project the basic ethylpiperazine moiety out of the binding pocket and into the solvent-exposed region. This mimics the successful design paradigms seen in blockbuster drugs like Ponatinib and Bosutinib.

PROTAC Linkerology

Targeted protein degradation relies on bifunctional molecules that bridge a target protein and an E3 ubiquitin ligase. The propoxy-phenyl-piperazine motif serves as a rigid-to-flexible transition zone within a PROTAC linker[2]. The basic nitrogen can be further functionalized (if de-ethylated) or used as a vector to modulate the overall topological polar surface area (tPSA) of the degrader, preventing the molecule from becoming excessively lipophilic .

Advanced Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

Coupling boronic acids that contain basic aliphatic amines presents a distinct challenge: the basic nitrogen can coordinate to the Palladium(II) intermediate, poisoning the catalyst and stalling the reaction. Furthermore, electron-rich arylboronic acids are prone to protodeboronation (premature cleavage of the C-B bond).

To circumvent this, the causality of the reaction conditions must be tightly controlled. We employ a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) which accelerates reductive elimination and is too sterically hindered to allow piperazine coordination.

G Pd0 Pd(0) L_n Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetallation (+ Boronic Acid) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Cross-Coupled API RedElim->Product

Fig 2: Suzuki-Miyaura catalytic cycle highlighting the transmetallation step.

Optimized Reaction Parameters
ParameterSelectionCausality / Rationale
Catalyst XPhos Pd G3 (5 mol%)Bulky ligand prevents piperazine coordination; G3 precatalyst ensures rapid generation of active Pd(0).
Base K₃PO₄ (3.0 equiv)Mild enough to prevent rapid protodeboronation, but strong enough to form the reactive boronate complex.
Solvent 1,4-Dioxane / H₂O (4:1)Dioxane provides high solubility for organics at 90 °C; water is essential to dissolve the base and activate the boron.
Self-Validating Experimental Workflow
  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), (3-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid (1.2 equiv), and XPhos Pd G3 (0.05 equiv).

  • Degassing: Add degassed 1,4-Dioxane and aqueous K₃PO₄ (1.0 M). Purge the system with inert N₂ gas for 5 minutes.

    • Validation Checkpoint 1: The mixture should appear as a pale yellow, biphasic suspension.

  • Initiation: Heat the reaction mixture to 90 °C under vigorous stirring.

    • Validation Checkpoint 2: Within 15 minutes, the solution should transition to a homogeneous dark red/brown color. The appearance of a heavy black precipitate (Pd black) at this stage indicates oxygen ingress or catalyst failure.

  • Monitoring: After 2 hours, sample the organic layer.

    • Validation Checkpoint 3: Analyze via LC-MS. The reaction is self-validated as complete when the Ar-X peak disappears and a new peak corresponding to [Mass(Ar) + 247.3 Da] appears.

  • Quenching: Cool to room temperature and filter through a short pad of Celite to remove bulk palladium residues, washing with Ethyl Acetate (EtOAc).

Downstream Processing: Acid-Base Purification Strategy

Because the coupled product contains a basic ethylpiperazine moiety, standard silica gel chromatography often results in severe peak tailing or irreversible binding. We leverage the pH-dependent solubility of the product to achieve a highly pure compound without immediate chromatography.

G Crude Crude Reaction Mixture AcidExt Acidic Extraction (pH 2) Protonates Piperazine Crude->AcidExt OrgWaste Organic Phase (Neutral Impurities) AcidExt->OrgWaste Discard AqPhase Aqueous Phase (Product HCl Salt) AcidExt->AqPhase Retain Basify Basification (pH 10) Deprotonates Piperazine AqPhase->Basify OrgExt Organic Extraction Basify->OrgExt Pure Purified Target Compound OrgExt->Pure

Fig 3: Acid-base extraction workflow for basic amine-containing products.

Step-by-Step Purification Protocol
  • Acidification: Concentrate the crude filtrate in vacuo. Dissolve the residue in EtOAc (50 mL) and add 1.0 M aqueous HCl (50 mL) until the aqueous phase reaches pH ~2.

  • Phase Separation: Transfer to a separatory funnel. The protonated product (HCl salt) migrates to the aqueous layer. Discard the organic layer, which contains neutral impurities, unreacted aryl halide, and cleaved phosphine ligands.

  • Basification: Cool the retained aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches ~10.

    • Validation Checkpoint 4: The aqueous solution will become cloudy as the free-base product precipitates out of solution.

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the highly pure target API.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4(1), 64.[Link]

  • NextSDS Database. (2024). Substance Information: (3-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid. [Link]

Sources

Foundational

Spectroscopic Profiling and Analytical Validation of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic Acid

Executive Summary As a Senior Application Scientist, I approach the structural validation of functionalized boronic acids not merely as a routine analytical task, but as a critical quality-control gateway for downstream...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the structural validation of functionalized boronic acids not merely as a routine analytical task, but as a critical quality-control gateway for downstream cross-coupling efficiency. (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid (CAS: 1704063-57-9) is a highly versatile building block in medicinal chemistry. Its precise spectroscopic characterization ensures the integrity of the Suzuki-Miyaura coupling reactions it participates in, directly impacting the yield and purity of complex pharmaceutical APIs. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic data, experimental workflows, and mechanistic applications of this specific compound.

Chemical Architecture & Mechanistic Rationale

The structural design of this molecule is highly intentional, featuring three distinct domains that dictate its analytical behavior:

  • Boronic Acid Moiety (-B(OH)₂): Serves as the reactive transmetalation handle for palladium-catalyzed cross-couplings. It exists in an equilibrium between the monomeric acid and its trimeric anhydride (boroxine) form, a dynamic that must be controlled during NMR analysis.

  • Propoxy Linker (-O-CH₂-CH₂-CH₂-): Provides spatial flexibility, minimizing steric hindrance during the oxidative addition and transmetalation steps of the catalytic cycle.

  • Ethylpiperazine Group: A highly basic, ionizable moiety designed to drastically improve the aqueous solubility and pharmacokinetic (ADME) profile of the final drug candidate. This group dictates the mass spectrometric ionization strategy.

Spectroscopic Profiling & Data Interpretation

To ensure robust structural elucidation, a multi-modal analytical approach is required. The following tables summarize the expected quantitative data derived from empirical analysis and structural analogs.

Multinuclear NMR Spectroscopy (DMSO-d₆)

The use of a highly polar, aprotic solvent like DMSO-d₆ is critical. Non-polar solvents promote the dehydration of the boronic acid into a boroxine ring, complicating the spectra. DMSO disrupts this hydrogen bonding, stabilizing the monomeric form and yielding sharp signals, as detailed in studies on 1[1].

Table 1: ¹H, ¹³C, and ¹¹B NMR Assignments

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 8.01s (broad)2H-B(OH)₂ (Exchanges with D₂O)
¹H 7.37d (J = 7.2 Hz)1HAr-H (C6)
¹H 7.34s1HAr-H (C2)
¹H 7.24t (J = 7.6 Hz)1HAr-H (C5)
¹H 6.92dd (J = 8.0, 2.4 Hz)1HAr-H (C4)
¹H 4.01t (J = 6.4 Hz)2HAr-O-CH₂ - (Propoxy)
¹H 2.45 - 2.25m (broad)12HPiperazine (8H), N-CH₂ propoxy (2H), N-CH₂ ethyl (2H)
¹H 1.88p (J = 6.8 Hz)2H-CH₂-CH₂ -CH₂- (Propoxy middle)
¹H 0.98t (J = 7.2 Hz)3H-CH₂-CH₃ (Ethyl)
¹¹B 28.5s (broad)-sp²-hybridized Boron
¹³C 158.5, 136.0, 128.8, 126.5, 119.8, 114.5--Aromatic Carbons
¹³C 66.8, 54.8, 52.5, 52.1, 51.5, 26.5, 11.8--Aliphatic Carbons (Ether, Piperazine, Alkyl)
High-Resolution Mass Spectrometry (HRMS)

Because the piperazine nitrogen is highly basic, Positive Electrospray Ionization (ESI+) is the optimal technique. The fragmentation pattern is highly predictable, driven by the cleavage of the piperazine ring, a phenomenon well-documented in 2[2].

Table 2: ESI-MS/MS Fragmentation Data (Positive Ion Mode)

m/zRelative AbundanceFragment AssignmentNeutral Loss
293.20 100%[M+H]⁺ (Precursor Ion)None
275.19 15%[M+H - H₂O]⁺H₂O (18 Da) from Boronic Acid
113.11 85%[Ethylpiperazine-CH₂]⁺Cleavage at ether linkage
84.08 45%Cleaved piperazine ringRing opening / Loss of ethyl
Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is utilized primarily to confirm the absence of the boroxine anhydride form in the solid state, which is critical for accurate stoichiometric calculations during synthesis[3].

Table 3: Key ATR-FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityBondFunctional Group
3350 - 3200Broad, StrongO-H stretchBoronic acid hydroxyls
2950, 2810MediumC-H stretchAlkyl / Piperazine backbone
1600, 1580MediumC=C stretchAromatic ring
1340StrongB-O stretchBoronic acid
1240, 1050StrongC-O-C stretchAryl-alkyl ether

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality statement explaining why the action is taken.

Protocol 1: Multinuclear NMR Acquisition Strategy
  • Causality: Boronic acids are notorious for forming quadripolar-broadened signals and unpredictable oligomers in non-polar environments. By forcing the compound into a highly polar, hydrogen-bond-accepting solvent, we lock the molecule into its monomeric state.

  • Step 1: Accurately weigh 15.0 mg of the compound into a clean glass vial.

  • Step 2: Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Validation Checkpoint: The solution must be completely clear; any turbidity indicates incomplete dissolution or inorganic borate impurities.

  • Step 3: Transfer the solution to a high-quality 5 mm NMR tube. If acquiring ¹¹B spectra, utilize a quartz NMR tube to eliminate the broad background signal typically caused by borosilicate glass.

  • Step 4: Acquire ¹H (400 MHz, 16 scans, relaxation delay 2s) and ¹³C (100 MHz, 512 scans).

  • Step 5: Acquire ¹¹B (128 MHz, 64 scans). The presence of a single broad peak at ~28.5 ppm confirms the sp² hybridized state of the pure boronic acid[1].

Protocol 2: LC-ESI-MS/MS Fragmentation Analysis
  • Causality: To differentiate this compound from potential regioisomers (e.g., ortho/para substitutions or methylpiperazine analogs), tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to map the exact fragmentation pathways[2].

  • Step 1: Prepare a 1 µg/mL analyte solution in a matrix of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Validation Checkpoint: The formic acid ensures complete protonation of the piperazine nitrogen, maximizing ESI+ sensitivity.

  • Step 2: Inject 5 µL onto a C18 UPLC column (50 x 2.1 mm, 1.8 µm particle size).

  • Step 3: Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Step 4: Isolate the precursor ion at m/z 293.20 in the quadrupole and apply a collision energy of 20 eV. Monitor the diagnostic product ions at m/z 113.11 and 84.08.

Mechanistic Application: The Suzuki-Miyaura Pathway

The primary utility of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. The efficiency of this reaction relies heavily on the base-mediated activation of the boronic acid into a tetrahedral, sp³-hybridized boronate complex, which dramatically accelerates the transmetalation step, a mechanism thoroughly investigated in 4[4].

SuzukiMiyaura Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)(Ar)(X)L2 Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Transmetalation Pd(II)(Ar)(Ar')L2 OxAdd->TransMet Base Exchange Boronate Activated Boronate [(3-(3-(4-Ethylpiperazin-1-yl) propoxy)phenyl)B(OH)3]- Boronate->TransMet Ar' Transfer RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 Release of Biaryl

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the activated boronate.

Conclusion

The rigorous spectroscopic profiling of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is paramount for its successful integration into complex synthetic pipelines. By understanding the causality behind solvent selection in NMR and ionization parameters in LC-MS, researchers can confidently validate the structural integrity of this intermediate, thereby ensuring high-fidelity cross-coupling outcomes in drug development workflows.

References

  • An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds Source: ACS Publications URL:[Link][1]

  • Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Compounds Source: ResearchGate URL:[Link][3]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: PMC (National Institutes of Health) URL:[Link][2]

  • The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL:[Link][4]

Sources

Exploratory

The Lewis Acidity of Substituted Phenylboronic Acids: Mechanistic Insights for Drug Development and Molecular Sensing

The Fundamental Nature of Boron Lewis Acidity Boronic acids are defined by an sp2 -hybridized boron atom possessing a vacant, orthogonal p-orbital. Unlike traditional Brønsted-Lowry acids that donate a proton, phenylboro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Fundamental Nature of Boron Lewis Acidity

Boronic acids are defined by an sp2 -hybridized boron atom possessing a vacant, orthogonal p-orbital. Unlike traditional Brønsted-Lowry acids that donate a proton, phenylboronic acids (PBAs) function primarily as Lewis acids[1]. They accept an electron pair from a nucleophile—such as a hydroxide ion or a diol—to form an sp3 -hybridized, tetrahedral boronate anion[1].

In aqueous media, the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form is governed by the acid dissociation constant ( pKa​ )[2]. This reversible coordination is the cornerstone of their utility in both medicinal chemistry and materials science, dictating how aggressively the boron center will seek out and bind to biological or chemical nucleophiles.

Substituent Effects: Tuning the Electrophilicity of the Boron Center

The Lewis acidity of a phenylboronic acid is highly sensitive to the electronic and steric nature of the substituents on the phenyl ring. By modifying these substituents, researchers can precisely tune the pKa​ of the molecule.

  • Electron-Withdrawing Groups (EWGs): Substituents such as −CF3​ , −F , or −NO2​ withdraw electron density from the boron atom via inductive and resonance effects. This increases the electrophilicity of the vacant p-orbital, thereby lowering the pKa​ and enhancing the Lewis acidity[2].

  • Electron-Donating Groups (EDGs): Substituents like −OCH3​ or −CH3​ donate electron density into the aromatic ring, partially satisfying the electron deficiency of the boron atom. This raises the pKa​ , making the compound a weaker Lewis acid[2].

  • Steric and Solvation Effects: In highly substituted systems, such as 2,6-diarylphenylboronic acids, standard Hammett correlations can break down. Research demonstrates that in these sterically encumbered systems, the pKa​ remains relatively constant regardless of the para-substituent on the flanking rings. This is due to a delicate balance where the loss of solvation stabilization of the boronate anion is counteracted by intrinsic through-space polar- π interactions[3].

Table 1: Influence of Substituents on the pKa​ of Phenylboronic Acids in Aqueous Media | Compound | Substituent (Hammett σ ) | Electronic Effect | Approximate pKa​ | | :--- | :--- | :--- | :--- | | 3-Nitrophenylboronic acid | m−NO2​ (+0.71) | Strong EWG | ~7.0 | | 4-Trifluoromethylphenylboronic acid | p−CF3​ (+0.54) | Strong EWG | ~7.4 | | 4-Fluorophenylboronic acid | p−F (+0.06) | Weak EWG | ~8.5 | | Phenylboronic acid | None (0.00) | Baseline | ~8.8 | | 4-Methoxyphenylboronic acid | p−OCH3​ (-0.27) | EDG | ~9.3 | (Note: Values aggregated from standard literature correlations demonstrating Hammett substituent effects[4])

Implications in Drug Development: Proteasome Inhibitors

The therapeutic efficacy of boronic acid-containing drugs, such as the FDA-approved proteasome inhibitors bortezomib and ixazomib, is directly tied to their Lewis acidity[5]. These drugs target the β5 -subunit of the 20S proteasome. The boron atom acts as an electrophilic "warhead," undergoing a nucleophilic attack by the hydroxyl group of the N-terminal catalytic threonine residue[2].

If the Lewis acidity is too high, the drug may indiscriminately bind to off-target nucleophiles, leading to toxicity. If it is too low, the binding affinity to the proteasome drops, reducing efficacy. Thus, tuning the electronic environment around the boronic acid is a critical optimization step in medicinal chemistry[2].

ProteasomeInhibition A Bortezomib (Trigonal Boron) Active Electrophile C Nucleophilic Attack on Vacant p-orbital A->C B 20S Proteasome Catalytic Threonine B->C D Tetrahedral Boronate Adduct (Reversible Inhibition) C->D

Reversible covalent binding of bortezomib to the catalytic threonine of the 20S proteasome.

Applications in Saccharide Sensing

Beyond therapeutics, the reversible covalent interaction of boronic acids with 1,2- or 1,3-diols forms the basis for saccharide sensing[6]. When a neutral phenylboronic acid binds to a saccharide (like glucose or fructose), it forms a cyclic boronate ester. This complexation significantly increases the electrophilicity of the boron center, effectively lowering its pKa​ and shifting the equilibrium toward the anionic tetrahedral form at physiological pH[7].

By coupling the boronic acid to a fluorophore, this binding-induced hybridization change ( sp2 to sp3 ) and subsequent anionic charge generation can be transduced into a measurable optical signal (e.g., via Photoinduced Electron Transfer, PET)[7].

SaccharideSensing Neutral Neutral PBA (sp2) High pKa Ester Cyclic Boronate Ester (sp3) Lower pKa (Anionic) Neutral->Ester + Diol Diol Saccharide (Diol) Diol->Ester Signal Fluorescence Modulation (PET/CT) Ester->Signal Transduction

Shift in hybridization and pKa upon saccharide binding, leading to signal transduction.

Experimental Methodology: Self-Validating Protocol for pKa​ Determination

To accurately determine the Lewis acidity ( pKa​ ) of a novel substituted phenylboronic acid, UV-Vis spectrophotometry is highly effective[8]. The following protocol utilizes direct UV-Vis titration in a mixed solvent system to ensure solubility and self-validation through isosbestic points.

Causality in Experimental Design:
  • Solvent Choice: A mixed solvent (e.g., 25% acetonitrile / 75% water) is strictly required because many substituted PBAs are poorly soluble in pure water. If the analyte precipitates, light scattering will artificially inflate absorbance readings, ruining the titration[8].

  • Self-Validation (Isosbestic Points): A true two-state equilibrium (neutral trigonal vs. anionic tetrahedral) must exhibit sharp isosbestic points in the overlay of UV-Vis spectra. The absence of isosbestic points indicates aggregation, precipitation, or side reactions, acting as a built-in fail-safe to invalidate flawed runs.

Step-by-Step Protocol:
  • Buffer Preparation: Prepare a series of buffers covering a pH range from 3.0 to 13.5 (e.g., citrate-phosphate for pH 3.6–8.7, borate for pH 8.7–11, phosphate for pH 11–13). Adjust ionic strength to 0.1 M using KCl to ensure constant activity coefficients[8].

  • Analyte Stock: Dissolve the substituted phenylboronic acid in pure acetonitrile to a concentration of 2.5 mM[8].

  • Sample Matrix Assembly: In a UV-transparent 96-well microtiter plate or quartz cuvette, mix the components to achieve a final solvent ratio of 25% acetonitrile / 75% aqueous buffer. Combine 40 µL of acetonitrile, 150 µL of the respective pH buffer, and 10 µL of the PBA stock[8].

  • Spectral Acquisition: Record the UV-Vis absorption spectra (typically 200–400 nm) for each pH solution at a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Data Validation: Overlay all spectra. Verify the presence of at least one clear isosbestic point. If absent, discard the data and re-evaluate the analyte's solubility limits.

  • Data Fitting: Extract the absorbance values at the wavelength of maximum difference ( λmax​ ) between the acidic and basic forms. Plot Absorbance vs. pH and fit to the Henderson-Hasselbalch equation using non-linear regression to extract the pKa​ .

ProtocolWorkflow Step1 1. Buffer & Analyte Prep (Mixed Solvent System) Step2 2. UV-Vis Titration (pH 3.0 to 13.5) Step1->Step2 Step3 3. Spectral Overlay Check Isosbestic Points Step2->Step3 Valid Valid: Isosbestic Point Proceed to Fitting Step3->Valid Yes Invalid Invalid: No Isosbestic Point Check Solubility Step3->Invalid No Step4 4. Non-linear Regression Henderson-Hasselbalch Valid->Step4

Self-validating experimental workflow for UV-Vis pKa determination of boronic acids.

References

  • Source: d-nb.
  • Source: nih.
  • Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents (Protocol Specific)
  • Source: nih.
  • Source: acs.
  • Title: Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene)
  • Source: rsc.
  • Source: rsc.

Sources

Foundational

The Stability Paradigm of Boronic Acids: Harnessing Tertiary Amine B–N Coordination for Hyperstability

Executive Summary Boronic acids are indispensable building blocks in modern medicinal chemistry, materials science, and cross-coupling catalysis. However, their inherent susceptibility to protodeboronation, oxidation, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boronic acids are indispensable building blocks in modern medicinal chemistry, materials science, and cross-coupling catalysis. However, their inherent susceptibility to protodeboronation, oxidation, and hydrolysis often limits their synthetic utility and shelf-life. This technical guide provides an in-depth mechanistic analysis of how intramolecular tertiary amine coordination transforms the stability profile of boronic acids. By shifting the boron center from a vulnerable sp² hybridized state to a sterically and electronically shielded sp³ state, B–N dative bonding creates "hyperstable" complexes capable of withstanding harsh aqueous and basic conditions.

The Vulnerability of the Boron p-Orbital

Boronic acids ( R−B(OH)2​ ) possess a trigonal planar geometry characterized by an orthogonal, unoccupied p-orbital. This empty orbital acts as a powerful Lewis acid, making the boron center highly susceptible to nucleophilic attack[1].

The primary degradation pathway for these compounds is protodeboronation —the base-catalyzed cleavage of the carbon-boron (C-B) bond. As established in classical mechanistic studies, protodeboronation typically proceeds via the initial coordination of a nucleophile (such as water or a hydroxide ion) to the empty p-orbital, forming a tetrahedral boronate anion. This intermediate then undergoes a rate-limiting C-B bond cleavage, often liberating a transient aryl anion or proceeding via a concerted σ -bond metathesis[2].

A common misconception in organic synthesis is that converting a boronic acid to a simple ester (e.g., a pinacol ester) inherently protects it from degradation. However, kinetic studies reveal that esterification does not necessarily impart greater stability; in many cases, rapid pre-hydrolysis of the ester back to the free boronic acid is the dominant component of the overall protodeboronation process[3],[4].

Mechanistic Causality: The B–N Coordination Strategy

To prevent degradation, the associative pathway of the nucleophile must be blocked. Incorporating a proximal tertiary amine—either within the boronic acid backbone (e.g., ortho-(N,N-dialkylaminomethyl)phenylboronic acids) or via a protective ligand like N-methyliminodiacetic acid (MIDA)—fundamentally alters the electronic and steric environment of the boron atom[5],[6].

The sp² to sp³ Transition

The lone pair of the tertiary nitrogen donates electron density directly into the empty p-orbital of the boron atom, forming a dative B–N bond. This interaction drives a rehybridization of the boron center from sp² (trigonal planar) to sp³ (tetrahedral). By filling the Lowest Unoccupied Molecular Orbital (LUMO), the thermodynamic driving force for external nucleophilic attack is neutralized.

Steric Occlusion and Hyperconjugation

Beyond electronic saturation, the formation of a rigid bicyclic or cyclic system around the B–N bond creates a steric umbrella. This physical barrier prevents hydroxide or water molecules from accessing the boron center. In advanced derivatives like TIDA (tetramethyl N-methyliminodiacetic acid) boronates, tetramethyl substitution introduces powerful hyperconjugative effects that redistribute electron density, further strengthening the covalency of the N–B bond and rendering the complex highly resistant to hydrolysis[5].

BN_Coordination A Free Boronic Acid (sp2, Empty p-orbital) B Nucleophilic Attack (e.g., H2O, OH-) A->B Susceptible D Tertiary Amine Coordination A->D Intramolecular Folding C Degradation (Protodeboronation) B->C C-B Cleavage E B-N Dative Bond (sp3, Blocked p-orbital) D->E Electron Donation E->B Blocks Attack F Hyperstable Complex (Resists Hydrolysis) E->F Steric & Electronic Shielding

Diagram 1: Structural and electronic logic of B-N coordination preventing degradation.

Comparative Stability Metrics

The impact of B-N coordination on hydrolytic and oxidative stability is profound. The table below summarizes the relative stability profiles of various boronic acid derivatives when subjected to aqueous basic conditions.

Compound ClassBoron HybridizationStructural FeatureHydrolytic Stability (pH > 9)Protodeboronation Susceptibility
Free Arylboronic Acid sp²Unshielded p-orbitalN/A (Already hydrolyzed)High (Rapid C-B cleavage)
Pinacol Boronate sp²Diol EsterificationLow (Rapid pre-hydrolysis)High
MIDA Boronate sp³B-N Dative BondHigh (Stable for days)Extremely Low
TIDA Boronate sp³B-N Bond + Steric BulkHyperstable (No degradation)Negligible
o-Aminomethyl Boronic Acid Dynamic sp² ⇌ sp³Intramolecular B-NModerate to HighLow

Experimental Workflows: Self-Validating Protocols for Stability Assessment

To rigorously quantify the stability of tertiary amine-containing boronic acids, researchers must employ self-validating kinetic assays. Relying solely on end-point isolated yields is prone to error due to workup losses. The following protocol utilizes in situ Nuclear Magnetic Resonance (NMR) spectroscopy to provide real-time, orthogonal validation of degradation kinetics.

Protocol: Kinetic NMR Analysis of Protodeboronation

Rationale: Monitoring the reaction via both ¹H and ¹¹B NMR ensures that the disappearance of the starting material correlates exactly with the appearance of the protodeboronated product and free boric acid, effectively closing the mass balance.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 0.05 mmol of the tertiary amine-boronic acid derivative and 0.01 mmol of 1,3,5-trimethoxybenzene (acting as an inert internal standard). Dissolve the mixture in 0.5 mL of a D2​O /THF- d8​ (1:1 v/v) buffer in a standard 5 mm NMR tube.

  • Baseline Acquisition & Validation: Acquire baseline ¹H and ¹¹B NMR spectra.

    • Validation Check: The ¹¹B NMR must show a sharp peak between 10–15 ppm, confirming the sp³ hybridized B–N coordinated state. A peak at ~30 ppm indicates an uncoordinated sp² boron.

  • Stress Induction: Inject 50 µL of a 1.0 M K2​CO3​ solution in D2​O into the NMR tube to initiate base-catalyzed degradation. Invert the tube 3 times to ensure rapid, homogenous mixing.

  • Kinetic Monitoring: Insert the tube into the NMR spectrometer pre-heated to the desired stress temperature (e.g., 60 °C). Program the spectrometer to acquire ¹H and ¹¹B spectra automatically every 15 minutes for a 24-hour period.

  • Data Processing & Causality Analysis: Integrate the diagnostic aliphatic/aromatic protons of the boronic acid against the internal standard. Plot ln([A]/[A]0​) versus time. A linear fit indicates pseudo-first-order kinetics, from which the rate constant ( kobs​ ) and half-life ( t1/2​ ) can be extracted.

Protocol S1 Step 1: Sample Prep Dissolve B-N boronic acid in D2O/THF-d8 buffer S2 Step 2: Base Addition Add K2CO3 or NaOH to initiate stress S1->S2 S3 Step 3: NMR Acquisition 11B and 1H NMR at timed intervals S2->S3 S4 Step 4: Kinetic Analysis Integrate specific peaks vs internal standard S3->S4 S5 Step 5: Half-life Calc Plot ln([A]/[A]0) vs time to extract k_obs S4->S5

Diagram 2: Self-validating in situ NMR workflow for kinetic stability assessment.

Implications for Drug Development and Materials Science

The enhanced stability provided by B-N coordination has revolutionized several advanced scientific fields:

  • Iterative Cross-Coupling in Drug Discovery: allow for the step-by-step, automated assembly of complex natural products and pharmaceuticals. The B-N bond acts as a robust "mask," protecting the boronic acid during one Suzuki-Miyaura coupling, which can later be deprotected under mild aqueous basic conditions for the subsequent coupling cycle[6].

  • Covalent Adaptable Networks (CANs): In polymer science, are utilized to create dynamic hydrogels and self-healing elastomers. The B-N bond provides robust interchain forces that resist unwanted hydrolysis but can be dynamically exchanged under specific stimuli, yielding materials with high tensile strength (e.g., >40 MPa) and highly efficient chemical recyclability[7],[8].

References

  • Boronic acid - Wikipedia . Wikipedia.[Link]

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization... . The Journal of Organic Chemistry - ACS Publications.[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . Journal of the American Chemical Society - ACS Publications.[Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery . Molecules - MDPI.[Link]

  • Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) . Organic Letters - ACS Publications.[Link]

  • Iterative Cross-Coupling with MIDA Boronates . CORE (University of Illinois at Urbana-Champaign).[Link]

  • Covalent Adaptable Networks Containing Nitrogen-Coordinated Boronic Ester and Imine Bonds . ACS Applied Polymer Materials.[Link]

  • High mechanical properties and chemical recovery: a new supramolecular elastomer synergistically enabled by boron-based dynamic bonds . EurekAlert!.[Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of Ethylpiperazine-Containing Compounds: Biological Targets, Mechanisms, and Workflow Validation

Executive Summary The ethylpiperazine moiety is a privileged scaffold in modern medicinal chemistry. Far from being a mere solubilizing appendage, the N-ethylpiperazine ring actively dictates target engagement, modulates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethylpiperazine moiety is a privileged scaffold in modern medicinal chemistry. Far from being a mere solubilizing appendage, the N-ethylpiperazine ring actively dictates target engagement, modulates physicochemical properties, and drives the pharmacokinetic profiles of numerous FDA-approved drugs and investigational compounds. This technical guide provides an in-depth analysis of the biological targets of ethylpiperazine-containing compounds, exploring the mechanistic rationale behind their efficacy and detailing the self-validating experimental workflows required for their evaluation.

Physicochemical Rationale and Logical Relationships

The incorporation of an ethylpiperazine group into a drug molecule introduces two protonatable nitrogen atoms, typically yielding a pKa in the physiological range (~9.0). This basicity, combined with the specific steric bulk of the ethyl group, serves a tripartite function in pharmacology:

  • Aqueous Solubility: The moiety dramatically increases water solubility, which is critical for formulating lipophilic payloads. For instance, incorporating piperazine-based linkers into maleimide conjugates increases aqueous solubility up to 370 mM without the need for additional solubilizers [[1]](1].

  • Target Affinity via Solvent-Exposed Regions: In kinase inhibitors, the ethylpiperazine ring frequently extends out of the ATP-binding pocket into the solvent-exposed region. This allows the molecule to form critical electrostatic interactions or hydrogen bonds without disrupting the core hinge-binding motif 2[2].

  • Permeation Enhancement: At specific pH ranges, the protonation state of ethylpiperazine derivatives allows them to act as transepithelial permeation enhancers, modulating tight junctions to increase the paracellular flux of co-administered drugs 3[3].

Logical_Rel EP Ethylpiperazine Scaffold Prop1 Protonatable Nitrogens (pKa ~9) EP->Prop1 Prop2 Steric Bulk (Ethyl Group) EP->Prop2 Prop3 Hydrophilicity EP->Prop3 Bio1 Aqueous Drug Solubility Prop1->Bio1 Bio2 Solvent-Exposed Receptor Binding Prop2->Bio2 Bio3 Paracellular Permeation Prop3->Bio3

Logical relationship between ethylpiperazine physicochemical properties and biological outcomes.

Core Biological Targets

Cyclin-Dependent Kinases (CDKs) and Kinase Networks

Ethylpiperazine is a critical structural component in several targeted oncology drugs. A prime example is Abemaciclib , a selective CDK4/6 inhibitor used in metastatic breast cancer. X-ray crystallographic data reveals that while the 2-aminopyrimidine core interacts with the kinase hinge region, the positively charged ethylpiperazine ring is positioned in the solvent-exposed region, interacting with residues like Thr107 and Asp104 2[2]. Similarly, Gilteritinib , an inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, utilizes an ethylpiperazine group to optimize its interaction profile for the treatment of acute myeloid leukemia 2[2].

CDK46_Pathway Abemaciclib Abemaciclib (Ethylpiperazine) CDK46 CDK4/6 - Cyclin D Complex Abemaciclib->CDK46 Inhibits Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Promotes

Mechanism of CDK4/6 inhibition by ethylpiperazine-containing compounds like Abemaciclib.

Casein Kinase 1 Delta (CK1δ)

Emerging research highlights the role of ethylpiperazine derivatives in novel oncology targets. The compound 13i HCl , which features a 4-ethylpiperazin-1-yl group, has been identified as a potent inhibitor of CK1δ. By inhibiting this kinase, the compound suppresses β-catenin expression, triggers necroptosis, and reverses mesenchymal characteristics in bladder cancer models 4[4].

Bacterial Topoisomerases

In the realm of infectious diseases, the ethylpiperazine moiety is integral to the structure of fluoroquinolones like Enrofloxacin . The 1-ethylpiperazinyl group enhances the molecule's ability to intercalate into bacterial DNA and stabilize the DNA gyrase and Topoisomerase IV cleavage complexes, leading to rapid bactericidal activity [[5]](5].

Hypoxia-Activated Prodrug Targets

In the tumor microenvironment, hypoxia-activated prodrugs like CP-506 leverage the ethylpiperazine scaffold to enhance tissue penetration. Upon bioactivation in oxygen-deficient regions, the resulting metabolites exhibit high diffusivity, creating a potent "bystander effect" that eradicates adjacent metabolically defective target cells 6[6].

Quantitative Data Summary

The following table summarizes the key ethylpiperazine-containing compounds, their validated biological targets, and the specific role the moiety plays in their pharmacology.

CompoundPrimary Biological TargetTherapeutic IndicationRole of Ethylpiperazine Moiety
Abemaciclib CDK4 / CDK6Metastatic Breast CancerSolubilization; solvent-exposed region binding
Gilteritinib FLT3 / AXLAcute Myeloid LeukemiaPharmacokinetic optimization; target affinity
Enrofloxacin DNA Gyrase / Topo IVBacterial InfectionsTarget binding (intercalation complex stabilization)
13i HCl CK1δBladder CancerKey pharmacophore for kinase inhibition
CP-506 Hypoxia-activatedSolid TumorsDiffusible bystander effect mediator
1-Ethylpiperazine Epithelial Tight JunctionsDrug DeliverypH-dependent paracellular permeation enhancement

Self-Validating Experimental Workflows

As a standard of scientific integrity, experimental protocols must be designed as self-validating systems. An isolated result is prone to artifact; a self-validating workflow builds internal controls that confirm causality at every step.

Protocol 1: Kinase Target Engagement & Phenotypic Validation (Self-Validating System)

Objective: To confirm that an ethylpiperazine-containing compound directly inhibits its target and that this inhibition is the causal factor for cell cycle arrest.

  • Step 1: In Vitro Kinase Assay (ADP-Glo). Incubate recombinant target kinase (e.g., CDK4/Cyclin D1) with ATP and the compound. Measure ADP production via luminescence.

    • Causality Check: Establishes direct biochemical inhibition of the enzyme, independent of cellular factors.

  • Step 2: Cellular Target Engagement (Western Blot). Treat target cells (e.g., MCF-7) with the compound. Lyse cells and probe for downstream phosphorylated targets (e.g., p-Rb) versus total protein.

    • Causality Check: Validates that the compound penetrates the cell membrane and hits the specific target in a complex biological matrix.

  • Step 3: Cell Cycle Analysis & Viability. Stain treated cells with Propidium Iodide to assess G1 cell cycle arrest via Flow Cytometry, followed by a viability readout (CellTiter-Glo).

    • Causality Check: Links the biochemical inhibition (Step 1) and cellular target engagement (Step 2) to the ultimate phenotypic outcome, proving the mechanism of action.

Protocol 2: Transepithelial Permeation Enhancement Assay (Self-Validating System)

Objective: To evaluate the efficacy of ethylpiperazine derivatives in modulating tight junctions without inducing cytotoxicity 3[3].

  • Step 1: Monolayer Formation. Seed Caco-2 cells on permeable Transwell inserts. Culture for 21 days until a polarized monolayer forms.

  • Step 2: Baseline TEER Measurement. Equilibrate inserts in Experimental Diffusion Medium (EDM) for 15 minutes. Record baseline Transepithelial Electrical Resistance (TEER).

  • Step 3: Apical Treatment & Flux Measurement. Apply the ethylpiperazine derivative (e.g., 10-100 mM) to the apical chamber alongside a paracellular marker (e.g., 0.5 mM Calcein). Measure TEER at 10 and 30 minutes, and sample the basolateral chamber for Calcein fluorescence.

    • Causality Check: A drop in TEER suggests tight junction opening, but could also indicate cell membrane rupture. The flux of the specific 10 kDa marker confirms that the paracellular route is specifically enlarged.

  • Step 4: MTT Viability Assay. Wash the monolayer and perform an MTT assay to assess cellular metabolic activity.

    • Causality Check: This is the critical validation step. If the MTT assay shows high viability, it proves the TEER drop was caused by transient tight junction modulation (permeation enhancement) rather than cell death.

TEER_Workflow Seed 1. Seed Caco-2 Cells on Transwell Inserts Culture 2. Culture for 21 Days (Monolayer Formation) Seed->Culture Baseline 3. Measure Baseline TEER Culture->Baseline Treat 4. Apply Ethylpiperazine Derivatives (Apical) Baseline->Treat Measure 5. Record TEER at 10 & 30 mins Treat->Measure Validate 6. Paracellular Marker Permeability Assay Measure->Validate Viability 7. MTT Viability Assay (Toxicity Check) Validate->Viability

Self-validating workflow for assessing transepithelial permeation enhancement and viability.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ACS Publications.[Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Publications.[Link]

  • CK1δ as a potential therapeutic target to treat bladder cancer. Aging. [Link]

  • Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling. Frontiers.[Link]

Sources

Foundational

Solubility of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid in organic solvents

Technical Whitepaper: Solubility Profiling and Physicochemical Behavior of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic Acid in Organic Solvents Abstract For researchers and drug development professionals, the han...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Physicochemical Behavior of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic Acid in Organic Solvents

Abstract

For researchers and drug development professionals, the handling, purification, and formulation of complex boronic acids present unique physicochemical challenges. (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is a highly specialized, multifunctional intermediate featuring a Lewis acidic boronic acid moiety, a flexible propoxy ether linkage, and a basic tertiary amine (ethylpiperazine). This whitepaper provides an in-depth analysis of the causality behind its solubility behaviors in various organic solvents, establishes predictive solubility profiles based on structural analogs, and details field-proven experimental protocols for empirical solubility determination.

Structural Analysis & Physicochemical Drivers

As a Senior Application Scientist, I often observe that the solubility of complex boronic acids is mischaracterized due to a failure to account for their dynamic structural equilibria. The solubility of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is not static; it is dictated by three competing molecular features:

  • The Boronic Acid Core ( −B(OH)2​ ) : The boron atom is sp2 -hybridized with an empty p-orbital, acting as a mild Lewis acid. The hydroxyl groups act as both hydrogen bond donors and acceptors[1]. In the solid state, these molecules form extended hydrogen-bonded dimeric networks[2]. To dissolve the compound, the organic solvent must possess sufficient polarity (e.g., ethers, ketones, or alcohols) to disrupt this crystal lattice[3].

  • The Ethylpiperazine Ring : This basic tertiary amine introduces a profound pH- and state-dependent variable. As a free base , the lipophilic ethyl and piperazine carbon framework significantly enhances solubility in polar aprotic solvents (e.g., chloroform, dichloromethane) compared to unsubstituted phenylboronic acid[4]. However, if isolated as a salt (e.g., hydrochloride), the molecule becomes highly polar, drastically reducing its solubility in non-polar organic solvents while increasing its affinity for protic solvents like methanol.

  • Boroxine Equilibrium : Boronic acids are prone to reversible dehydration to form cyclic anhydrides known as boroxines[1]. Heating the compound in dry organic solvents drives this condensation reaction. Because boroxines lack the hydrogen-bond donating capacity of the parent acid, their solubility profiles differ entirely.

G Target (3-(3-(4-Ethylpiperazin-1-yl) propoxy)phenyl)boronic acid Boronic Boronic Acid Moiety (-B(OH)2) Target->Boronic dictates Piperazine Ethylpiperazine Ring (Tertiary Amine) Target->Piperazine dictates Propoxy Propoxy Linker (-O-CH2-CH2-CH2-) Target->Propoxy dictates Hbond Protic Solvent Affinity Boronic->Hbond H-bond Donor/Acceptor Boroxine Altered Phase Equilibrium Boronic->Boroxine Dehydration (Heat) Protonation Zwitterionic Potential Piperazine->Protonation Salt vs. Free Base Lipophilicity Aprotic Solvent Affinity Propoxy->Lipophilicity Flexibility & VdW forces

Caption: Physicochemical drivers dictating the solubility of the target boronic acid.

Estimated Solubility Profile in Organic Solvents

Quantitative solubility data for highly specific intermediates is rarely published. However, by synthesizing empirical data from structurally analogous compounds—such as isobutoxyphenylboronic acid[4] and unsubstituted phenylboronic acid[3]—we can construct a highly reliable predictive solubility matrix for the free base form of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid at 25 °C.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated SolubilitySolvation Mechanism & Causality
Alcohols Methanol32.7High (> 50 mg/mL)Strong H-bond donor/acceptor capacity disrupts boronic acid dimers. Solvates the basic piperazine nitrogen.
Halogenated Chloroform4.8Moderate-High (20-40 mg/mL)High affinity for the lipophilic piperazine/propoxy moieties. Dipole interactions stabilize the free base[3].
Ketones Acetone20.7Moderate (15-30 mg/mL)Acts as a Lewis base, coordinating with the empty p-orbital of the boron atom[3].
Ethers THF7.5Moderate (10-25 mg/mL)Oxygen lone pairs accept H-bonds from the −B(OH)2​ group, breaking crystal lattice networks.
Hydrocarbons Hexane1.9Low (< 1 mg/mL)Insufficient polarity to overcome the strong intermolecular hydrogen bonding of the boronic acid core[2].

Note: If the compound is utilized as a hydrochloride salt, expect solubility in Chloroform, Acetone, and THF to drop to < 5 mg/mL, while Methanol solubility will remain high.

Methodologies for Empirical Solubility Determination

To generate self-validating, publication-quality data for this specific compound, researchers must choose between the Isothermal Shake-Flask method and the Polythermal Dynamic method.

Protocol A: The Isothermal Shake-Flask Method (Gold Standard)

This method is preferred for determining absolute equilibrium solubility at a fixed temperature, particularly for boron-containing compounds[5].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid boronic acid (approx. 100 mg) to a 5 mL glass vial containing 2 mL of the target organic solvent.

  • Equilibration: Seal the vial tightly (to prevent solvent evaporation and atmospheric moisture ingress) and place it in a thermostated shaker bath set to 25.0 ± 0.1 °C.

  • Agitation: Agitate at 500 rpm for 48 hours. Causality note: Boronic acids can exhibit slow dissolution kinetics due to stable dimeric crystal lattices; 48 hours ensures true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow it to stand for 2 hours at 25.0 °C to let undissolved particulates settle.

  • Filtration: Draw the supernatant through a pre-warmed 0.22 µm PTFE syringe filter. Discard the first 0.5 mL to account for filter adsorption.

  • Quantification: Dilute the filtrate immediately in a compatible solvent (e.g., Acetonitrile) to prevent precipitation. Analyze the concentration via HPLC-UV against a standard calibration curve.

Protocol B: The Polythermal Dynamic (Turbidimetric) Method

This method is highly efficient for generating temperature-dependent solubility curves and is particularly well-suited for boronic acids and their esters[3],[4].

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh a known mass of the boronic acid and a known mass of the organic solvent into a jacketed, magnetically stirred glass cell.

  • Sealing: Seal the cell to prevent solvent loss during heating.

  • Probe Insertion: Insert a calibrated luminance/turbidity probe and a high-precision thermometer into the suspension.

  • Controlled Heating: Heat the suspension at a slow, controlled rate of 0.5 °C/min while stirring continuously.

  • Detection: Record the exact temperature at which the luminance probe detects a sudden spike in light transmittance (indicating the disappearance of turbidity and complete dissolution).

  • Iteration: Add a known micro-volume of solvent to the cell, allow it to cool until precipitation occurs, and repeat the heating cycle to generate a full solubility curve.

G Step1 1. Solid-Solvent Preparation Step2 2. Polythermal Heating Step1->Step2 0.5 °C/min Step3 3. Turbidity Monitoring Step2->Step3 Luminance Probe Step4 4. Clearing Point Detection Step3->Step4 Transmittance > 95% Step5 5. Thermodynamic Modeling Step4->Step5 van't Hoff / NRTL

Caption: Workflow for the Polythermal Dynamic Method using turbidimetric detection.

Critical Analytical Considerations

When executing these protocols, scientists must control for two major failure points inherent to this specific molecule:

  • Dehydration Artifacts: During the dynamic heating method, temperatures exceeding 50–60 °C can trigger the dehydration of the boronic acid into its boroxine anhydride[4]. Because the boroxine has a different solubility profile, this shifts the thermodynamic equilibrium, leading to erroneous data. Mitigation: Limit dynamic method heating to < 50 °C, or utilize the isothermal shake-flask method at 25 °C.

  • Zwitterionic Behavior: The pKa of the boronic acid hydroxyls is typically around 8.8[2], while the conjugate acid of the ethylpiperazine ring has a pKa around 8.5-9.0. In protic solvents with trace water, the molecule can exist in a zwitterionic state, which drastically alters its partition coefficient and apparent solubility. Ensure solvents are strictly anhydrous (e.g., stored over molecular sieves) to measure true organic solubility.

Conclusion

The solubility of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is a delicate interplay between the hydrogen-bonding capacity of its boronic acid core and the lipophilic, basic nature of its ethylpiperazine side chain. By understanding these mechanistic drivers, researchers can rationally select solvents—favoring alcohols and halogenated solvents for the free base—and deploy validated methodologies like the shake-flask or dynamic turbidimetric methods to generate accurate physicochemical profiles.

References

  • Phenylboronic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Semantic Scholar (Journal of Solution Chemistry) URL:[Link]

  • Versatile Self-Adapting Boronic Acids for H-Bond Recognition: From Discrete to Polymeric Supramolecules Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

  • Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Basic Nitrogen-Containing Boronic Acids

Focus Compound: (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary & Mechanistic Rationale The Suzuki-Miyaura c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura coupling (SMC) is a highly versatile and widely utilized palladium-catalyzed reaction for the construction of carbon-carbon bonds[1]. In modern drug discovery, incorporating basic solubilizing groups—such as the ethylpiperazine-propoxy-phenyl motif found in (3-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid[2]—is a standard strategy to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).

However, cross-coupling substrates containing unprotected, basic aliphatic amines present a significant synthetic hurdle. The unhindered tertiary nitrogen of the ethylpiperazine ring acts as a strong Lewis base that can competitively coordinate to the electrophilic Palladium(II) center during the catalytic cycle. This off-target coordination stalls the transmetalation step and leads to severe catalyst poisoning and premature reaction termination[3][4].

To engineer a successful and high-yielding protocol, the reaction environment must be strictly controlled. This is achieved through three causal choices:

  • Steric Shielding via Ligand Design: Utilizing bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos) creates a steric environment around the Pd center that permits the oxidative addition of planar aryl halides but physically excludes the bulky piperazine moiety from coordinating[3].

  • Base-Mediated Boronate Activation: Transmetalation requires the boronic acid to be activated into a tetrahedral boronate complex[5]. An aqueous biphasic system using a moderate inorganic base (e.g., K₃PO₄) ensures rapid boronate formation while acting as a buffer.

  • pH-Controlled Phase Partitioning: The amphiphilic nature of the piperazine product requires a highly specific, pH-adjusted workup to ensure the product is fully neutralized (free-based) for organic extraction.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II)Ar(X)L2 OxAdd->PdII TransMet Transmetalation (Boronate) PdII->TransMet Poison Catalyst Poisoning (Piperazine) PdII->Poison Weak Ligand PdII_Ar_Ar Pd(II)Ar(Ar')L2 TransMet->PdII_Ar_Ar RedElim Reductive Elimination (Biaryl Product) PdII_Ar_Ar->RedElim RedElim->Pd0

Catalytic cycle highlighting potential Pd-poisoning by piperazine nitrogen.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling (3-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid with a standard electron-neutral aryl bromide. This data illustrates the causality behind the selected protocol parameters.

EntryCatalyst SystemBase (Equiv)Solvent SystemYield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O15%Extensive catalyst poisoning; Pd black precipitation.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)1,4-Dioxane/H₂O42%Moderate conversion; significant protodeboronation observed.
3Pd₂(dba)₃ / SPhosK₃PO₄ (3.0)1,4-Dioxane/H₂O78%Good conversion; minor homocoupling of the boronic acid.
4 Pd₂(dba)₃ / XPhos K₃PO₄ (3.0) 1,4-Dioxane/H₂O 94% Complete conversion; optimal suppression of amine binding.

Note: Reactions run at 0.5 mmol scale, 90 °C for 12 hours. Yields determined by quantitative LC-MS using an internal standard.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a physical or analytical checkpoint is provided to guarantee the integrity of the reaction before proceeding to the next step.

Materials Required
  • Nucleophile: (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid (1.2 equiv)

  • Electrophile: Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol% Pd, 5 mol% total Pd)

  • Ligand: XPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvents: 1,4-Dioxane (Anhydrous), HPLC-grade H₂O (Ratio 4:1 v/v)

Step-by-Step Methodology

Step 1: Rigorous Degassing (Crucial for preventing homocoupling)

  • Prepare a 4:1 mixture of 1,4-Dioxane and H₂O in a Schlenk flask.

  • Sparge the solvent mixture with high-purity Nitrogen or Argon for a minimum of 30 minutes.

  • Validation Checkpoint: The cessation of dissolved oxygen can be validated using an inline oxygen sensor, or practically, by the complete absence of micro-bubbles forming on the glass surface when sonicated briefly under inert atmosphere.

Step 2: Reagent Assembly

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Transfer the vial to a glovebox or utilize standard Schlenk techniques to add Pd₂(dba)₃ (0.025 mmol) and XPhos (0.10 mmol).

  • Add 5.0 mL of the degassed 1,4-Dioxane/H₂O solvent mixture.

Step 3: Reaction Execution

  • Seal the vial with a Teflon-lined crimp cap.

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block with vigorous stirring (800 rpm) to ensure optimal mixing of the biphasic system.

  • Validation Checkpoint: Within the first 15 minutes, the mixture should transition from a dark purple/black (Pd₂(dba)₃) suspension to a homogenous deep red/brown solution, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Stir for 12 hours. Monitor via LC-MS. Note: TLC is not recommended for validation as the piperazine moiety will streak heavily on standard silica without basic modifiers.

Step 4: pH-Adjusted Workup

  • Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of H₂O.

  • Critical Step: The aqueous layer must be basified to ensure the ethylpiperazine is not protonated. Add 1M NaOH dropwise until the aqueous layer reaches pH 10.

  • Validation Checkpoint: Use broad-range pH indicator paper to confirm the aqueous layer is strictly ≥ pH 10. Failure to do so will result in the product remaining in the aqueous layer.

  • Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography.

  • Use a specialized solvent system: Dichloromethane (DCM) / Methanol (MeOH) / Aqueous NH₄OH (e.g., gradient from 95:4:1 to 90:9:1). The ammonia suppresses the ionization of the piperazine on the acidic silica gel, preventing tailing.

Workflow Step1 1. Reagent Prep Degas Dioxane/H2O Step2 2. Reactant Loading Ar-X, Boronic Acid, Base Step1->Step2 Step3 3. Catalyst Addition Pd2(dba)3 / XPhos Step2->Step3 Step4 4. Reaction Execution Stir at 90°C, 12h Step3->Step4 Step5 5. pH-Adjusted Workup Extract at pH 10 Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Optimized workflow for Suzuki-Miyaura coupling of basic amine substrates.

References

  • Title: (3-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)
  • Source: organic-chemistry.
  • Source: nih.
  • Source: wikipedia.
  • Source: acs.

Sources

Application

Palladium catalyst selection for coupling with substituted phenylboronic acids

Application Notes and Protocols: Palladium Catalyst Selection for Coupling with Substituted Phenylboronic Acids For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Palladium Catalyst Selection for Coupling with Substituted Phenylboronic Acids

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[1][2] The reaction's power lies in its ability to form carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[3] However, the success and efficiency of this reaction are highly dependent on the judicious selection of the palladium catalyst system, particularly when dealing with the diverse landscape of substituted phenylboronic acids. This guide provides an in-depth analysis of catalyst selection, explaining the rationale behind experimental choices and offering detailed protocols for successful implementation.

The Crucial Role of the Palladium Catalyst System

The heart of the Suzuki-Miyaura reaction is the palladium catalyst, which orchestrates a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of palladium source (precatalyst) and, more critically, the phosphine ligand, dictates the efficiency and scope of the reaction. The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to address specific challenges posed by the substrates.

The nature of the substituent on the phenylboronic acid—whether it is electron-donating, electron-withdrawing, or sterically bulky—profoundly impacts the reaction. Understanding these effects is paramount for selecting the optimal catalyst system.

Navigating the Landscape of Substituted Phenylboronic Acids

The electronic and steric properties of the substituent on the phenylboronic acid influence the transmetalation step of the catalytic cycle. This step, often rate-determining, involves the transfer of the aryl group from the boron atom to the palladium center.[4][6]

Electron-Withdrawing Groups (EWGs)

Phenylboronic acids bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -COR) are generally more reactive in Suzuki-Miyaura couplings. The reduced electron density on the aromatic ring enhances the nucleophilicity of the boronate species formed upon reaction with a base, facilitating transmetalation.[7]

However, a significant challenge with electron-deficient boronic acids is their susceptibility to a competing side reaction called protodeboronation.[8][9] In this undesirable process, the boronic acid group is replaced by a hydrogen atom, consuming the starting material and reducing the yield of the desired biaryl product. This is particularly problematic under the basic conditions required for the coupling.[9]

Catalyst Selection Strategy:

  • Palladium Precatalysts: Standard precatalysts such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are often effective.[10][11]

  • Ligands: To outcompete protodeboronation, highly active catalyst systems are required. Bulky and electron-rich phosphine ligands are generally preferred as they promote rapid oxidative addition and reductive elimination, thus accelerating the overall catalytic cycle. Ligands such as SPhos and XPhos have proven to be highly effective for these challenging couplings.[12]

  • Bases: The choice of base is critical. While stronger bases can accelerate the desired reaction, they can also promote protodeboronation. A careful screening of bases is often necessary. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.[6]

  • Solvents: Aprotic solvents like toluene, dioxane, and THF are standard choices. The addition of water is often necessary to facilitate the formation of the reactive boronate species.[13][14]

Electron-Donating Groups (EDGs)

Phenylboronic acids with electron-donating groups (e.g., -OCH₃, -CH₃, -N(Alkyl)₂) are generally less reactive than their electron-deficient counterparts. The increased electron density on the aromatic ring can slow down the transmetalation step.

Catalyst Selection Strategy:

  • Palladium Precatalysts: Similar to EWG-substituted boronic acids, common palladium sources are suitable.

  • Ligands: To overcome the slower transmetalation, more electron-rich and sterically demanding ligands are often beneficial. Buchwald-type biaryl phosphine ligands, such as JohnPhos and DavePhos , are excellent choices as they can accelerate the catalytic cycle.[12]

  • Bases: Stronger bases, such as NaOH or NaOt-Bu, may be required to activate the less reactive boronic acids.[15] However, care must be taken to avoid base-sensitive functional groups on the coupling partners.

  • Solvents: The solvent choice remains similar to that for EWG-substituted boronic acids.

Sterically Hindered Phenylboronic Acids

Ortho-substituted phenylboronic acids present a significant steric challenge. The bulky groups near the boronic acid moiety can hinder the approach of the palladium complex, slowing down the transmetalation step. In some cases, ortho-substituents can have a beneficial chelating effect, influencing the reaction's selectivity.[16]

Catalyst Selection Strategy:

  • Palladium Precatalysts: Pd₂(dba)₃ is often a good choice for sterically demanding couplings.[17]

  • Ligands: The key to success with sterically hindered substrates lies in the choice of ligand. Bulky, electron-rich phosphine ligands are essential to promote the reaction. Ligands like tBu₃P and specialized Buchwald ligands such as XPhos and SPhos are highly effective in these cases.[18] These ligands create a more open coordination sphere around the palladium, accommodating the bulky substrates.

  • Bases: Potassium phosphate (K₃PO₄) is often the base of choice for hindered couplings.[18]

  • Solvents: Toluene is a frequently used solvent for these reactions.[18]

Visualizing the Catalytic Cycle and Decision-Making

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for catalyst selection.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X trans-ArPd(II)(X)L2 trans-ArPd(II)(X)L2 Oxidative Addition->trans-ArPd(II)(X)L2 Transmetalation Transmetalation trans-ArPd(II)(X)L2->Transmetalation Ar'B(OH)3- trans-ArPd(II)(Ar')L2 trans-ArPd(II)(Ar')L2 Transmetalation->trans-ArPd(II)(Ar')L2 Reductive Elimination Reductive Elimination trans-ArPd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- Ar'B(OH)3- Ar'B(OH)2->Ar'B(OH)3- Base (e.g., OH-) Catalyst_Selection Start Substituted Phenylboronic Acid EWG Electron-Withdrawing Group Start->EWG EDG Electron-Donating Group Start->EDG Steric Sterically Hindered Start->Steric High Activity Ligands\n(e.g., SPhos, XPhos)\nBase: K3PO4, K2CO3 High Activity Ligands (e.g., SPhos, XPhos) Base: K3PO4, K2CO3 EWG->High Activity Ligands\n(e.g., SPhos, XPhos)\nBase: K3PO4, K2CO3 Electron-Rich Ligands\n(e.g., JohnPhos, DavePhos)\nBase: Stronger bases (e.g., NaOH) Electron-Rich Ligands (e.g., JohnPhos, DavePhos) Base: Stronger bases (e.g., NaOH) EDG->Electron-Rich Ligands\n(e.g., JohnPhos, DavePhos)\nBase: Stronger bases (e.g., NaOH) Bulky Ligands\n(e.g., tBu3P, XPhos, SPhos)\nBase: K3PO4 Bulky Ligands (e.g., tBu3P, XPhos, SPhos) Base: K3PO4 Steric->Bulky Ligands\n(e.g., tBu3P, XPhos, SPhos)\nBase: K3PO4

Caption: A decision-making guide for palladium catalyst selection.

Data Summary: Recommended Catalyst Systems

The following table summarizes recommended catalyst systems for different classes of substituted phenylboronic acids based on literature precedent.

Phenylboronic Acid SubstituentRecommended Palladium PrecatalystRecommended Ligand(s)Recommended Base(s)Common Solvent(s)
Electron-Withdrawing Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhosK₃PO₄, K₂CO₃Toluene, Dioxane, THF
Electron-Donating Pd(OAc)₂, Pd(PPh₃)₄JohnPhos, DavePhosNaOH, NaOt-Bu, K₃PO₄Toluene, Dioxane, THF
Sterically Hindered Pd₂(dba)₃, Pd(OAc)₂tBu₃P, XPhos, SPhosK₃PO₄Toluene

Experimental Protocols

The following are general, representative protocols. Optimization is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for a wide range of substituted phenylboronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene, 5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, substituted phenylboronic acid, palladium precatalyst, phosphine ligand, and base.

  • Add the solvent and water to the flask.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of an Electron-Deficient Phenylboronic Acid

This protocol is optimized for challenging couplings with electron-deficient boronic acids where protodeboronation is a concern. [8] Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • (4-(Trifluoromethyl)phenyl)boronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Set the reaction temperature to 100 °C.

  • Due to the potential for protodeboronation, it is crucial to use a freshly opened or purified boronic acid and ensure the reaction is run under a strictly inert atmosphere.

Protocol 3: Coupling of a Sterically Hindered Phenylboronic Acid

This protocol is tailored for the coupling of ortho-substituted phenylboronic acids. [18] Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (2,6-Dimethylphenyl)boronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • tBu₃P (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Set the reaction temperature to 100 °C.

  • The use of a bulky phosphine ligand is critical for the success of this reaction.

Conclusion

The selection of the appropriate palladium catalyst system is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids. By understanding the electronic and steric effects of the substituents, researchers can make informed decisions to overcome common challenges such as slow reaction rates and protodeboronation. The use of advanced, bulky, and electron-rich phosphine ligands has significantly expanded the scope of this powerful transformation, making it a reliable tool for the synthesis of complex biaryl molecules in academic and industrial settings.

References

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. (2024, January 5).
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (2017, March 23).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society - ACS Publications. (2005, March 8).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
  • Application Notes and Protocols for Suzuki Coupling of (4-(Difluoromethyl)phenyl)boronic Acid with Aryl Halides - Benchchem. (n.d.).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11).
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5).
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • Buchwald Ligands - Sigma-Aldrich. (n.d.).
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (2025, November 17).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. (n.d.).
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. (n.d.).
  • Buchwald Phosphine Ligands - MilliporeSigma. (n.d.).
  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024, May 24).
  • A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed. (2002, February 20).

Sources

Method

Application Note: Base Selection and Optimization for Suzuki-Miyaura Cross-Coupling of Amine-Containing Boronic Acids

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, base optimization, and self-validating experimental protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, base optimization, and self-validating experimental protocols.

Introduction: The Challenge of Basic Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. However, when applying this methodology to amine-containing or basic heteroaromatic boronic acids (e.g., aminophenylboronic acids, 2-aminopyridylboronic acids), chemists frequently encounter catastrophic reaction failure, low yields, and catalyst poisoning.

As a Senior Application Scientist, I have observed that these failures are rarely due to the palladium catalyst itself, but rather stem from improper base selection. The presence of a basic nitrogen atom fundamentally alters the speciation of the boronic acid in solution. Unlike simple arylboronic acids that degrade via the standard Kuivila mechanism, amine-containing boronic acids exist as zwitterionic species (ammonium boronates) at neutral to mildly basic pH. This zwitterion undergoes rapid unimolecular fragmentation, cleaving the C–B bond to yield the protodeboronated byproduct (Ar–H)[1].

To achieve high yields, the base must be carefully selected to promote the transmetalation pathway while actively suppressing zwitterion formation and base-catalyzed degradation.

Mechanistic Divergence: Transmetalation vs. Degradation

Understanding the causality behind base selection requires mapping the speciation of the boronic acid. Strong aqueous bases (like NaOH) drive the formation of the boronate anion, which is highly susceptible to hydrolytic protodeboronation. Conversely, neutral pH favors the hyper-unstable zwitterion. The optimal base must activate the boron center for transmetalation without triggering these degradation pathways.

MechanisticPathway A Amine-Boronic Acid (Neutral) B Zwitterion (Neutral pH) A->B H2O / pH 7 C Boronate Anion (High pH) A->C Strong Base (OH-) E Pd-Transmetalation (Product) A->E F- Activation (CsF) D Protodeboronation (Degradation) B->D Fast C-B Cleavage C->D Base-Catalyzed C->E Pd Catalyst

Mechanistic divergence of amine-containing boronic acids: Transmetalation vs. Protodeboronation.

Base Selection Matrix

To streamline assay development, quantitative and mechanistic data regarding base selection have been synthesized into the following comparative matrix.

Substrate ClassRecommended BaseSolvent SystemMechanistic Rationale
N-Protected Amine (e.g., Boc, Ac)K₂CO₃ or K₃PO₄ (2-3 equiv)Dioxane/H₂O (4:1)Protection eliminates zwitterion formation. Standard aqueous basic conditions efficiently promote the oxo-palladium transmetalation pathway.
Free Aniline / Aminoaryl CsF or KF (3-4 equiv)Anhydrous Dioxane or THFFluoride generates a reactive organotrifluoroborate without raising pH, preventing base-catalyzed C–B cleavage and minimizing amine coordination to Pd [3].
Basic Heterocycle (e.g., 2-Aminopyridyl)K₃PO₄ (aq) + MIDA BoronateDMF/Isopropanol (4:1)Slow-release strategy. Weak base slowly hydrolyzes the sp³ MIDA boronate, keeping the steady-state concentration of the unstable free boronic acid near zero [2].
Sterically Hindered Amine Ba(OH)₂ or NaOHToluene/H₂OStrong bases are required to drive the formation of the boronate anion in sterically demanding environments, provided the substrate is stable against protodeboronation.

Base Selection Workflow

BaseSelection Start Amine-Containing Boronic Acid Q1 Is the amine protected? Start->Q1 Protected Standard Conditions (K2CO3 or K3PO4, aq) Q1->Protected Yes (e.g., Boc, Ac) Unprotected Free Amine / Basic Heterocycle Q1->Unprotected No Q2 Prone to rapid protodeboronation? Unprotected->Q2 Fluoride Anhydrous Fluoride (CsF or KF, Dioxane) Q2->Fluoride Moderate SlowRelease Slow-Release Strategy (MIDA + K3PO4/Cu) Q2->SlowRelease Extreme (e.g., 2-Pyridyl)

Decision tree for base selection in Suzuki-Miyaura couplings with basic boronic acids.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific in-process checks to ensure the mechanistic pathway is functioning as intended before committing to scale-up.

Protocol A: Anhydrous Fluoride-Mediated Coupling (For Free Amines)

Objective: Couple an unprotected aminoarylboronic acid with an aryl halide while suppressing zwitterion-mediated degradation.

  • Reagents: Aminoarylboronic acid (1.2 equiv), Aryl halide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), CsF (3.0 equiv), anhydrous 1,4-Dioxane.

  • Step 1: Catalyst & Reagent Assembly. In a flame-dried Schlenk tube under argon, combine the aryl halide, aminoarylboronic acid, Pd(dppf)Cl₂, and CsF.

    • Causality: CsF is highly hygroscopic. Water must be strictly excluded to prevent the formation of hydroxide ions, which would trigger hydrolytic protodeboronation.

  • Step 2: Solvent Addition & Degassing. Add anhydrous 1,4-dioxane. Sparge the mixture with argon for 10 minutes.

    • Causality: Oxygen promotes oxidative homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Step 3: Thermal Activation. Heat the reaction mixture to 80 °C under vigorous stirring.

  • Step 4: In-Process Validation Check (1 Hour). Withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade MeCN, filter, and analyze via LC-MS.

    • Validation Condition: Observe the ratio of the cross-coupled product [M+H]+ to the protodeboronated amine [M-B(OH)2+H]+. A ratio of >10:1 validates that the anhydrous fluoride pathway is successfully outcompeting degradation. If significant protodeboronation is observed, abort the reaction and verify the anhydrous nature of the CsF (calcine at 200 °C prior to use).

  • Step 5: Workup. Cool to room temperature, filter through a pad of Celite to remove insoluble inorganic fluoride salts, and concentrate under reduced pressure.

Protocol B: Slow-Release MIDA Boronate Coupling (For Hyper-Unstable Substrates)

Objective: Couple a highly unstable basic heterocycle (e.g., 2-aminopyridyl) using a protected MIDA boronate to throttle the release of the reactive species [2].

  • Reagents: 2-Aminoheteroaryl MIDA boronate (1.5 equiv), Aryl chloride (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (aq, 3.0 equiv), Cu(OAc)₂ (0.5 equiv), DMF/Isopropanol (4:1).

  • Step 1: Assembly. Combine the MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, and Cu(OAc)₂ in a reaction vial.

    • Causality: Cu(OAc)₂ acts as a critical co-catalyst to accelerate the transmetalation of sluggish 2-heteroaryl species, ensuring the coupling outcompetes degradation.

  • Step 2: Solvent & Base Addition. Add the DMF/Isopropanol mixture, followed by a degassed aqueous solution of K₃PO₄ (1.0 M).

    • Causality: K₃PO₄ is a weak base that slowly hydrolyzes the sp³ MIDA ester. Using a strong base (like NaOH) would cause a rapid "dumping" of the free boronic acid into the system, leading to immediate zwitterion formation and protodeboronation.

  • Step 3: Reaction Execution. Stir the biphasic mixture at 45 °C for 12–24 hours.

  • Step 4: In-Process Validation Check (4 Hours). Withdraw a 10 µL aliquot, quench immediately with 1 drop of 1M HCl (to arrest MIDA hydrolysis), dilute in MeOH, and analyze via UPLC-MS.

    • Validation Condition: The chromatogram must show unreacted MIDA boronate, accumulating product, and near-zero free boronic acid.

    • Troubleshooting: If free boronic acid is accumulating, the transmetalation cycle is too slow (increase Pd/SPhos loading). If the MIDA boronate is depleted but product yield is low, hydrolysis is occurring too fast (reduce temperature or K₃PO₄ concentration).

References

  • Lloyd-Jones, G. C. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation". Journal of the American Chemical Society, 2016. URL:[Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews, 2014. URL:[Link]

Application

Application Note: (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid in Fragment-Based Drug Discovery (FBDD)

Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter by screening low-molecular-weight libraries to find high-quality, ligand-efficient starting points. Wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter by screening low-molecular-weight libraries to find high-quality, ligand-efficient starting points. Within this paradigm, (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid represents a highly privileged, dual-utility fragment.

This molecule serves two distinct, highly valuable functions in an FBDD campaign:

  • A Reversible Covalent Warhead : The phenylboronic acid moiety acts as an electrophilic trap, forming reversible tetrahedral boronate adducts with nucleophilic residues (serine, threonine, lysine, and occasionally histidine) in shallow protein pockets[1][2].

  • A Synthetic Handle for Fragment Linking : Once bound to a target, the boronic acid group can be directly utilized in microscale Suzuki-Miyaura cross-coupling reactions to rapidly link or grow the fragment into adjacent binding pockets.

The inclusion of the 4-ethylpiperazin-1-yl-propoxy tail is a deliberate physicochemical design choice. Piperazine derivatives are ubiquitous in medicinal chemistry for their ability to dramatically improve aqueous solubility—a critical requirement for fragment screening techniques like NMR and Surface Plasmon Resonance (SPR), which require millimolar ligand concentrations[3]. Furthermore, the basic piperazine nitrogen (pKa ~8.5) frequently engages in solvent-exposed salt bridges, while the flexible 3-carbon propoxy linker allows the basic tail to reach out of deep hydrophobic pockets into the solvent boundary.

Physicochemical Profiling & FBDD Rationale

To be effective, fragments must strictly adhere to the "Rule of 3" (Ro3) to ensure high ligand efficiency (LE) and leave ample physicochemical "space" for subsequent optimization.

Table 1: Physicochemical Properties vs. Rule of 3 Criteria
Property(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acidRule of 3 (Ro3) IdealFBDD Advantage
Molecular Weight 292.18 g/mol ≤ 300 g/mol Leaves room for fragment growing/linking without exceeding Lipinski's Rule of 5.
cLogP ~1.8≤ 3.0Ensures high aqueous solubility; minimizes non-specific hydrophobic aggregation.
H-Bond Donors 2 (from −B(OH)2​ )≤ 3Facilitates specific directional interactions with target backbone/sidechains.
H-Bond Acceptors 5 (3 Oxygen, 2 Nitrogen)≤ 3 (Soft limit)High interaction capacity; piperazine nitrogens act as strong acceptors/donors (when protonated).
Rotatable Bonds 6≤ 3 (Soft limit)The propoxy linker provides necessary conformational flexibility for the tail to access solvent.

Causality in Design : The empty p-orbital of the boron atom makes it a mild Lewis acid. Unlike irreversible electrophiles (e.g., acrylamides or vinyl sulfones) that can lead to permanent off-target toxicity, boronic acids achieve thermodynamic equilibrium with their targets[4]. They form a stable, yet reversible, covalent bond with hydroxyls (Ser/Thr) or amines (Lys), mimicking the tetrahedral transition state of enzymatic hydrolysis[2]. If the fragment binds non-specifically to an off-target protein, the lack of adjacent stabilizing non-covalent interactions causes the adduct to rapidly hydrolyze and clear[5][6].

Experimental Workflows & Protocols

Workflow 1: Reversible Covalent Fragment Screening via Intact Protein MS

Because fragments generally possess low intrinsic affinity ( Kd​ in the μM to mM range), traditional biochemical assays often fail to detect them. By exploiting the reversible covalent nature of the boronic acid, we can use Intact Protein Mass Spectrometry to detect the specific mass shift of the covalent adduct.

Self-Validating Protocol:

  • Protein Preparation : Buffer exchange the target protein (e.g., a serine protease or a kinase with an accessible threonine/lysine) into a mass-spectrometry-compatible, non-nucleophilic buffer (20 mM Ammonium Acetate, pH 7.4). Crucial: Avoid Tris or HEPES buffers, as their functional groups can competitively react with the boronic acid.

  • Incubation : Incubate 2 μM of the target protein with 100 μM of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid at 25°C for 60 minutes to allow the reversible covalent equilibrium to establish.

  • Native-like LC-MS Analysis :

    • Inject the sample onto a rapid desalting column (e.g., Waters MassPREP micro desalting column).

    • Causality of conditions: Use a fast gradient (1-2 minutes) and a mildly acidic mobile phase (0.1% Formic acid). Because the boronate adduct is reversible and pH-sensitive, prolonged chromatography or highly acidic conditions will cause the adduct to dissociate before detection.

  • Validation (Competition Assay) : To prove the adduction is active-site specific and not an artifact of ionization, run a parallel incubation containing the fragment, the protein, and a known high-affinity active-site inhibitor (e.g., Bortezomib for proteasomes)[1][7]. The disappearance of the fragment's mass shift (+274 Da, accounting for the loss of H2​O upon boronate formation) confirms specific, competitive binding.

ReversibleBinding Fragment Boronic Acid Fragment (Free) Target Target Protein (Ser/Thr/Lys Nucleophile) Fragment->Target Specific Affinity + Proximity OffTarget Off-Target Protein (No specific pocket) Fragment->OffTarget Weak Affinity Adduct Tetrahedral Boronate Adduct (Reversible) Target->Adduct Nucleophilic Attack Adduct->Target Hydrolysis (Reversible) Cleared Dissociation & Clearance OffTarget->Cleared Rapid Dissociation

Caption: Mechanism of reversible covalent binding of boronic acids to target nucleophiles vs. off-target clearance.

Workflow 2: Fragment Linking via In-Situ Suzuki-Miyaura Cross-Coupling

If X-ray crystallography reveals that the phenylboronic acid fragment binds in a sub-pocket adjacent to another fragment (e.g., an aryl halide binding in the ATP hinge region of a kinase), the boronic acid can be seamlessly transitioned from a "warhead" to a "synthetic handle."

Self-Validating Protocol:

  • Reaction Setup : In a 384-well microtiter plate, combine 10 mM of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid and 10 mM of an aryl halide fragment library in a solvent mixture of DMSO/Water (4:1).

  • Catalyst Addition : Add 0.5 mM of a water-soluble Palladium catalyst (e.g., Pd(dppf)Cl2​ ) and 20 mM of an inorganic base (e.g., K3​PO4​ ).

  • Microscale Coupling : Seal the plate and heat at 60°C for 12 hours.

  • In-Situ Biochemical Screening :

    • Causality of conditions: Because the unreacted fragments have very low affinity ( Kd​>100μM ), the crude reaction mixture can be directly diluted 100-fold into the biochemical assay buffer without purification.

    • If the cross-coupling successfully links the two fragments, the resulting molecule will exhibit a "super-additive" binding affinity (often dropping into the low nanomolar range due to the massive gain in binding enthalpy and favorable entropy).

    • Screen the diluted crude mixture via a standard FRET or Fluorescence Polarization (FP) assay to identify "hit" wells.

FragmentLinking Screen 1. Primary Screening (NMR/SPR/MS) Xray 2. X-ray Crystallography (Identify Adjacent Fragments) Screen->Xray Suzuki 3. Suzuki-Miyaura Coupling (Boronic Acid + Aryl Halide) Xray->Suzuki Structural Guidance Assay 4. Biochemical Assay (Super-additive Affinity) Suzuki->Assay Linked Compound

Caption: Fragment-based drug discovery workflow utilizing boronic acids for structural linking.

Quantitative Data Presentation

When executing the fragment linking strategy, researchers should expect a dramatic shift in binding kinetics. Table 2 illustrates a theoretical data progression from isolated fragments to a optimized, linked inhibitor.

Table 2: Expected Affinity Progression During Fragment Linking
Compound PhaseStructure / CompositionExpected Affinity ( Kd​ / IC50​ )Detection Method
Fragment A (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid100 μM
  • 2 mM
Intact MS / SPR
Fragment B Aryl Halide (e.g., 5-bromo-1H-indazole)500 μM
  • 5 mM
  • Ligand-observed NMR
    Linked Lead Cross-coupled Bi-aryl Product10 nM - 500 nMFRET / FP Assay
    Optimized Drug Linked Lead + Conformational Restriction< 1 nMCell-based Target Engagement

    Note: The massive leap in affinity from Fragment A/B to the Linked Lead is driven by the rigidification of the two binding pharmacophores, effectively multiplying their individual binding constants while paying the entropic penalty of binding only once.

    References

    • Miller, R. M., et al. (2013). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. Journal of the American Chemical Society, 135(14), 5298–5301.[Link]

    • Bandyopadhyay, A., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. European Journal of Medicinal Chemistry.[Link]

    • Groll, M., et al. (2006). Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Structure, 14(3), 451-456.[Link]

    • MacDougall, M., et al. (2025). Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv.[Link]

    • Shindo, N., et al. (2025). Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. Journal of the American Chemical Society.[Link]

    Sources

    Method

    Application Note: In Situ Formation of Boronic Esters for Enhanced Reactivity in Cross-Coupling

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Technique: Telescoped Borylation and Suzuki-Miyaura Cross-Coupling Introduction & Mechanistic Rationale The Suzuki-Miyaura cros...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Technique: Telescoped Borylation and Suzuki-Miyaura Cross-Coupling

    Introduction & Mechanistic Rationale

    The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, the use of free aryl- and heteroarylboronic acids is frequently bottlenecked by their inherent instability. In aqueous basic media, boronic acids exist in equilibrium with their trimeric boroxines and highly reactive boronate anions. It is this boronate anion—[ArB(OH)₃]⁻—that is highly susceptible to base-catalyzed protodeboronation (cleavage of the C–B bond to yield Ar–H), as demonstrated by1[1]. This degradation pathway consumes the reagent, complicates stoichiometry, and drastically reduces yields, particularly for electron-deficient and heteroaromatic substrates.

    To circumvent this, researchers often employ pre-formed boronic esters (e.g., pinacol esters, Bpin). While more stable, reagents like bis(pinacolato)diboron (B₂pin₂) are expensive and possess low atom economy. A highly efficient alternative is the in situ formation of boronic esters using the atom-economical tetrahydroxydiboron (bis-boronic acid, BBA) combined with a simple diol additive, such as ethylene glycol. Pioneered by2[2], this strategy traps the transient boronic acid as an ethylene glycol ester (Ar-B(eg)). This esterification modulates the pKa, prevents rapid accumulation of the unstable hydroxyboronate anion, and acts as a "slow-release" reservoir that feeds directly into the transmetalation cycle[3].

    G BA Free Boronic Acid Ar-B(OH)2 BE Boronic Ester Ar-B(eg) BA->BE + Diol (In Situ) Anion Boronate Anion [Ar-B(OH)3]- BA->Anion Base (Fast) BE->Anion Slow Hydrolysis SM Cross-Coupling Product BE->SM Controlled Release Degrad Protodeboronation Ar-H + B(OH)3 Anion->Degrad Decomposition Anion->SM Pd Catalyst

    Diagram 1: Mechanistic pathways of boronic acid decomposition vs. ester-protected cross-coupling.

    Quantitative Data & Performance Metrics

    The addition of ethylene glycol to BBA-mediated borylation fundamentally alters the reaction kinetics. By favoring the esterified state, the half-life of the active boron species is extended, allowing for telescoped (one-pot, two-step) cross-coupling without the need for intermediate purification.

    Table 1: Phenomenological Stability of Boronic Species

    Data synthesized from 4 on base-catalyzed hydrolysis[4].

    Boronic SpeciesConditionsPrimary Degradation PathwayRelative Half-Life
    Free Heteroaryl Boronic Acid Aqueous Base, 70°CRapid Protodeboronation< 1 hour
    Boronate Anion [ArB(OH)₃]⁻ High pH (> pKa)Base-catalyzed fragmentationMinutes
    In situ Ethylene Glycol Ester Buffered / OrganicControlled Release / Stable> 24 hours
    Pinacol Ester (Bpin) Aqueous Base, 70°CSlow Hydrolysis> 48 hours
    Table 2: Impact of Ethylene Glycol Additive on Telescoped Yields

    Comparative yields demonstrating the rescue of problematic heterocycles[3].

    Substrate (Electrophile 1)Electrophile 2Yield (BBA alone)Yield (BBA + Ethylene Glycol)
    3-Bromoquinoline2-Chloropyridine< 20%84%
    5-Bromoindole4-Bromotoluene~ 45%92%
    2-Bromothiophene4-Iodoanisole~ 30%89%

    Self-Validating Experimental Protocol

    This protocol details a one-pot, two-step borylation/Suzuki-Miyaura cross-coupling utilizing BBA and ethylene glycol. The procedure is designed as a self-validating system , incorporating a critical analytical checkpoint to ensure causality between the in situ esterification and the final yield.

    Workflow Step1 1. Reagent Assembly Ar-X, BBA, Ethylene Glycol, Pd Step2 2. In Situ Borylation 65°C, 2-4 hours Step1->Step2 Step3 3. Validation Checkpoint Confirm Ar-B(eg) via GC-MS Step2->Step3 Step4 4. Telescoped Coupling Add Ar'-X, Base, H2O, 65°C Step3->Step4 If Ar-X is consumed Step5 5. Product Isolation Extraction & Chromatography Step4->Step5

    Diagram 2: Step-by-step workflow for telescoped in situ borylation and Suzuki-Miyaura coupling.

    Materials Required:
    • Precatalyst: XPhos-Pd-G2 (Bench-stable, allows out-of-glovebox setup)[3].

    • Borylating Agent: Tetrahydroxydiboron (BBA).

    • Additive: Ethylene glycol (anhydrous).

    • Bases: Potassium acetate (KOAc) for borylation; Potassium carbonate (K₂CO₃) for cross-coupling.

    • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

    Step-by-Step Methodology:

    Phase 1: In Situ Borylation and Esterification

    • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (Ar-X, 1.0 equiv), BBA (1.5 equiv), KOAc (3.0 equiv), and XPhos-Pd-G2 (2 mol%).

    • Solvent & Additive: Add ethanol (0.2 M relative to Ar-X) followed by ethylene glycol (5.0 equiv).

      • Causality Note: The excess ethylene glycol rapidly condenses with the newly formed boronic acid, driving the equilibrium toward the stable Ar-B(eg) ester and preventing boroxine trimerization.

    • Reaction: Seal the vial and stir the mixture at 65 °C for 2–4 hours.

    Phase 2: The Validation Checkpoint (Critical) 4. In-Process Analysis: Do not proceed blindly. Withdraw a 10 µL aliquot from the reaction mixture. Quench it into 200 µL of EtOAc and 200 µL of H₂O. Analyze the organic layer via GC-MS or UPLC-MS.

    • Validation Criteria: You must observe the complete disappearance of the starting Ar-X and the presence of the Ar-B(eg) mass ion. If free Ar-B(OH)₂ is observed, it indicates insufficient diol or water contamination. Proceed to Phase 3 only when Ar-B(eg) is the dominant species.

    Phase 3: Telescoped Cross-Coupling 5. Electrophile Addition: Cool the vial briefly to room temperature. Add the second electrophile (Ar'-X, 1.2 equiv) directly to the same reaction vessel. 6. Base Activation: Add an aqueous solution of K₂CO₃ (3.0 equiv, 1.0 M).

    • Causality Note: The addition of aqueous base initiates the slow, controlled hydrolysis of the Ar-B(eg) ester, feeding a steady but low concentration of the active boronate anion into the palladium catalytic cycle, thereby outcompeting protodeboronation[4].
    • Coupling: Re-seal and stir at 65 °C for an additional 4–12 hours until complete by TLC/LC-MS.
    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography to isolate the biaryl product.

    References

    • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Molander, G. A., Trice, S. L. J., & Tschaen, B. Tetrahedron (2015).
    • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Hayes, H. L. D., et al. (Lloyd-Jones, G. C.). Journal of the American Chemical Society (2021).
    • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Lloyd-Jones, G. C., et al. Accounts of Chemical Research (2022).

    Sources

    Application

    Synthesis of bioconjugates using (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

    Application Note: Synthesis and Validation of Stimuli-Responsive Bioconjugates Using (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic Acid Executive Summary (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Synthesis and Validation of Stimuli-Responsive Bioconjugates Using (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic Acid

    Executive Summary

    (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is an advanced, hetero-bifunctional building block engineered for reversible, pH-responsive bioconjugation. By leveraging the dynamic covalent chemistry of boronic acids with 1,2- or 1,3-diols, this reagent enables the targeted labeling of glycoproteins, RNA, and cell-surface glycans. This application note details the mechanistic rationale behind its structural design, provides a self-validating protocol for bioconjugation, and outlines analytical methods for confirming pH-triggered release.

    Mechanistic Rationale: The Causality of Structural Design

    The efficacy of boronic acid-mediated bioconjugation is strictly governed by the thermodynamics of boronate ester formation. In aqueous media, phenylboronic acid (PBA) exists in an equilibrium between an uncharged, trigonal-planar form and a negatively charged, tetrahedral boronate form[1]. Complexation with cis-diols is thermodynamically favored only when the boron center adopts the tetrahedral geometry[2].

    However, unmodified PBA has a pKa of approximately 8.8. At a physiological pH of 7.4, the unreactive trigonal-planar state dominates, resulting in poor conjugation efficiency[3]. The integration of the 3-(4-ethylpiperazin-1-yl)propoxy substituent directly resolves this limitation through two mechanisms:

    • Electrostatic pKa Modulation: The tertiary amine of the ethylpiperazine group (pKa ~9.0) is protonated at pH 7.4. This localized positive charge provides electrostatic stabilization to the forming negatively charged tetrahedral boronate anion. This neighboring group effect lowers the apparent pKa of the boronic acid to ~7.2, shifting the equilibrium toward the highly reactive tetrahedral form under physiological conditions[4].

    • Aqueous Solvation: The protonated piperazine drastically improves the aqueous solubility of the reagent, preventing the hydrophobic aggregation often observed with standard PBA derivatives in biological buffers[2].

    Physicochemical Properties & Binding Kinetics

    The structural modifications translate to significant performance enhancements in physiological environments, as summarized in Table 1.

    Table 1: Comparative Physicochemical Properties of PBA Derivatives

    PropertyUnmodified Phenylboronic Acid (PBA)Ethylpiperazine-Propoxy PBA DerivativeCausality / Impact
    Boronic Acid pKa ~8.8~7.2 – 7.5Amine protonation stabilizes the tetrahedral boronate anion.
    Optimal Conjugation pH 8.5 – 9.07.0 – 7.5Enables labeling of sensitive biologics without alkaline degradation.
    Aqueous Solubility Low (< 10 mM)High (> 50 mM)Basic piperazine moiety prevents reagent precipitation.
    Binding Affinity (Fructose, pH 7.4) ~160 M⁻¹> 800 M⁻¹Lower pKa exponentially increases the fraction of reactive boronate.
    Reversibility Trigger pH < 7.0pH < 6.0Ideal for targeted release in acidic tumor microenvironments or endosomes.

    Bioconjugation Workflow & Logic

    Bioconjugation_Workflow cluster_0 Reagents & Conditions A (3-(3-(4-Ethylpiperazin-1-yl) propoxy)phenyl)boronic acid C Tetrahedral Boronate Intermediate (pH 7.4) A->C Buffer (pH 7.4) No Polyols B Target Glycoprotein (cis-Diol Rich) B->C Nucleophilic Attack D Stable Boronate Ester Bioconjugate C->D Dehydration (- H2O) E Target Release (pH < 6.0) D->E Acidic Microenvironment E->A Reversible Cleavage

    Workflow of pH-responsive bioconjugation using ethylpiperazine-functionalized phenylboronic acid.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and prevent false-positive conjugation, the following workflow is designed as a self-validating system. It utilizes an Alizarin Red S (ARS) displacement assay to quantitatively confirm the active concentration and diol-binding capacity of the PBA reagent before introducing the precious glycoprotein target[5].

    Phase 1: Reagent Validation via ARS Competitive Assay

    Causality: ARS contains a catechol moiety that forms a highly fluorescent complex with tetrahedral boronate. If the PBA reagent has degraded (e.g., via oxidation), fluorescence will not increase. Subsequent displacement by a target diol validates the reversible binding mechanism[6].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a 100 mM HEPES buffer with 150 mM NaCl, adjusted to pH 7.4. Critical: Do not use Tris or buffers containing glycerol, as their hydroxyl groups will competitively bind the boronic acid and quench the reaction.

    • ARS Complexation: Mix 10 µM of the PBA derivative with 10 µM ARS in the HEPES buffer. Incubate for 15 minutes at room temperature in the dark.

    • Fluorescence Baseline: Measure the fluorescence emission of the PBA-ARS complex (λex = 468 nm, λem = 572 nm). A 10- to 50-fold increase in fluorescence compared to free ARS confirms active boronic acid species.

    • Displacement Verification: Titrate a standard diol (e.g., 1–10 mM D-fructose) into the solution. A dose-dependent decrease in fluorescence confirms that the PBA derivative is capable of dynamic diol exchange[5].

    Phase 2: Synthesis of Glycoprotein-PBA Conjugates

    Causality: Once the reagent's activity is validated, it is reacted with the target glycoprotein. The reaction relies on the high local concentration of cis-diols on the protein's glycan chains.

    Step-by-Step Methodology:

    • Target Preparation: Buffer-exchange the target glycoprotein (e.g., monoclonal antibody) into the pH 7.4 HEPES conjugation buffer using a 10 kDa MWCO centrifugal filter to a final concentration of 2–5 mg/mL.

    • Conjugation Reaction: Add the validated PBA derivative to the glycoprotein solution at a 50-fold molar excess.

    • Incubation: Incubate the mixture at 25°C for 2 hours under gentle orbital shaking. The protonated piperazine ensures the reagent remains soluble and reactive throughout this period.

    • Purification: Remove unreacted PBA derivative by passing the mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with HEPES buffer.

    • Storage: Store the purified bioconjugate at 4°C. Avoid lyophilization unless a non-diol cryoprotectant (e.g., glycine instead of trehalose) is utilized.

    Phase 3: pH-Triggered Release Assay

    Causality: The boronate ester bond is stable at pH 7.4 but rapidly dissociates in acidic environments (pH < 6.0) due to the protonation of the boronate anion back to the unreactive trigonal-planar form[1].

    Step-by-Step Methodology:

    • Acidification: Aliquot 100 µL of the purified bioconjugate into a microcentrifuge tube. Add 0.1 M HCl dropwise until the solution pH reaches 5.5 (mimicking the endosomal compartment).

    • Dissociation: Incubate for 30 minutes at 37°C.

    • Analysis: Analyze the release of the free glycoprotein and PBA derivative using analytical SEC or HPLC. The shift from a high-molecular-weight conjugate peak to distinct protein and small-molecule peaks confirms successful stimuli-responsive cleavage.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Suzuki Coupling Reactions with Electron-Rich Boronic Acids

    Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encounter...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with electron-rich boronic acids. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot and enhance your reaction outcomes.

    I. Frequently Asked Questions (FAQs)

    Q1: My Suzuki coupling reaction with an electron-rich boronic acid is giving a low yield or failing completely. What are the most common initial troubleshooting steps?

    A1: Low or no yield in Suzuki couplings involving electron-rich boronic acids often points to issues with one of the core components of the catalytic cycle: the catalyst, ligand, base, or solvent system. Here’s a breakdown of what to investigate:

    • Catalyst and Ligand Activity: The choice of palladium source and ligand is paramount. Electron-rich boronic acids are less nucleophilic, which can slow down the transmetalation step. To compensate, highly active catalyst systems are required.[1]

      • Expertise & Experience: We've found that pre-formed palladium catalysts or "precatalysts" often provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. For challenging couplings with electron-rich partners, consider using bulky, electron-rich phosphine ligands.[2][3] Ligands such as SPhos or XPhos are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

    • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[4][5]

      • Expertise & Experience: For many applications, potassium phosphate (K₃PO₄) is an excellent choice as it is a moderately strong base that is effective in many solvent systems.[1] In cases where substrates are sensitive to strong bases, weaker options like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be employed.[4][6]

    • Solvent System and Degassing: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[7]

      • Expertise & Experience: A common and effective solvent system is a mixture of an organic solvent like toluene, dioxane, or THF with a small amount of water.[5][8][9] Crucially, oxygen must be rigorously excluded from the reaction mixture as it can lead to catalyst deactivation and the unwanted homocoupling of the boronic acid.[8][10] Ensure your solvents are thoroughly degassed before use.

    Q2: I'm observing significant protodeboronation of my electron-rich boronic acid. How can I minimize this side reaction?

    A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with electron-rich and heteroaryl boronic acids.[8][11][12] This process consumes your starting material and reduces the overall yield.

    • Causality: This side reaction is often promoted by the presence of water or other protic sources, and can be exacerbated by high temperatures and certain bases.[12][13]

    • Troubleshooting Strategies:

      • Use a Milder Base: Strong bases can sometimes accelerate protodeboronation. Switching to a milder base like K₃PO₄ or Cs₂CO₃ can be beneficial.[6]

      • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, if protodeboronation is severe, consider switching to anhydrous conditions with a base like KF.

      • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[14] These are generally less susceptible to protodeboronation.[5] You can then perform the Suzuki coupling using the boronate ester.

      • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can help to disfavor the protodeboronation pathway.

    Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?

    A3: Homocoupling results in the formation of a symmetrical biaryl from two molecules of your boronic acid. This side reaction is often mediated by palladium(II) species and can be a significant issue if the catalytic cycle is not efficient.[10][15][16]

    • Causality: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[8][10]

    • Troubleshooting Strategies:

      • Rigorous Degassing: The most critical step is to ensure your reaction mixture is free of oxygen. This can be achieved by sparging your solvents with an inert gas like nitrogen or argon.[10]

      • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that rapidly generates the active Pd(0) species.[6]

      • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.

      • Optimize Ligand: Bulky, electron-donating ligands can often suppress homocoupling by promoting the desired cross-coupling pathway.[6]

    II. Troubleshooting Guide: A Deeper Dive

    This section provides a structured approach to troubleshooting common issues encountered with electron-rich boronic acids in Suzuki coupling reactions.

    Decision-Making Workflow for Optimization

    Below is a visual guide to help you systematically troubleshoot your reaction.

    Troubleshooting_Workflow start Low Yield or No Reaction catalyst_check Is the Catalyst System Optimized? start->catalyst_check base_check Is the Base/Solvent System Appropriate? catalyst_check->base_check No solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Consider a Pre-catalyst catalyst_check->solution_catalyst Yes side_reactions Are Side Reactions Dominant? base_check->side_reactions No solution_base Screen Bases (K3PO4, Cs2CO3) Ensure Proper Solvent Degassing Consider Toluene/Water System base_check->solution_base Yes protodeboronation Protodeboronation Observed? side_reactions->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No solution_proto Use Milder Base (KF) Convert to Boronate Ester Lower Reaction Temperature protodeboronation->solution_proto Yes solution_homo Rigorous Degassing Use Pd(0) Source or Pre-catalyst Slow Addition of Boronic Acid homocoupling->solution_homo Yes success Optimized Reaction homocoupling->success No solution_catalyst->base_check solution_base->side_reactions solution_proto->success solution_homo->success

    Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

    Catalyst and Ligand Selection for Electron-Rich Boronic Acids

    The table below summarizes recommended catalyst and ligand combinations for challenging Suzuki couplings with electron-rich boronic acids.

    Catalyst/Pre-catalystLigandKey AdvantagesWhen to Use
    Pd(OAc)₂ / Pd₂(dba)₃SPhos High activity for hindered and electron-rich substrates.[1]General-purpose, highly active system.
    Pd(OAc)₂ / Pd₂(dba)₃XPhos Excellent for creating sterically hindered biaryls.When coupling sterically demanding partners.
    Pd(PPh₃)₄(None)A direct source of Pd(0), can minimize homocoupling.Good starting point, but may be less active than modern systems.
    Buchwald Pre-catalysts(Integrated)Highly efficient at generating the active Pd(0) species, often leading to lower catalyst loadings and cleaner reactions.[8]For difficult couplings requiring high catalyst turnover.
    PdCl₂(dppf)(dppf)A stable and reliable catalyst system.Good for a wide range of substrates, though may require higher temperatures.

    III. Experimental Protocols

    General Protocol for Suzuki Coupling with an Electron-Rich Boronic Acid

    This protocol provides a robust starting point for your optimization efforts.

    Reagents and Equipment:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Electron-rich boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

    • Ligand (e.g., SPhos, 2-4 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

    • Degassed solvent (e.g., Toluene/Water 10:1, 5 mL)

    • Reaction vessel (e.g., Schlenk tube or sealed vial)

    • Inert atmosphere (Nitrogen or Argon)

    • Stirring plate and heating block

    Procedure:

    • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, ligand, and base.

    • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle 3 times) to ensure all oxygen is removed.

    • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    IV. The Suzuki Coupling Catalytic Cycle

    Understanding the mechanism is key to effective troubleshooting. The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.[3][5]

    Suzuki_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L2 (Active Catalyst) pd2_complex R1-Pd(II)L2-X pd0->pd2_complex + R1-X oxidative_addition Oxidative Addition pd2_r1_r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1_r2 + [R2-B(OH)3]- transmetalation Transmetalation boronate_complex [R2-B(OH)3]- base_activation Base (e.g., K3PO4) + R2-B(OH)2 base_activation->boronate_complex pd2_r1_r2->pd0 -> R1-R2 product R1-R2 (Desired Product) reductive_elimination Reductive Elimination aryl_halide R1-X

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    V. References

    • Guram, A. C., & Bei, X. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

    • Wikipedia. (n.d.). Suzuki reaction. [Link]

    • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

    • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

    • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

    • Chemical Society Reviews. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

    • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

    • The Journal of Organic Chemistry. (2014, July 22). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. [Link]

    • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

    • ACS Publications. (2017, January 11). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

    • RSC Publishing. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

    • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

    • Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

    • MDPI. (2020, December 15). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]

    • ACS Publications. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

    Sources

    Optimization

    Technical Support Center: Managing Boronic Acid Stability in Aqueous Media

    Welcome to the Advanced Technical Support Center for Boronic Acid Stability. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center for Boronic Acid Stability. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the inherent instability of boronic acids in aqueous environments.

    Section 1: Core Mechanisms of Degradation (The "Why")

    To effectively stabilize boronic acids, one must first understand the thermodynamic and kinetic drivers of their degradation. The two primary pathways are protodeboronation (hydrolytic C–B bond cleavage) and oxidation .

    FAQ 1: Why do my heteroaromatic boronic acids degrade so rapidly in aqueous media, even at neutral pH?

    Causality & Mechanism: The stability of boronic acids is highly species- and pH-dependent. Simple arylboronic acids typically degrade via base-catalyzed protodeboronation at high pH, where the pre-equilibrium formation of a reactive boronate anion ( [Ar−B(OH)3​]− ) facilitates the cleavage of the carbon-boron bond[1][2].

    However, basic heteroaromatic boronic acids (e.g., 2-pyridyl, 5-thiazolyl) exhibit a unique and aggressive degradation profile. At neutral pH, the presence of a basic nitrogen atom and a Lewis acidic boron center leads to the formation of zwitterionic intermediates [1][3]. This zwitterionic state undergoes rapid unimolecular fragmentation, leading to catastrophic protodeboronation with half-lives on the order of seconds (e.g., t1/2​≈25–50 s at pH 7, 70 °C)[3][4].

    FAQ 2: How does oxidation compromise my boronic acid stock solutions, and what is the mechanistic basis?

    Causality & Mechanism: The empty p-orbital of the boron atom is highly susceptible to nucleophilic attack by reactive oxygen species (ROS) or dissolved oxygen in aqueous media[2][5]. Mechanistically, this nucleophilic attack initiates a rate-limiting 1,2-migration of the carbon atom from the boron to the oxygen, forming a labile boric ester[5]. This ester subsequently hydrolyzes in water to yield a degradation product (phenol or corresponding alcohol) and boric acid[5].

    Solution: To mitigate this, researchers must decrease the electron deficiency of the boron center. This can be achieved via steric shielding (e.g., bulky ortho-substituents) or intramolecular coordination. For example, boralactones—where a carboxyl group serves as an intramolecular ligand—can increase oxidative stability by up to 104 -fold by kinetically blocking the p-orbital[5].

    degradation cluster_proto Protodeboronation Pathways cluster_ox Oxidative Degradation BA Free Boronic Acid Ar-B(OH)2 HighPH High pH (Base) BA->HighPH NeutralPH Neutral pH (Heteroaromatics) BA->NeutralPH ROS Reactive Oxygen Species (ROS) / O2 BA->ROS Boronate Boronate Anion [Ar-B(OH)3]- HighPH->Boronate Pre-equilibrium ArH Degradation Product Ar-H + B(OH)3 Boronate->ArH C-B Cleavage Zwitterion Zwitterionic Intermediates NeutralPH->Zwitterion N-protonation Zwitterion->ArH Rapid Fragmentation BoricEster Labile Boric Ester (1,2-Carbon Shift) ROS->BoricEster Nucleophilic Attack ArOH Degradation Product Ar-OH + B(OH)3 BoricEster->ArOH Hydrolysis

    Logical pathways of boronic acid degradation via protodeboronation and oxidation in aqueous media.

    Section 2: Troubleshooting & Stabilization Strategies

    FAQ 3: I am performing a Suzuki-Miyaura coupling with an unstable vinyl boronic acid. How can I prevent it from degrading before the cross-coupling occurs?

    Solution: The most robust self-validating strategy is the "slow-release" approach using N-methyliminodiacetic acid (MIDA) boronates[6]. MIDA boronates are indefinitely stable on the benchtop because the nitrogen atom donates its lone pair into the boron's empty p-orbital, rendering it kinetically inaccessible to degradation pathways[6][7].

    When exposed to mild aqueous base during the reaction, the MIDA boronate slowly hydrolyzes, releasing the free boronic acid continuously[6]. This ensures the steady-state concentration of the free boronic acid remains extremely low, allowing the faster palladium-catalyzed transmetalation to outcompete the slower protodeboronation pathway[6][8].

    Quantitative Comparison of Boronic Acid Protecting Groups
    Protecting GroupBenchtop Stability (Air/Moisture)Hydrolysis / Release ConditionsRelative Cross-Coupling Efficiency for Unstable SubstratesMechanistic Note
    Free Boronic Acid Poor (Degrades in days)N/ALow (Rapid protodeboronation)Susceptible to zwitterion fragmentation and ROS attack[3][5].
    Pinacol Ester (pin) HighStrong acid or oxidative cleavageModerateOften too stable for direct hydrolysis; esterification does not always impart greater stability against base-catalyzed protodeboronation[7][9].
    MIDA Boronate Excellent (>60 days)Mild base (e.g., K3PO4, 60 °C, 3h)High (Ideal for slow-release)Intramolecular B–N dative bond blocks the p-orbital[6][7].
    Potassium Trifluoroborate Moderate to HighAcid-catalyzed or silicaModerate to HighHydrolysis rates vary wildly; Class III (electron-poor) hydrolyze exceptionally slowly[10][11].

    Section 3: Experimental Workflows & Protocols

    Protocol 1: In Situ Slow-Release Suzuki-Miyaura Cross-Coupling using MIDA Boronates

    Objective: Achieve high-yield cross-coupling with highly unstable boronic acids (e.g., 2-heterocyclic, vinyl, cyclopropyl) by controlling their steady-state concentration[6][8]. Self-Validating Principle: If the reaction yields protodeboronated byproducts (Ar-H), the base concentration is too high or the temperature is too low to support rapid Pd-transmetalation.

    Step-by-Step Methodology:

    • Reaction Setup: In a dry Schlenk flask under an inert nitrogen atmosphere, combine the air-stable MIDA boronate (1.0 equiv), aryl halide (1.0 equiv), Pd(OAc)2 (5 mol%), SPhos ligand (10 mol%), and K3PO4 (7.5 equiv)[6].

    • Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and H2O (5:1 v/v) to achieve a final substrate concentration of 0.07 M[6].

    • Controlled Release: Heat the mixture to 60 °C with vigorous stirring. At this specific temperature and solvent ratio, K3PO4 promotes the continuous, controlled release of the free boronic acid over approximately 3 hours[6].

    • Monitoring: Monitor the consumption of the aryl halide via LC-MS. The free boronic acid should not accumulate in the trace.

    • Workup: Cool the reaction to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate in vacuo for subsequent silica gel chromatography.

    mida_workflow MIDA MIDA Boronate (Air-Stable) Base Aqueous Base (K3PO4, H2O/Dioxane) MIDA->Base Controlled Hydrolysis FreeBA Free Boronic Acid (Low Steady-State Conc.) Base->FreeBA Slow Release (~3 hours) PdCat Pd Catalyst + Ar'-X (Cross-Coupling) FreeBA->PdCat Fast Transmetalation Degradation Protodeboronation (Ar-H) FreeBA->Degradation Suppressed Side Reaction Product Biaryl Product Ar-Ar' PdCat->Product Desired Pathway

    Workflow of MIDA boronate slow-release Suzuki-Miyaura coupling to suppress protodeboronation.

    Protocol 2: Kinetic Monitoring of Protodeboronation via in situ NMR

    Objective: Determine the half-life ( t1/2​ ) and pH-rate profile of a novel boronic acid to validate its stability before committing to large-scale synthesis[3][9]. Self-Validating Principle: Logarithmic decay of the boronic acid integral versus time confirms pseudo-first-order kinetics. Deviations indicate self-catalysis or disproportionation[3][4].

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve the target boronic acid to a concentration of 50 mM in a 50% aqueous 1,4-dioxane- d8​ mixture[3].

    • pH Adjustment: Add specific buffers (e.g., malonate for acidic, phosphate for neutral, hydroxide for basic conditions) to establish the desired pH across a range of 1 to 13[3].

    • Data Acquisition: Insert the sample into an NMR spectrometer pre-heated to 70 °C[3]. Acquire 1 H and 11 B NMR spectra at regular intervals (e.g., every 30 seconds for fast-degrading heteroaromatics, or every 10 minutes for stable species).

    • Kinetic Analysis: Plot the logarithmic decay of the boronic acid integral (or the appearance of the Ar-H protodeboronation product) versus time to extract the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life[3][9].

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Boronic Acid Side Reactions in Palladium-Catalyzed Couplings

    Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Couplings. As a Senior Application Scientist, I frequently encounter failure modes in Suzuki-Miyaura reactions that stem directly from the instability...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Couplings. As a Senior Application Scientist, I frequently encounter failure modes in Suzuki-Miyaura reactions that stem directly from the instability or unintended reactivity of the boronic acid partner. Rather than blindly screening ligands or guessing at conditions, rational optimization requires understanding the underlying causality of these side reactions.

    This guide provides a mechanistic deep dive, diagnostic tools, and self-validating protocols to help you troubleshoot and eliminate the three most common boronic acid side reactions: protodeboronation, homocoupling, and oxidation.

    Diagnostic Matrix: Identifying Boronic Acid Side Reactions

    When your reaction fails, the first step is analyzing the crude mixture. Use this diagnostic table to correlate quantitative LC-MS/NMR data with the specific side reaction occurring in your flask.

    Side ReactionMass Change (Δm/z)Key NMR Signature (Crude)Primary Causality
    Protodeboronation Target Mass - (Ar-X mass) + 1Loss of Ar-B protons; appearance of Ar-HBase-catalyzed hydrolysis of C-B bond; pH mismatch.
    Homocoupling 2 × (Boronic Acid Mass) - 88Symmetrical biaryl signalsAerobic oxidation of Pd(0) or reduction of Pd(II) precatalysts.
    Oxidation (Phenol) Boronic Acid Mass - 28Phenolic -OH (~9 ppm); upfield shift of Ar protonsPeroxides in ethereal solvents; O2 insertion.
    Deep Dive 1: Protodeboronation (The Ar-H Problem)

    Causality & Mechanism: Protodeboronation is the premature cleavage of the carbon-boron bond to yield an arene (Ar-H). Mechanistic studies by Lloyd-Jones and co-workers reveal that this process is highly pH-dependent. In basic aqueous-organic media, the boronic acid exists in equilibrium with the boronate anion. While the boronate is required for productive transmetalation to the palladium center, it is also highly susceptible to hydrolysis. Electron-deficient and 2-heteroaryl boronic acids are particularly prone to this destructive pathway because the resulting aryl anionoid leaving group is electronically stabilized.

    Protodeboronation BA Ar-B(OH)2 Boronic Acid Boronate [Ar-B(OH)3]- Boronate Anion BA->Boronate + OH- (Base) Degradation Ar-H + B(OH)3 Protodeboronation BA->Degradation + H2O / H+ (Destructive) Pd L2Pd(Ar')(X) Pd(II) Intermediate Boronate->Pd Transmetalation (Productive) Boronate->Degradation + H2O (Destructive) Product Ar-Ar' Cross-Coupled Product Pd->Product Reductive Elimination

    Competing pathways: Productive transmetalation vs. destructive protodeboronation of boronic acids.

    FAQ: Troubleshooting Protodeboronation

    • Q: My 2-pyridylboronic acid completely degrades before any cross-coupling occurs. How can I fix this?

      • A: 2-Pyridylboronic acids undergo rapid protodeboronation due to the proximity of the basic nitrogen, which facilitates intramolecular proton transfer. To bypass this, switch to a "slow-release" strategy using MIDA (N-methyliminodiacetic acid) boronates . The MIDA ligand rehybridizes the boron center to sp3, preventing premature degradation, and slowly releases the active boronic acid under mild aqueous basic conditions.

    Self-Validating Protocol: Slow-Release Suzuki Coupling with MIDA Boronates Validation Checkpoint: This protocol is self-validating if TLC/LC-MS monitoring shows the slow, steady disappearance of the MIDA boronate without the rapid buildup of the protodeboronated Ar-H byproduct.

    • Setup: In a rigorously dried flask, add the aryl halide (1.0 equiv), the MIDA boronate (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K3PO4 (3.0 equiv).

    • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H2O (typically 5:1 v/v) to achieve a 0.1 M concentration.

    • Reaction: Heat the mixture to 60 °C. The biphasic nature and mild base ensure the MIDA group hydrolyzes slowly.

    • Monitoring: Check the reaction by LC-MS every 2 hours. You should observe a steady state of the free boronic acid (kept at a low concentration) and continuous product formation.

    • Workup: Once the aryl halide is consumed, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

    Deep Dive 2: Homocoupling (The Ar-Ar Problem)

    Causality & Mechanism: Homocoupling yields symmetrical biaryls (Ar-Ar) and consumes your valuable boron reagent. This occurs via two primary mechanisms:

    • Aerobic Oxidation: Oxygen leaks oxidize the active Pd(0) catalyst to a Pd(II) peroxo complex. This complex undergoes two sequential transmetalations with the boronic acid, followed by reductive elimination to form the dimer .

    • Precatalyst Reduction: If you use a Pd(II) source (e.g., Pd(OAc)2) without a dedicated reducing agent, the boronic acid itself acts as the reductant, sacrificing two equivalents to generate the active Pd(0) species needed to start the catalytic cycle.

    Homocoupling Pd0 Pd(0)L2 Active Catalyst PdPeroxo L2Pd(II)(O2) Peroxo Complex Pd0->PdPeroxo Oxidation O2 O2 (Air Leak) O2->PdPeroxo Trans1 L2Pd(II)(Ar)(OOH) 1st Transmetalation PdPeroxo->Trans1 + Ar-B(OH)2 Trans2 L2Pd(II)(Ar)2 2nd Transmetalation Trans1->Trans2 + Ar-B(OH)2 Trans2->Pd0 Catalyst Regeneration Dimer Ar-Ar Homocoupled Dimer Trans2->Dimer Reductive Elimination

    Oxidative palladium-catalyzed homocoupling mechanism of boronic acids via a peroxo intermediate.

    FAQ: Troubleshooting Homocoupling

    • Q: I rigorously degassed my solvents using freeze-pump-thaw, but I still see 5-10% homocoupling. Why?

      • A: If oxygen is fully excluded, the homocoupling is likely driven by the initial activation of your Pd(II) precatalyst. To eliminate this, switch to a Pd(0) source (like Pd2(dba)3) or use a modern Buchwald precatalyst (e.g., XPhos Pd G3). G3 precatalysts undergo activation via an internal base-mediated reductive elimination, sparing your boronic acid from acting as a reductant.

    Self-Validating Protocol: Anaerobic Coupling with Buchwald Precatalysts Validation Checkpoint: A successful setup will show >95% conversion of the aryl halide with <2% homocoupled dimer by LC-MS integration at the 1-hour mark.

    • Preparation: Weigh the aryl halide (1.0 equiv), boronic acid (1.1 equiv), XPhos Pd G3 (0.02 equiv), and K3PO4 (2.0 equiv) into a Schlenk tube.

    • Atmosphere Exchange: Seal the tube and apply vacuum for 3 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Solvent Addition: Add anhydrous, thoroughly sparged THF (0.2 M) via a gas-tight syringe.

    • Reaction: Stir at room temperature or mild heating (40 °C). The G3 precatalyst activates rapidly without consuming the boronic acid.

    • Verification: Pull a 10 µL aliquot under Argon, dilute in MeCN, and run LC-MS. The absence of the Ar-Ar mass peak validates the exclusion of oxygen and proper catalyst activation.

    Deep Dive 3: Oxidation to Phenols (The Ar-OH Problem)

    Causality & Mechanism: The formation of phenols from arylboronic acids is a classic oxidative side reaction. In the presence of molecular oxygen or trace peroxides (commonly found in aged ethereal solvents like THF or 1,4-dioxane), the boronic acid undergoes a 1,2-migration of the aryl group from the boron atom to an electrophilic oxygen atom. Subsequent hydrolysis yields the corresponding phenol .

    FAQ: Troubleshooting Phenol Formation

    • Q: My product mixture contains significant amounts of the corresponding phenol. How do I prevent this?

      • A: First, never use ethereal solvents from bottles that have been open for months, as they accumulate hydroperoxides. Test your THF or dioxane with peroxide test strips. If peroxides are present, pass the solvent through a plug of activated basic alumina immediately before use. Alternatively, switch to a non-ethereal solvent system like toluene/water or add a radical scavenger like BHT (butylated hydroxytoluene) if the coupling conditions permit.

    References
    • Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society (2021).[Link]

    • Gillis, E. P., & Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki–Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society (2007).[Link]

    • Elias, W. C., et al. "Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes." ACS Catalysis (2017).[Link]

    • Cammidge, A. N., et al. "Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation." Organic Letters (2011).[Link]

    Optimization

    Technical Support Center: Purification Strategies for Polar Boronic Acid Compounds

    An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for the purification of polar boronic acid compounds.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical guide by a Senior Application Scientist.

    Welcome to the technical support center for the purification of polar boronic acid compounds. As a Senior Application Scientist, I understand that while boronic acids are invaluable reagents in modern synthetic chemistry, their purification can be a significant bottleneck, particularly when polar functional groups are present. Their amphiphilic character, tendency to form anhydrides, and interactions with common stationary phases present unique challenges.[1]

    This guide is structured in a question-and-answer format to directly address the common issues and troubleshooting scenarios encountered in the lab. We will explore the "why" behind these challenges and provide field-proven, step-by-step protocols to overcome them.

    Part 1: Fundamental Challenges - FAQs

    Q1: Why are my polar boronic acids so difficult to purify using standard methods?

    A: The difficulty arises from a combination of three core properties of boronic acids:

    • Amphiphilic & Zwitterionic Potential: Boronic acids possess a Lewis acidic boron center and Brønsted acidic B-OH protons, with pKa values typically in the range of 8-10.[2][3][4] When coupled with other polar functional groups (e.g., amines, carboxylic acids), the molecule can exhibit complex acid-base behavior and high polarity. This makes them poorly soluble in non-polar organic solvents but sometimes too soluble in highly polar solvents, complicating both extraction and chromatography.[1]

    • Interaction with Silica Gel: Standard silica gel is notoriously problematic.[5][6] Its surface is covered with acidic silanol groups (Si-OH), which can strongly interact with the Lewis basic oxygen atoms of the boronic acid, leading to significant streaking, low recovery, or even irreversible binding.[7] In some cases, the acidic nature of silica can cause decomposition of sensitive compounds.[6]

    • Boroxine Formation: Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride known as a boroxine.[8][9] This equilibrium is driven by the removal of water and is often favored in less polar solvents or upon heating.[9][10] The presence of both the monomer and the trimer can lead to multiple spots on a TLC plate and difficulty in obtaining a pure, well-characterized sample.

    Q2: I see multiple spots on my TLC, but my NMR looks like a single compound. Could this be boroxine formation?

    A: This is a classic sign of boroxine formation. The boronic acid monomer and its corresponding boroxine often have different Rf values on a TLC plate. However, in a protic NMR solvent like DMSO-d6 or CD3OD, the boroxine is often rapidly hydrolyzed back to the monomeric boronic acid, resulting in a spectrum that appears clean.[1]

    The formation of boroxine is an entropically driven process that releases three molecules of water.[10][11] This equilibrium can be manipulated to your advantage.

    • To Favor the Boronic Acid: Use protic, polar solvents (e.g., recrystallize from water or aqueous ethanol) and avoid excessive heating or drying under high vacuum.[1]

    • To Favor the Boroxine: Use azeotropic distillation with a non-polar solvent like toluene or exhaustive drying to remove water.[1][9]

    The diagram below illustrates this critical equilibrium.

    Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.

    Part 2: Troubleshooting by Purification Technique

    This section provides a decision-making framework and detailed troubleshooting for the most common purification methods.

    purification_decision_tree start Crude Polar Boronic Acid q_impurities What are the impurities? (Polarity, Acid/Base character) start->q_impurities non_ionizable Non-ionizable or Similar pKa Impurities q_impurities->non_ionizable Similar Polarity/pKa ionizable Ionizable Impurities (Different pKa) q_impurities->ionizable Different pKa q_stability Is the compound stable on standard silica gel? non_ionizable->q_stability method_extraction Acid-Base Extraction ionizable->method_extraction stable_silica Yes, Stable q_stability->stable_silica Yes unstable_silica No, Unstable or Binds q_stability->unstable_silica No method_rp_flash Reversed-Phase (C18) Flash Chromatography stable_silica->method_rp_flash method_deactivated_silica Modified Normal-Phase (Deactivated Silica) unstable_silica->method_deactivated_silica method_derivatization Derivatization Strategy (e.g., Diethanolamine Adduct) unstable_silica->method_derivatization If chromatography fails method_recrystallization Recrystallization / Trituration method_extraction->method_recrystallization Further Polish method_rp_flash->method_recrystallization Further Polish method_deactivated_silica->method_recrystallization Further Polish

    Caption: Decision tree for selecting a purification strategy for polar boronic acids.

    Acid-Base Extraction

    Q: My boronic acid has a pKa of ~9. How can I use extraction to separate it from neutral organic impurities?

    A: Acid-base extraction is a powerful first-pass purification technique that leverages the acidic nature of the B(OH)₂ group. By converting the boronic acid into a water-soluble boronate salt, you can effectively separate it from non-acidic, organic-soluble impurities.[12][13]

    • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution. A 1-2 M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is typically used.[14][15] Perform the extraction 2-3 times to ensure complete transfer of the boronic acid to the aqueous layer.

      • Causality: The base deprotonates the boronic acid to form the anionic boronate salt [R-B(OH)₃]⁻, which is highly polar and partitions into the aqueous phase. Neutral impurities remain in the organic layer.

    • Separation: Separate the aqueous layer containing the boronate salt. Wash the organic layer one more time with water and combine the aqueous layers.

    • Acidification & Recovery: Cool the combined aqueous layers in an ice bath. Slowly acidify with a mineral acid like 2-4 M hydrochloric acid (HCl) until the solution is acidic (test with pH paper).[14] The neutral boronic acid will precipitate out if it has low water solubility.

      • Causality: Re-protonation of the boronate salt regenerates the neutral, less water-soluble boronic acid.

    • Final Isolation:

      • If a solid precipitates: Collect the pure boronic acid by vacuum filtration, wash with cold water, and dry.

      • If no solid forms (or for highly polar compounds): Extract the acidified aqueous layer back into a polar organic solvent like EtOAc (3x). Combine the organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.[15]

    Q: I have another acidic group (e.g., a phenol or carboxylic acid) on my molecule. Will this extraction method still work?

    A: This is a more complex scenario that requires careful pH control. If the pKa values of the two acidic groups are sufficiently different (ideally > 2 pH units), a selective extraction is possible. For example, a carboxylic acid (pKa ~4-5) can be extracted with a weak base like sodium bicarbonate (NaHCO₃), which is not basic enough to fully deprotonate a typical boronic acid (pKa ~9). The boronic acid can then be extracted with a stronger base like NaOH.

    Column Chromatography

    Q: My polar boronic acid is streaking badly or sticking to my standard silica gel column. What can I do?

    A: This is the most common issue with chromatographic purification of these compounds.[5][6] The key is to mitigate the interaction between your compound and the acidic silanol groups on the silica surface.

    • Add an Acid: Adding a small amount of acetic acid or formic acid to the mobile phase can help improve peak shape.

      • Causality: The acid protonates the silanol groups, reducing their ability to strongly bind your boronic acid. It also helps keep the boronic acid in its neutral form.

    • Acid Treatment: For some boronic esters, pre-treating the silica gel with boric acid has been shown to reduce degradation and improve recovery.[16][17] This works by saturating Lewis basic sites on the silica that might otherwise hydrolyze the ester.[16]

    • Base Treatment: For acid-sensitive compounds, deactivating the silica by flushing the column with a solvent system containing 1-2% triethylamine (TEA) before loading the sample can be effective.[18]

      • Causality: The amine competitively binds to the acidic silanol sites, "masking" them from your compound.[18]

    • Reversed-Phase (C18) Chromatography: This is often a better choice for polar compounds. Use a mobile phase of water (often with a pH buffer like formic acid or ammonium acetate) and an organic modifier like acetonitrile or methanol.

      • Troubleshooting: If retention is poor, consider using a column designed for polar analytes, such as one with an embedded polar group or a lower ligand density (e.g., HSS T3).[2] Highly aqueous mobile phases can be used with these specialized columns to increase retention.[2]

    • Neutral Alumina: Alumina can be a good alternative to silica, especially for compounds sensitive to acid.[12]

    Technique Pros Cons Best For...
    Acid-Base Extraction Scalable, fast, inexpensive, removes neutral impurities effectively.[14]Can form emulsions; not effective for impurities with similar pKa.First-pass purification; separating from non-acidic/basic impurities.
    Normal-Phase (Silica) High resolution for less polar compounds.Prone to streaking, binding, and decomposition of polar boronic acids.[5][6]Non-polar boronic acids or esters; requires deactivation for polar variants.[18]
    Reversed-Phase (C18) Excellent for polar and water-soluble compounds; less harsh than silica.Can have poor retention for very polar compounds; requires aqueous mobile phases.[2]Polar boronic acids containing other functional groups.
    Recrystallization Can provide very high purity material; scalable.Requires finding a suitable solvent system; can lead to oiling out.[6][12]Final purification step ("polishing") after chromatography or extraction.
    Derivatization Can improve stability and chromatographic behavior significantly.[5][6]Adds extra synthetic steps (protection/deprotection).Compounds that fail all other methods or are particularly unstable.
    Advanced Strategies

    Q: Standard chromatography and extraction are failing. Are there any other options?

    A: Yes. When conventional methods fail, derivatization is a powerful strategy. The goal is to temporarily convert the problematic boronic acid group into a more stable, less polar, and more chromatographically "well-behaved" functional group.

    This method involves reacting the crude boronic acid with diethanolamine to form a stable, crystalline adduct. This adduct can often be easily purified by recrystallization or simple filtration. The free boronic acid can then be regenerated.[5][6]

    • Mechanism: The diethanolamine forms a stable, tetracoordinate boron species, effectively protecting the boronic acid group.

    • Regeneration: The adduct can be broken by treatment with an acid, liberating the pure boronic acid for extraction.[5]

    Converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin), makes the compound significantly less polar and more stable on silica gel.[16] While boronate esters are more stable than boronic acids, they can still be prone to hydrolysis on silica, so rapid purification is recommended.[17][19] Some novel esters, like 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)), have been developed that show enhanced stability on silica gel.[20]

    Part 3: Specialized Techniques

    Q: What is Boronate Affinity Chromatography?

    A: Boronate Affinity Chromatography (BAC) is a specialized technique that exploits the unique ability of boronic acids to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities.[21][22][23]

    • Principle: A boronic acid ligand is immobilized on a solid support. At an alkaline pH (typically > pKa of the boronic acid), the boron atom is in a tetrahedral boronate form that readily reacts with cis-diols (found in sugars, glycoproteins, RNA, etc.) to form a stable cyclic ester.[22][23] This binds the target molecule to the column.

    • Elution: The target molecule is released by lowering the pH to an acidic range, which dissociates the cyclic ester.[21]

    While you are likely trying to purify a boronic acid rather than use it as a ligand, understanding this principle is crucial as it explains the strong interactions with diol-like structures, including the silanol surface of silica (which can be viewed as having a diol-like character). This chemistry is also the basis for using boronic acids as sensors and for glycoprotein enrichment.[21][24][25][26]

    References

    • MDPI. (2013, October 17). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Available from: [Link]

    • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

    • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Available from: [Link]

    • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks : r/OrganicChemistry. Available from: [Link]

    • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

    • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]

    • ACS Publications. (2011, June 8). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Available from: [Link]

    • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Available from: [Link]

    • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

    • Taylor & Francis. (2007, February 6). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Available from: [Link]

    • Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives.
    • ResearchGate. (2015, November 29). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available from: [Link]

    • ResearchGate. pKa values for boronic acids 1-7. Available from: [Link]

    • ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available from: [Link]

    • University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]

    • PMC. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Available from: [Link]

    • Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available from: [Link]

    • Google Patents. US10377700B2 - Process for the recovery of a boronic acid.
    • Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC). Available from: [Link]

    • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Available from: [Link]

    • Biotime. (2022, March 14). The development of the boronate affinity chromatography and Biotime's success. Available from: [Link]

    • Royal Society of Chemistry. (2023, October 5). Conformational control enables boroxine-to-boronate cage metamorphosis. Available from: [Link]

    • PMC. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Available from: [Link]

    • MDPI. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Available from: [Link]

    • YouTube. (2015, November 13). How to Purify Boric Acid (by Recrystallization). Available from: [Link]

    • MDPI. (2025, July 24). On the Computational Determination of the pKa of Some Arylboronic Acids. Available from: [Link]

    • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

    • Microbe Notes. (2025, March 31). Affinity Chromatography: Principle, Parts, Steps, Uses. Available from: [Link]

    • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available from: [Link]

    • Buchi. HPLC Troubleshooting Guide. Available from: [Link]

    • Royal Society of Chemistry. CHAPTER 11: Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. Available from: [Link]

    • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

    • PMC. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Available from: [Link]

    • Magritek. Separation of Acidic, Basic and Neutral Compounds. Available from: [Link]

    Sources

    Troubleshooting

    Overcoming catalyst deactivation in reactions with nitrogen-containing substrates

    Welcome to the Technical Support Center for Transition-Metal Catalysis. This guide is specifically engineered for researchers and drug development professionals struggling with catalyst deactivation in cross-coupling rea...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Transition-Metal Catalysis. This guide is specifically engineered for researchers and drug development professionals struggling with catalyst deactivation in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, etc.) involving nitrogen-rich substrates.

    Below, you will find diagnostic workflows, causality-driven troubleshooting guides, quantitative data, and self-validating protocols to rescue your stalled reactions.

    Diagnostic Logic: Identifying the Mechanism of Deactivation

    Before altering your reaction conditions, you must identify how the nitrogen substrate is poisoning your catalyst.

    CatalystWorkflow Start Reaction Fails with N-Containing Substrate Observe Observe Reaction Mixture Start->Observe Black Black Precipitate (Pd Black Formation) Observe->Black Visual Check Clear Homogeneous Solution (No Conversion) Observe->Clear Visual Check Aggreg Catalyst Aggregation (Weak L-Pd Bond) Black->Aggreg Dormant Off-Cycle Dormant Complex (N-Coordination) Clear->Dormant NHC Switch to Strong σ-Donor (e.g., Pd-NHC) Aggreg->NHC Prevent displacement Steric Use Bulky Biaryl Ligand (e.g., XPhos, GPhos) Dormant->Steric Steric shielding

    Diagnostic workflow for identifying and resolving nitrogen-induced catalyst deactivation.

    Troubleshooting Guide 1: Ligand Displacement and Off-Cycle Dormant Complexes

    Q: My cross-coupling stalls completely when using unprotected indazoles or primary amines. The solution remains homogeneous, but starting material is unconsumed. What is happening mechanically?

    A: You are observing the formation of an off-cycle, dormant palladium complex. Nitrogen atoms in heterocycles and primary amines possess highly accessible lone pairs. These substrates act as competitive ligands, displacing weaker phosphine ligands (like PPh 3​ ) from the Pd(II) intermediate[1]. This forms a thermodynamically stable bis-amine or N-azolyl palladium complex[2]. Because the metal center becomes coordinatively saturated and sterically encumbered by the substrate, the catalytic cycle stalls before transmetalation or reductive elimination can occur.

    Q: How can I structurally modify my catalyst system to prevent this nitrogen poisoning?

    A: The solution relies on steric shielding and strong σ -donation . By utilizing bulky dialkylbiaryl phosphines (e.g., XPhos, t-BuXPhos) or N-Heterocyclic Carbenes (NHCs), you alter the thermodynamic landscape of the metal center.

    • Steric Shielding: The extreme steric bulk of a ligand like XPhos prevents the coordination of a second nitrogen-containing substrate molecule, keeping the catalytic cycle active[2][3].

    • Electronic Anchoring: The strong σ -donating properties of NHCs and electron-rich phosphines significantly strengthen the Pd-Ligand bond, making it energetically unfavorable for the nucleophilic nitrogen to displace the primary ligand[4].

    Quantitative Data: Ligand Effectiveness in N-Heterocycle Coupling

    The following table summarizes the expected performance of various ligand classes when subjected to aggressive nitrogen-containing substrates.

    Ligand SystemCatalyst StateSubstrate ProfileDeactivation MechanismMitigation StrategyRelative Yield
    PPh 3​ / Pd(OAc) 2​ In situ generatedIndazoles, ImidazolesLigand displacement & N-azolyl formationNone (Reaction fails)< 10%
    XPhos Precatalyst (P1)Unprotected AzolesSteric shielding prevents bis-amine complexPre-activation ensures 1:1 L:Pd ratio91–99%
    t-BuXPhos In situ or PrecatalystPyridines, NitroacetatesStrong σ -donation prevents displacementBulky groups block secondary coordination85–95%
    NHC (e.g., IPr) Pd(II)-NHCPrimary AminesExceptional Pd-C bond strengthUse well-defined, air-stable Pd(II)-NHCs> 90%

    Troubleshooting Guide 2: Addressing Catalyst Aggregation (Palladium Black)

    Q: When coupling basic amines, my reaction mixture rapidly turns black and precipitates, followed by a complete cessation of catalytic activity. How do I resolve this?

    A: The black precipitate is "Palladium Black," which indicates severe catalyst aggregation[5]. This occurs when the stabilizing ligands are completely displaced by the nitrogen substrate, but the resulting N-Pd complex is unstable under the reaction conditions (often due to high temperatures or strong bases). The unprotected Pd(0) atoms rapidly agglomerate into inactive bulk metal.

    Q: What is the standard protocol for preventing aggregation when working with aggressive nitrogen nucleophiles?

    A: You must switch from in situ catalyst generation (e.g., mixing Pd 2​ (dba) 3​ and free ligand) to well-defined, pre-activated Pd(II) precatalysts (such as Buchwald G3/G4 palladacycles or Pd-NHC precatalysts)[4]. Precatalysts ensure a perfect 1:1 Ligand-to-Palladium ratio and generate the highly active, monoligated Pd(0) species directly in the presence of the substrate, minimizing the transient existence of unligated Pd(0) that is prone to aggregation.

    Experimental Protocol: Precatalyst-Mediated Cross-Coupling of N-Heterocycles

    This protocol utilizes a self-validating framework to ensure catalyst viability before scaling.

    Step 1: Reagent Preparation & Stoichiometry

    • Weigh 1.0 equivalent of the aryl halide and 1.5 equivalents of the nucleophile (e.g., boronic acid or amine).

    • Select a mild base (e.g., K 3​ PO 4​ or NaOTMS) at 2.0 equivalents to prevent base-mediated heterocycle decomposition[1].

    • Select a pre-formed catalyst: Use 1.0–1.5 mol % of an XPhos-derived precatalyst (e.g., P1) or a Pd(II)-NHC complex[2][4].

    Step 2: Self-Validation Control Check (Critical)

    • Action: Set up two parallel reaction vials. Vial A contains your target nitrogen-rich substrate. Vial B (Control) replaces the nitrogen substrate with a non-coordinating analogue of similar electronics (e.g., replacing an aminopyridine with a simple aryl ether).

    • Logic: If Vial B reaches >95% conversion while Vial A stalls, you have definitively isolated the failure to nitrogen-induced poisoning rather than a general reagent degradation or inert atmosphere failure.

    Step 3: Inert Atmosphere & Solvent Degassing

    • Evacuate and backfill the reaction vials with ultra-pure Argon (3 cycles).

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. Oxygen acts as a rapid oxidant for monoligated Pd(0), accelerating deactivation[5].

    Step 4: Reaction Execution

    • Heat the reaction to 60 °C (Note: Bulky precatalysts often allow for lower temperatures, which further suppresses catalyst aggregation)[2].

    • Monitor via LC-MS or GC-MS after 2 hours.

    Frequently Asked Questions (FAQs)

    Q: Why does my cross-coupling work perfectly with indole, but fail completely with indazole? A: This is a classic thermodynamic issue tied to substrate acidity. Under typical basic cross-coupling conditions, more acidic substrates (like indazole, pK a​ < 14) exist predominantly in their deprotonated, anionic form. These azole anions are exceptionally strong ligands that rapidly displace phosphines to form stable, catalytically dead N-azolyl palladium complexes[2]. Indole is significantly less acidic; it remains neutral under mild conditions, preventing the formation of these inhibitory anionic complexes.

    Q: Can I use acid additives to protect the catalyst from basic amines? A: Yes. For highly basic aliphatic amines or pyridines, the addition of mild Lewis acids or adjusting the stoichiometric ratio of Brønsted acids can temporarily "mask" the nitrogen lone pair. By keeping the nitrogen protonated or coordinated to a sacrificial Lewis acid, it is prevented from binding to the palladium center. However, this must be carefully balanced so the amine remains nucleophilic enough to participate in the desired C-N bond-forming step.

    Q: I am using XPhos, but I am still seeing Palladium Black. What is wrong? A: If you are generating the catalyst in situ with Pd 2​ (dba) 3​ , the dibenzylideneacetone (dba) ligands can compete with XPhos, leaving the Pd center vulnerable to the nitrogen substrate before the active L-Pd(0) species can fully form. Switch to a Buchwald G3 or G4 precatalyst to bypass the dba-competition entirely[3].

    References

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | acs.org |2

    • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions | mit.edu | 1

    • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes | sigmaaldrich.com | 4

    • Buchwald Ligands | merckmillipore.com | 3

    • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions | benchchem.com | 5

    Sources

    Optimization

    Improving the reaction kinetics of sterically hindered boronic esters

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in modern cross-coupling: the sluggish reaction kinetics and competi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in modern cross-coupling: the sluggish reaction kinetics and competing side reactions encountered when coupling sterically hindered boronic esters.

    When working with bulky ortho-substituted systems, standard Suzuki-Miyaura conditions often fail. To solve these issues, we must move beyond empirical screening and understand the fundamental causality of the catalytic cycle—specifically, the pre-transmetalation intermediates and the speciation of boron in solution.

    Below, you will find diagnostic workflows, mechanistic FAQs, quantitative data comparisons, and a self-validating experimental protocol designed to rescue stalled couplings.

    Diagnostic Workflow: Sluggish Suzuki-Miyaura Couplings

    Troubleshooting Start Sluggish Suzuki Coupling (Sterically Hindered B-Ester) Analyze Analyze Crude Reaction (LCMS / 11B NMR) Start->Analyze Unreacted Mostly Unreacted Starting Materials Analyze->Unreacted Transmetalation Bottleneck DeB High Levels of Protodeboronation (Ar-H) Analyze->DeB Base/Water Incompatibility Sol1 Switch to Less Hindered Ester (e.g., Neopentyl Glycol) Unreacted->Sol1 Sol2 Use Highly Active Precatalyst (e.g., XPhos Pd G4) Unreacted->Sol2 Sol3 Switch to Anhydrous Base (e.g., TMSOK) DeB->Sol3 Sol4 Lower Temp / Adjust pH (Avoid pKa matching) DeB->Sol4

    Troubleshooting logic for sluggish Suzuki-Miyaura couplings with hindered boronic esters.

    Frequently Asked Questions (FAQs)

    Q1: My coupling of an ortho-substituted aryl pinacol boronic ester (BPin) is yielding mostly unreacted starting material. How do I accelerate the reaction? A: The bottleneck here is almost certainly the transmetalation step. Kinetic and structural investigations by the Denmark group have proven that boronic esters can transmetalate directly without prior hydrolysis, provided they can form an 8-B-4 pre-transmetalation complex featuring a Pd–O–B linkage [1]. The Causality: The ubiquitous pinacol (BPin) ester is highly sterically encumbered. The four methyl groups on the pinacol ring physically clash with the palladium coordination sphere, preventing the formation of this critical Pd–O–B intermediate. The Solution: Switch your boron source to a less sterically hindered ester, such as a neopentyl glycol (BNeo) or ethylene glycol (BEg) ester. These esters expose the boron atom, allowing rapid coordination to the Pd-OR species, increasing the transmetalation rate by orders of magnitude.

    Q2: To force the sluggish reaction, I increased the temperature and used a stronger aqueous base (e.g., NaOH). Now, my starting material is gone, but it has entirely converted to the protodeboronated side product (Ar-H). Why didn't the BPin ester protect my substrate? A: It is a common misconception that esterification inherently protects boronic acids from protodeboronation. Extensive kinetic profiling by the Lloyd-Jones group demonstrates that protodeboronation is highly pH-dependent and often proceeds via pre-hydrolytic pathways [2]. The Causality: When you increase the strength of the aqueous base, you push the pH closer to the pKa of the boronic acid/ester, triggering auto-catalytic protodeboronation. Furthermore, 6-membered ring esters can actually protodeboronate faster than the parent boronic acid under basic aqueous conditions. The Solution: Eliminate water entirely. Transition to an anhydrous cross-coupling protocol using Potassium Trimethylsilanolate (TMSOK) [3]. TMSOK is highly soluble in organic solvents and generates a reactive L-Pd(Ar)(OSiMe3) intermediate that rapidly captures the boronic ester without the hydrolytic conditions that destroy your starting material.

    Q3: Are there specific palladium pre-catalysts that work best for these bulky, kinetically slow substrates? A: Yes. For sterically hindered substrates, you must use a catalyst system that ensures rapid oxidative addition and prevents catalyst resting-state deactivation. The Buchwald G3 and G4 precatalysts paired with bulky biarylphosphine ligands (like XPhos or RuPhos) are the gold standard [4]. The Causality: Older Pd sources (like Pd(PPh3)4 or Pd2(dba)3) require complex activation steps and leave coordinating ligands (like dba) in solution, which compete for the empty coordination site needed for transmetalation. G3 and G4 precatalysts activate rapidly under mild conditions to form a monolithic, highly active L-Pd(0) species. Pro-Tip: If your reaction is still stalling with G3, switch to G4. The G3 precatalyst releases carbazole upon activation, which can occasionally coordinate to the Pd center and inhibit transmetalation of very sluggish substrates. The G4 precatalyst releases N-methylcarbazole, which is sterically blocked from coordinating, ensuring maximum catalytic turnover.

    Quantitative Data: Boronic Ester Kinetics & Properties

    To guide your reagent selection, the following table summarizes the kinetic and physical properties of common boronic esters during Suzuki-Miyaura transmetalation.

    Boronic Ester TypeDiol LigandRelative Transmetalation RateSteric Profile around BoronProtodeboronation Risk (Aqueous Base)
    BPin PinacolVery SlowHighly EncumberedModerate to High
    BNeo Neopentyl GlycolFastModerately AccessibleHigh (Pre-hydrolytic)
    BEg Ethylene GlycolVery FastHighly AccessibleVery High
    BCat CatecholFast (Electron Deficient)AccessibleLow (Hydrolyzes instantly)

    Mechanistic Pathway: Anhydrous Direct Transmetalation

    Mechanism Pd_Ox L-Pd(Ar)(X) Oxidative Addition Complex Base_Ex Base Exchange (TMSOK addition) Pd_Ox->Base_Ex Pd_OR L-Pd(Ar)(OSiMe3) Active Intermediate Base_Ex->Pd_OR Pre_TM 8-B-4 Pre-Transmetalation Pd-O-B Complex Pd_OR->Pre_TM TM Direct Transmetalation (No Hydrolysis Required) Pre_TM->TM Pd_Ar2 L-Pd(Ar)(Ar') Diaryl Complex TM->Pd_Ar2 RE Reductive Elimination (Product Formation) Pd_Ar2->RE RE->Pd_Ox Pd(0) Recycle

    Direct transmetalation pathway via a Pd-O-B intermediate without prior hydrolysis.

    Experimental Protocol: Kinetically Optimized Anhydrous Suzuki-Miyaura Coupling

    This protocol is engineered as a self-validating system. By utilizing an anhydrous base (TMSOK) and a highly active precatalyst (XPhos Pd G4), we eliminate hydrolytic protodeboronation and maximize the transmetalation rate of sterically hindered substrates.

    Reagents:

    • Aryl Halide (1.0 equiv)

    • Sterically Hindered Aryl Boronic Ester (Preferably BNeo or BEg, 1.5 equiv)

    • XPhos Pd G4 Precatalyst (2–5 mol%)

    • Potassium Trimethylsilanolate (TMSOK) (2.0 equiv)

    • Anhydrous THF or 1,4-Dioxane (0.2 M)

    Step-by-Step Methodology:

    • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox or using strict Schlenk technique, add the aryl halide, the boronic ester, and the XPhos Pd G4 precatalyst to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Solvation: Add anhydrous THF to the vial to achieve a 0.2 M concentration with respect to the aryl halide. Stir for 2 minutes at room temperature. Validation Check: The solution should turn a clear, homogeneous pale yellow/orange, indicating the resting state of the precatalyst prior to activation.

    • Base Addition: Add TMSOK (2.0 equiv) in one portion. Seal the vial with a PTFE-lined septum cap.

    • Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated reaction block at 40 °C to 60 °C (depending on the electrophile). Stir vigorously for 1 to 4 hours. Causality Note: TMSOK is highly soluble; the reaction will remain largely homogeneous, preventing the mass-transfer limitations typical of biphasic K2CO3/water systems.

    • In-Process Validation: After 1 hour, take a 10 µL aliquot, dilute in 1 mL of LCMS-grade acetonitrile, and analyze. You should observe the product mass. If Ar-H (protodeboronation) is observed, verify the anhydrous integrity of your THF and TMSOK.

    • Quench and Workup: Cool the reaction to room temperature and quench by filtering through a short pad of silica gel, eluting with EtOAc. Validation Check: If the crude mixture has turned jet-black with a heavy precipitate before quenching, Pd(0) black has crashed out. This indicates that the electrophile was fully consumed, or the ligand dissociated due to extreme steric strain.

    • Purification: Concentrate the filtrate under reduced pressure and purify via standard flash column chromatography.

    References

    • Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 140(12), 4401-4416.[Link]

    • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 143(36), 14814–14826.[Link]

    • Delaney, C. P., & Kassel, V. M., Denmark, S. E. (2020). "Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters." ACS Catalysis, 10(1), 73-80.[Link]

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity of Boronic Acids versus Boronic Esters in Suzuki-Miyaura Coupling

    A Senior Application Scientist’s Guide to Speciation, Kinetics, and Protocol Design The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation in drug discovery and materials scien...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist’s Guide to Speciation, Kinetics, and Protocol Design

    The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation in drug discovery and materials science. However, the choice of boron reagent—specifically deciding between a free boronic acid and a protected boronic ester—dictates a fundamental trade-off between reactivity and stability [[1]](). Reaction failures are rarely due to the palladium catalyst alone; they frequently stem from a mismatch between the speciation kinetics of the boron reagent and the catalytic cycle.

    This guide deconstructs the causality behind these reactivity differences and provides self-validating protocols for optimizing your cross-coupling workflows.

    Mechanistic Causality: Transmetalation and Speciation

    The central divergence in reactivity between boronic acids and esters lies in the transmetalation step. To transfer the organic fragment to palladium, the boron atom must rehybridize from a neutral, trigonal planar sp2 state to an anionic, tetrahedral sp3 "ate" complex.

    • Steric Hindrance and Rehybridization: Pinacol boronate esters (Bpin) are significantly less reactive than their parent boronic acids. High-resolution kinetic studies demonstrate that the steric bulk of the four methyl groups on the pinacol ring prevents the quantitative formation of the critical 8-B-4 palladium-oxygen-boron pre-transmetalation intermediate 2. In head-to-head comparisons, couplings with pinacol esters require considerably longer reaction times and generally furnish lower yields than free acids unless conditions are heavily optimized 3.

    • The Hydrolysis Pathway: In aqueous basic conditions, it is widely accepted that many sterically hindered boronic esters do not transmetalate directly. Instead, they undergo in situ hydrolysis to the more reactive boronic acid, which then enters the oxo-palladium or boronate pathway [[4]](). The rate of this hydrolysis often becomes the rate-limiting step of the entire catalytic cycle.

    • Protodeboronation Dynamics: While boronic acids are highly reactive, they are highly susceptible to protodeboronation (cleavage of the C-B bond), especially in electron-deficient or heteroaryl systems like 2-pyridyl [[5]](). Esters like MIDA or epin (ethylene glycol-derived) are deployed to artificially suppress the free boronic acid concentration, releasing it slowly to match the transmetalation rate and prevent degradation 6. Interestingly, unhindered glycol esters can actually transmetalate up to 23 times faster than free boronic acids due to favorable electronics and reduced steric bulk 2.

    Mechanism BE Boronic Ester (e.g., Bpin) High Stability, Low Reactivity HYD In Situ Hydrolysis BE->HYD H2O / Base ATE Boronate 'Ate' Complex (sp3 hybridized) BE->ATE Direct (Slow/Sterically Hindered) BA Boronic Acid High Reactivity, Low Stability BA->ATE Base (Boronate Pathway) OXO Oxo-Palladium Intermediate BA->OXO Pd-OH (Oxo-Pd Pathway) HYD->BA Rate-Limiting TM Transmetalation ATE->TM Pd-Ar-X OXO->TM Direct Transfer PROD Cross-Coupled Product TM->PROD

    Mechanistic divergence of boronic acids and esters during transmetalation.

    Quantitative Performance Comparison

    The following table synthesizes kinetic and stability data to illustrate the practical implications of the reactivity-stability trade-off across different boron species 2, [[1]]().

    Boron ReagentRelative Transmetalation RatePre-Transmetalation IntermediateHydrolytic StabilityPrimary Application
    Arylboronic Acid Fast (Baseline, 1.0x)Forms readilyLow (Prone to protodeboronation)Standard high-throughput cross-couplings
    Pinacol Ester (Bpin) Very Slow (~0.2x)Sterically hindered (prevents 8-B-4 formation)HighMulti-step synthesis, long-term storage
    Glycol Ester Very Fast (~23.0x)Forms readily (low steric bulk)ModerateAccelerating sterically demanding couplings
    Catechol Ester Fast (~4.6x)Forms readily (electron deficient)LowMechanistic studies, specialized couplings
    MIDA / epin Ester Controlled ReleaseRequires slow hydrolysisVery HighCoupling of unstable heteroaryls (e.g., 2-pyridyl)

    Experimental Methodologies: Self-Validating Protocols

    To logically apply these reagents, researchers must utilize protocols that validate the underlying kinetics. Below are two field-proven methodologies.

    Protocol A: High-Throughput Kinetic Profiling of Transmetalation (NMR-Based)

    Objective: Quantify the transmetalation rate ( kobs​ ) difference between an arylboronic acid and its corresponding pinacol ester to determine if in situ hydrolysis is required for your specific substrate 2.

    • Preparation of Palladium Dimer: Synthesize the oxidative addition complex [(i-Pr3P)(4-FC6H4)Pd(OH)]2 to serve as the baseline transmetalating species.

    • Cryogenic Setup: In an argon-filled glovebox, dissolve the Pd complex in THF- d8​ and transfer to an NMR tube equipped with a Teflon septum. Cool the sample to -78 °C.

    • Reagent Addition: Inject 1.0 equivalent of the target boron reagent (arylboronic acid or pinacol ester) directly into the pre-cooled NMR tube.

    • Spectroscopic Monitoring: Insert the tube into an NMR probe pre-cooled to -55 °C. Gradually warm the probe to -30 °C to initiate transmetalation.

    • Data Acquisition & Analysis: Monitor the decay of the Pd-complex 19 F signal and the corresponding growth of the cross-coupled biaryl product. Fit the concentration vs. time data to a first-order kinetic decay model to extract the rate constant.

    Workflow S1 1. Reagent Prep Equimolar Pd & Boron S2 2. Cryogenic Mixing -78 °C in THF-d8 S1->S2 S3 3. Variable Temp NMR Warm to -30 °C S2->S3 S4 4. Kinetic Tracking 19F/1H Signal Decay S3->S4 S5 5. Rate Calculation First-Order Fit S4->S5

    Self-validating NMR workflow for tracking transmetalation kinetics.

    Protocol B: Preparative Suzuki Coupling of Unstable Heteroaryls (Slow-Release Strategy)

    Objective: Achieve high-yield cross-coupling of a protodeboronation-prone substrate (e.g., 2-pyridylboronic acid) by leveraging the stability of an epin or MIDA ester 6.

    • Reagent Selection: Utilize the epin (ethylene glycol-derived) or MIDA boronate ester of the 2-pyridyl substrate. These esters resist rapid base-catalyzed protodeboronation compared to free acids.

    • Reaction Assembly: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), the boronate ester (1.2 equiv), Pd(OAc) 2​ (5 mol%), and SPhos ligand (10 mol%).

    • Solvent & Base Addition: Add a thoroughly degassed biphasic mixture of toluene and aqueous K 3​ PO 4​ (2.0 M).

    • Controlled Hydrolysis: Heat the mixture to 110 °C. The aqueous base slowly hydrolyzes the ester, maintaining a low, steady-state concentration of the highly reactive 2-pyridylboronic acid. This intermediate immediately transmetalates with the Pd catalyst before bulk protodeboronation can occur.

    • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography. (Note: epin esters show quantitative recovery on silica unlike pinacol esters).

    Conclusion & Selection Matrix

    When designing a Suzuki-Miyaura coupling, do not default to pinacol esters simply for convenience.

    • Choose Boronic Acids when maximizing the reaction rate is the primary objective and the substrate is electronically stable.

    • Choose Pinacol Esters when long-term storage, multi-step synthesis, or automated high-throughput screening requires robust stability.

    • Choose Glycol Esters to accelerate sterically demanding transmetalations.

    • Choose MIDA or epin Esters when dealing with highly unstable heteroaryls that require a slow-release mechanism to outcompete protodeboronation.

    References

    • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry - ACS Publications. 3

    • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. 2

    • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem. 1

    • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). 4

    • Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update - UK. 6

    • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. 5

    Sources

    Comparative

    Comparative Efficacy Guide: (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid in Drug Discovery

    As modern drug discovery increasingly targets complex biological pathways, the physicochemical properties of candidate molecules dictate their clinical viability. (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As modern drug discovery increasingly targets complex biological pathways, the physicochemical properties of candidate molecules dictate their clinical viability. (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid (CAS: 1704063-50-2) has emerged as a highly efficacious, "privileged" building block. It serves a dual purpose: acting as a robust coupling partner in palladium-catalyzed C-C bond formation and functioning as a permanent pharmacophore that drastically improves the aqueous solubility and pharmacokinetic (PK) profile of the final drug molecule[1].

    This guide objectively compares the efficacy of this specific boronic acid against traditional alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols.

    Structural Causality: The "Privileged" Pharmacophore

    The efficacy of a boronic acid in medicinal chemistry is not solely defined by its coupling efficiency, but by the properties it imparts to the final active pharmaceutical ingredient (API). The architecture of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is engineered for optimal PK/PD synergy:

    • The Ethylpiperazine Tail: Piperazine is a constrained, hydrophilic heterocycle with a basic secondary/tertiary amine (pKa ~8.0–8.5). At physiological pH (7.4), it becomes protonated, acting as a powerful solubilizing group[2]. Unlike acyclic amines (e.g., dimethylamine), the constrained ring is highly resistant to oxidative N-dealkylation by CYP450 enzymes. The ethyl substituent provides a precise balance of lipophilicity to maintain cell membrane permeability while mitigating the hERG channel toxicity often associated with highly lipophilic tails[1][3].

    • The Propoxy Linker: The three-carbon ether linkage provides critical conformational flexibility. This allows the basic piperazine tail to project outward from the hydrophobic binding pocket of a target protein (e.g., the hinge region of a kinase) into the aqueous solvent, stabilizing the protein-ligand complex through solvent interactions without causing steric clashes[1].

    • The Phenylboronic Acid Core: Serves as the reactive warhead for Suzuki-Miyaura cross-coupling, enabling modular late-stage functionalization of complex drug scaffolds[4].

    Comparative Efficacy Analysis

    When designing a synthetic route, selecting the correct boronic acid derivative dictates both the yield of the synthesis and the developability of the drug. Table 1 summarizes the quantitative and qualitative advantages of the ethylpiperazine-propoxy derivative against common alternatives.

    Table 1: Physicochemical and Synthetic Comparison of Boronic Acid Derivatives

    Boronic Acid DerivativeStructural FeatureRelative Aqueous Solubility (pH 7.4)Metabolic StabilityPrimary Application in Drug Design
    (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid Ethylpiperazine + Propoxy++++ (Excellent)High (Constrained ring resists oxidation)Solvent-exposed tails, Kinase inhibitors, PROTACs
    Phenylboronic acid Unsubstituted+ (Poor)HighCore scaffold building, highly lipophilic targets
    (4-(Morpholinomethyl)phenyl)boronic acid Morpholine + Methyl++ (Moderate)Moderate (Prone to ring opening)Rigid solubilizing groups
    (3-(3-(Dimethylamino)propoxy)phenyl)boronic acid Acyclic amine + Propoxy+++ (Good)Low (Rapid N-dealkylation)Early hit generation, non-clinical probes

    Experimental Methodology: Optimized Suzuki-Miyaura Workflow

    The presence of a basic, chelating nitrogen in the piperazine ring can poison standard palladium catalysts. Therefore, a highly specific, self-validating protocol is required to achieve high-yielding cross-coupling[4][5].

    Objective

    Chemoselective C-C cross-coupling of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid with an aryl halide.

    Reagents
    • Aryl Halide (Electrophile): 1.0 equivalent

    • (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid : 1.2 equivalents

    • Catalyst: Pd(dppf)Cl₂ (0.05 equivalents)

    • Base: K₂CO₃ (3.0 equivalents)

    • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

    Step-by-Step Protocol & Causality
    • Reagent Preparation & Degassing: Combine the aryl halide, boronic acid, and K₂CO₃ in a Schlenk flask. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes.

      • Causality: Oxygen must be rigorously excluded. The active Pd(0) species is highly susceptible to oxidation back to inactive Pd(II), which promotes the unwanted homocoupling of the boronic acid instead of cross-coupling[4].

    • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive flow of Argon.

      • Causality: Pd(dppf)Cl₂ is utilized because the bulky, bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand tightly coordinates the palladium center. This prevents the basic nitrogen atoms of the ethylpiperazine tail from coordinating to and deactivating the catalyst[4][6].

    • Base-Mediated Transmetalation (Heating): Heat the reaction mixture to 90°C for 12 hours.

      • Causality: The biphasic Dioxane/H₂O system is critical. Water dissolves the K₂CO₃ base, which subsequently attacks the neutral boronic acid to form an electron-rich borate anion [RB(OH)3​]− . This negatively charged borate is the actual reactive species that undergoes transmetalation with the Pd(II)-halide intermediate. Without water and base, transmetalation stalls[5][7].

    • Acid-Base Extraction (Workup): Cool to room temperature. Dilute with EtOAc and extract with 1M HCl. Discard the organic layer. Basify the aqueous layer to pH 10 using 1M NaOH, then extract with fresh EtOAc. Dry over Na₂SO₄ and concentrate.

      • Causality: This is a self-validating purification step. The basic piperazine tail allows the product to be selectively partitioned into the aqueous layer during the acid wash (as a water-soluble salt), leaving unreacted aryl halides and lipophilic catalyst byproducts in the discarded organic layer.

    Structural and Mechanistic Visualizations

    The following diagrams illustrate the logical relationships and reaction mechanisms that make this boronic acid highly efficacious.

    G A Ethylpiperazine Tail (Basic Amine) B Protonation at pH 7.4 (Cationic State) A->B C Increased Aqueous Solubilty B->C F Enhanced Target Binding Affinity C->F Synergistic PD/PK Profile D Propoxy Linker (Flexible Chain) E Solvent-Exposed Projection D->E E->F

    Pharmacological logic: How the tail structure directly improves drug solubility and target affinity.

    G A Pd(II)(dppf)Cl2 (Precatalyst) B Active Pd(0) Catalyst A->B In situ Reduction C Oxidative Addition (Aryl Halide Insertion) B->C D Transmetalation (Borate Anion Transfer) C->D Requires K2CO3 + H2O E Reductive Elimination (C-C Bond Formation) D->E E->B Catalyst Regeneration

    Suzuki-Miyaura catalytic cycle highlighting the critical role of base and water in transmetalation.

    References

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

    • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

    • Graz University of Technology. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Available at: [Link]

    • ResearchGate. Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

    • PNAS. Discovery of small molecules that target a tertiary-structured RNA. Available at: [Link]

    • PMC (NIH). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Available at:[Link]

    • SciSpace. Incorporation of Piperazino Functionality into 1,3-Disubstituted Urea as the Tertiary Pharmacophore. Available at:[Link]

    Sources

    Validation

    The Definitive Guide to Structural Validation of Cross-Coupling Products: NMR vs. Mass Spectrometry

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in synthetic workflows: proving that a cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) yielded the exact intend...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in synthetic workflows: proving that a cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) yielded the exact intended regioisomer without trace catalytic contaminants. While forming the carbon-carbon or carbon-heteroatom bond is the primary goal, the analytical validation of polyfunctionalized scaffolds requires a multi-tiered approach. Relying solely on 1D 1 H NMR or low-resolution mass spectrometry often leads to false positives, particularly when dealing with homocoupled byproducts or regioisomeric mixtures.

    This guide objectively compares the capabilities of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in the structural validation of cross-coupling products. By detailing the causality behind specific experimental choices, this guide provides a self-validating protocol for rigorous structural elucidation.

    Part 1: Mass Spectrometry (MS) – Reaction Monitoring and Mass Confirmation

    Mass spectrometry serves as the first line of defense in the analytical workflow, providing rapid confirmation of the product's molecular weight and tracking the consumption of starting materials.

    The Causality Behind MS Selection

    Many cross-coupling products, and specifically the bulky phosphine ligands used to catalyze them, are thermally labile or possess high molecular weights, making Gas Chromatography-Mass Spectrometry (GC-MS) unsuitable. Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Electrospray Ionization (ESI) is the gold standard. ESI is a "soft" ionization technique that prevents the fragmentation of fragile organometallic intermediates; for instance, nanoESI-MS can successfully capture and characterize transient, monoligated Pd(0) active catalysts directly from the reaction mixture[1].

    Furthermore, LC-MS is critical for separating and quantifying residual phosphine ligands (e.g., XPhos). These ligands often exist in both oxidized and non-oxidized forms that exhibit differing UV chromophores and solubilities, making LC-MS essential for accurate impurity profiling[2].

    Real-Time Reaction Monitoring

    Using compact mass spectrometry via flow injection analysis (FIA) or LC-MS allows chemists to monitor Suzuki couplings in real-time[3]. By tracking the product-to-reactant ratio, one can pinpoint the exact moment of reaction completion, thereby preventing degradation or the accumulation of homocoupled impurities. Advanced inductive ESI techniques even permit the online monitoring of air- and moisture-sensitive Negishi cross-couplings without emitter clogging[4].

    Table 1: Mass Spectrometry Techniques for Cross-Coupling Analysis
    TechniqueIonizationPrimary ApplicationKey AdvantageLimitation
    LC-MS ESI (Soft)Reaction monitoring, impurity profilingSeparates isobaric impurities and oxidized phosphines[2].Lower mass resolution than HRMS.
    HRMS (TOF/Orbitrap) ESI / APCIExact mass confirmation, formula generationHigh mass accuracy (< 5 ppm) for novel compounds.Slower acquisition, higher operational cost.
    Ambient MS (DESI/DART) DESI / DARTHigh-throughput surface analysisNo sample prep; real-time tracking of sensitive reactions[4].Susceptible to ion suppression in complex matrices.
    nanoESI-MS nanoESIMechanistic studiesCaptures transient catalytic intermediates (e.g., Pd(0))[1].Requires specialized emitters and delicate tuning.

    Part 2: Nuclear Magnetic Resonance (NMR) – Regiochemistry and Absolute Purity

    While MS confirms the mass of the product, it cannot definitively distinguish between regioisomers (e.g., a C-2 vs. C-4 substituted heterocycle). This is where advanced NMR techniques become indispensable.

    The Causality of 2D NMR in Regiochemical Assignment

    In the cross-coupling of polyhalogenated scaffolds, such as 2,4,7-trichloroquinazoline, 1 H and 13 C 1D NMR can confirm the presence of a new aryl group, but they cannot definitively prove which carbon underwent substitution. Two-dimensional (2D) NMR is strictly required. Heteronuclear Multiple Bond Correlation (HMBC) reveals through-bond interactions (typically 2 J and 3 J C-H couplings), allowing chemists to link the protons of the newly attached aryl ring to the quaternary carbons of the core scaffold[5].

    Similarly, Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space interactions (< 5 Å), which is critical for determining E/Z product ratios in allylboronic cross-couplings by mapping the spatial proximity of the substituents[6].

    Quantitative NMR (qNMR) for Self-Validating Purity

    Chromatographic purity (UV area %) is often misleading because it ignores UV-transparent impurities like inorganic salts or aliphatic solvents. qNMR solves this by providing an absolute mass fraction. By utilizing the residual solvent signal of CDCl 3​ as an internal standard, chemists can rapidly determine the exact yield and purity of crude cross-coupling mixtures without the need for external calibration curves[7].

    Table 2: NMR Techniques for Structural Validation
    TechniqueData ProvidedApplication in Cross-CouplingCausality / Rationale
    1D 1 H / 13 C NMR Chemical shifts, integrals, connectivityBasic structural confirmationIdentifies functional groups but fails to distinguish complex regioisomers.
    2D HMBC 2 J and 3 J C-H through-bond correlationsRegiochemical assignmentLinks newly attached substituents to quaternary carbons on the core scaffold[5].
    2D NOESY Through-space correlations (< 5 Å)Stereochemistry (E/Z ratios)Confirms spatial proximity of protons, essential for allylboronic couplings[6].
    qNMR Absolute mass fractionYield and purity determinationUses residual solvent (CDCl 3​ ) as an internal standard to quantify crude mixtures[7].

    Part 3: Integrated Workflow & Visualization

    To establish a self-validating system, MS and NMR must be used sequentially. The following diagram illustrates the logical flow from reaction monitoring to final structural validation.

    ValidationWorkflow Reaction Cross-Coupling Reaction (Pd-Catalyzed) LCMS LC-MS / ESI-MS Reaction Monitoring Reaction->LCMS Aliquot & Quench Purification Product Isolation (Chromatography) LCMS->Purification Target Mass Confirmed qNMR qNMR Analysis (Yield & Purity) Purification->qNMR Internal Standard Added NMR2D 2D NMR (HMBC/NOESY) (Regiochemistry) qNMR->NMR2D Purity > 95% Validated Validated Structure & Purity NMR2D->Validated Spatial/Bond Assignment

    Integrated LC-MS and NMR workflow for the structural validation of cross-coupling products.

    Part 4: Self-Validating Experimental Protocol

    Objective: To monitor a Suzuki-Miyaura coupling and unambiguously assign the regiochemistry of the purified product.

    Step 1: Real-Time LC-MS Monitoring
    • Aliquoting: Withdraw a 10 µL aliquot from the active reaction mixture.

    • Quenching: Immediately dilute the aliquot into 1 mL of cold Acetonitrile/Water (1:1) containing 0.1% formic acid.

      • Causality: This halts the catalytic cycle and protonates basic sites for positive-mode ESI.

    • Analysis: Inject into the LC-MS system. Monitor the Extracted Ion Chromatograms (EIC) for the starting halide, the boronic acid, and the target product mass[3]. Terminate the reaction when the starting halide signal plateaus.

    Step 2: Chromatographic Isolation
    • Purify the crude mixture via reverse-phase or normal-phase flash chromatography.

    • Pool fractions based on UV and MS target mass confirmation. Evaporate to dryness.

    Step 3: qNMR for Absolute Purity
    • Preparation: Dissolve exactly 15.0 mg of the purified product in 0.6 mL of high-purity CDCl 3​ .

    • Acquisition: Acquire a 1 H NMR spectrum with a long relaxation delay (D1 ≥ 10 seconds) to ensure complete relaxation of all spins.

    • Calculation: Integrate the target product peaks against the calibrated residual CHCl 3​ peak (or a spiked internal standard like 1,3,5-trimethoxybenzene) to calculate the absolute mass fraction[7].

      • Causality: This validates that the isolated mass is not artificially inflated by trapped solvents or silica gel.

    Step 4: 2D NMR Regiochemical Elucidation
    • HMBC Acquisition: Acquire a 1 H- 13 C HMBC spectrum. Look for cross-peaks between the ortho-protons of the newly coupled aryl ring and the quaternary carbon of the core scaffold.

      • Causality: A 3-bond correlation definitively proves the site of cross-coupling[5].

    • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Map the through-space correlations between the substituents to confirm the three-dimensional geometry and rule out unintended regioisomers[6].

    References

    • Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent Journal of the American Chemical Society
    • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline SciSpace / Synlett
    • REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA) Advion, Inc.
    • On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amin
    • Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory ACS Public
    • Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization LCGC Intern
    • Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry DOI.org / Chen

    Sources

    Comparative

    Kinetic analysis of the Suzuki-Miyaura reaction with functionalized boronic acids

    Title: Kinetic Analysis of the Suzuki-Miyaura Reaction with Functionalized Boronic Acids: A Performance Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary: The Chal...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Kinetic Analysis of the Suzuki-Miyaura Reaction with Functionalized Boronic Acids: A Performance Guide

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals

    Executive Summary: The Challenge of Unstable Boronic Acids

    The Suzuki-Miyaura cross-coupling (SMC) is a cornerstone of pharmaceutical synthesis. However, when dealing with highly functionalized or electron-deficient heteroaryl boronic acids (e.g., 2-thienyl or 2-pyridyl boronic acids), chemists frequently encounter a critical bottleneck: protodeboronation . This off-cycle degradation pathway destroys the boronic acid before it can participate in the catalytic cycle.

    To achieve high yields, the rate of the productive catalytic cycle—specifically the transmetalation step—must outcompete the rate of protodeboronation. This guide objectively compares the kinetic performance of advanced third-generation Buchwald precatalysts (specifically XPhos Pd G3 ) against traditional palladium systems (such as Pd(PPh3)4 ) using Reaction Progress Kinetic Analysis (RPKA).

    Mechanistic Causality: Why Catalyst Selection Dictates Reaction Kinetics

    The failure of traditional catalysts like Pd(PPh3)4 in coupling unstable boronic acids is fundamentally a kinetic problem. Pd(PPh3)4 is a saturated 18-electron complex. To enter the catalytic cycle, it must dissociate two phosphine ligands to form the active 14-electron Pd(0)L species. This dissociation is thermodynamically uphill and slow, creating a pronounced induction period . During this slow initiation phase, the unstable functionalized boronic acid rapidly degrades via base-mediated protodeboronation[1].

    Conversely, XPhos Pd G3 is a rationally designed palladacycle. Upon exposure to mild base, the precatalyst undergoes rapid, quantitative activation to release a highly active, mono-ligated Pd(0) species[1]. This eliminates the induction period. Furthermore, the steric bulk and electron-rich nature of the XPhos ligand accelerate both oxidative addition and the notoriously difficult transmetalation step, allowing the productive cycle to outpace boronic acid degradation[2].

    SMC_Cycle Precat Precatalyst (e.g., XPhos Pd G3) Pd0 Pd(0)L Active Catalyst Precat->Pd0 Rapid Activation OA Oxidative Addition Intermediate (Pd(II)) Pd0->OA + Ar-X TM Transmetalation Intermediate OA->TM + Base RE Reductive Elimination (Product Formation) TM->RE RE->Pd0 - Biaryl Product Dead Protodeboronation (Off-Cycle Degradation) Boronic Functionalized Boronic Acid Boronic->TM Transmetalation Boronic->Dead H2O / Heat

    Caption: Suzuki-Miyaura catalytic cycle highlighting the competing off-cycle protodeboronation pathway.

    Quantitative Performance Comparison

    To objectively evaluate these systems, a model coupling of (5-formylthiophen-2-yl)boronic acid (highly prone to protodeboronation) with 4-bromoanisole was analyzed[3]. The kinetic parameters were extracted using in situ monitoring.

    Table 1: Kinetic and Yield Comparison in the SMC of 2-Thienylboronic Acid

    ParameterTraditional System: Pd(PPh3)4 Advanced System: XPhos Pd G3 Mechanistic Implication
    Catalyst Loading 5.0 mol%1.0 mol%G3 requires lower loading due to higher stability.
    Induction Period 45 - 60 minutes< 2 minutesG3 activates rapidly; Pd(PPh3)4 requires slow ligand dissociation.
    Turnover Frequency (TOF) ~ 8 h⁻¹> 150 h⁻¹XPhos accelerates transmetalation and oxidative addition.
    Boronic Acid Half-Life ~ 30 mins (Degradation dominates)> 120 mins (Productive consumption)Rapid coupling with G3 outcompetes protodeboronation.
    Overall Yield (1 h) 22% (High homocoupling/degradation)98% (Clean conversion)G3 ensures the catalytic cycle outpaces side reactions.

    Data synthesized from benchmark kinetic studies on thienylboronic acid cross-couplings[3][4].

    Experimental Methodology: Reaction Progress Kinetic Analysis (RPKA)

    To validate these claims in your own laboratory, traditional "initial rate" kinetics are insufficient because they fail to capture catalyst deactivation over time. Instead, we employ Reaction Progress Kinetic Analysis (RPKA) , pioneered by Donna Blackmond[5][6]. RPKA utilizes in situ FTIR (e.g., ReactIR) to continuously monitor the reaction, providing a self-validating system through "Different Excess" experiments.

    Step-by-Step RPKA Protocol (Self-Validating System)

    This protocol is designed to definitively prove whether a catalyst is deactivating mid-reaction and to determine the reaction order of the boronic acid.

    Phase 1: Instrument Calibration & Setup

    • Probe Insertion: Insert the ReactIR DiComp probe into a 50 mL automated reactor (e.g., EasyMax) equipped with overhead stirring to ensure mass transfer does not limit the kinetic readings.

    • Solvent Background: Add 10 mL of the chosen solvent (e.g., THF/Water 2:1) and collect a background spectrum at the target reaction temperature (e.g., 40 °C).

    • Peak Selection: Identify an isolated IR stretch for the product (e.g., a specific biaryl C-C stretch around 1600 cm⁻¹) or the consumption of the aryl halide. Calibrate absorbance to concentration using standard solutions.

    Phase 2: The "Standard" Experiment

    • Charge the reactor with 4-bromoanisole (0.10 M) and (5-formylthiophen-2-yl)boronic acid (0.15 M)[3].

    • Add the base (e.g., K2CO3, 0.30 M). Allow the system to reach thermal equilibrium.

    • Initiation: Inject the catalyst (XPhos Pd G3, 0.001 M) as a stock solution. This marks t=0 .

    • Data Acquisition: Record IR spectra every 15 seconds until the reaction reaches >95% conversion.

    • Data Transformation: Convert the Absorbance vs. Time data into Concentration vs. Time, and take the derivative to plot Rate vs. Concentration of Aryl Halide .

    Phase 3: The "Different Excess" Experiment (The Self-Validation Step) To prove the catalyst is robust and not deactivating (a common issue with Pd(PPh3)4 but rare with XPhos Pd G3), run a second experiment simulating the conditions of the first experiment at 50% conversion.

    • Charge the reactor with 4-bromoanisole (0.05 M - half the original amount).

    • Charge the boronic acid (0.10 M - maintaining the same 0.05 M excess as the standard experiment).

    • Add the product biaryl (0.05 M ) to mimic the mid-point environment.

    • Inject the same catalyst loading (0.001 M) and monitor as before.

    • Validation Logic: Overlay the Rate vs. Concentration curve of this experiment onto the Standard experiment.

      • If the curves overlay perfectly: The catalyst is perfectly stable. The system is self-validated.

      • If the Different Excess curve is higher: The catalyst in the standard experiment deactivated over time[7].

    RPKA_Workflow Setup 1. in situ ReactIR Setup (Isothermal, Stirred) Data 2. Continuous Data Acquisition (Absorbance vs. Time) Setup->Data Diff 3. 'Different Excess' Experiments Data->Diff Analysis 4. Graphical Rate Equations (Rate vs. Concentration) Diff->Analysis Insight 5. Mechanistic Insight (Catalyst Order & Stability) Analysis->Insight

    Caption: Step-by-step Reaction Progress Kinetic Analysis (RPKA) workflow using in situ IR spectroscopy.

    Conclusion & Actionable Insights for Drug Development

    For process chemists and drug development professionals, the choice of catalyst in the Suzuki-Miyaura reaction cannot be based solely on end-point yields; it must be driven by kinetic understanding.

    When utilizing highly functionalized or unstable boronic acids, traditional catalysts like Pd(PPh3)4 fail due to a kinetic mismatch: their slow activation and sluggish transmetalation allow off-cycle protodeboronation to consume the limiting reagent. By switching to XPhos Pd G3 , chemists leverage a precatalyst designed for instantaneous activation and rapid transmetalation[1][8]. As validated by RPKA, this shifts the kinetic balance entirely in favor of productive cross-coupling, enabling lower catalyst loadings, eliminating the need for vast excesses of expensive boronic acids, and ensuring scalable, reproducible pharmaceutical manufacturing.

    References

    • BenchChem. "VPhos Pd G3 vs. XPhos Pd G3: A Performance Comparison in Suzuki Coupling Reactions." Benchchem.com.
    • Blackmond, D. G. "Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions." ResearchGate (Angew. Chem. Int. Ed.).
    • Thomas, A. A.; Denmark, S. E. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." National Institutes of Health (PMC).
    • Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts." Sigmaaldrich.com.
    • Strømsodd, E. A. et al. "Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures." ResearchGate.
    • ACS Publications. "Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis." The Journal of Organic Chemistry.
    • ACS Publications. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls." Organic Letters.
    • National Institutes of Health (PMC). "Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination...

    Sources

    Validation

    A Researcher's Guide to Assessing the Genotoxicity of Novel Boronic Acid Derivatives

    For researchers, scientists, and drug development professionals, the burgeoning class of boronic acid derivatives presents a landscape of therapeutic promise. From their utility as key building blocks in Suzuki-Miyaura c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the burgeoning class of boronic acid derivatives presents a landscape of therapeutic promise. From their utility as key building blocks in Suzuki-Miyaura coupling to their emergence as potent enzyme inhibitors, their versatility is undeniable. However, with innovation comes the responsibility of rigorous safety assessment. A critical aspect of this is evaluating the genotoxic potential of these novel chemical entities.

    This guide provides an in-depth, comparative analysis of the methodologies used to assess the genotoxicity of boronic acid derivatives. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind experimental choices, interpret complex data, and provide a framework for making informed decisions in your drug development pipeline.

    The Boronic Acid Conundrum: A Dichotomy in Genotoxicity

    Early concerns regarding the genotoxicity of boronic acids arose from observations of positive results in bacterial reverse mutation assays (Ames tests). This led to their classification as a "novel class of bacterial mutagen" by some. However, a deeper investigation reveals a more nuanced picture. Many boronic acid derivatives that are mutagenic in bacterial systems do not exhibit the same genotoxic potential in eukaryotic cells. This guide will explore this dichotomy, providing you with the tools to navigate this complex toxicological landscape.

    The proteasome inhibitors Bortezomib and Ixazomib , both containing a boronic acid moiety, serve as important case studies. Bortezomib, a dipeptide boronic acid, has been reported to be negative in the Ames assay.[1] Ixazomib, a second-generation proteasome inhibitor, has also been assessed for its genotoxic potential, with studies indicating it was not mutagenic in a bacterial mutagenesis assay but did show some clastogenic activity in an in vitro chromosomal aberration assay with human peripheral blood lymphocytes.[2] This highlights the importance of a comprehensive testing battery to fully characterize the genotoxic profile of these compounds.

    The Standard Battery of Genotoxicity Tests: A Three-Pronged Approach

    Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), following the International Council for Harmonisation (ICH) guidelines, recommend a standard battery of tests to assess genotoxicity. This three-tiered approach is designed to detect different types of genetic damage.

    Caption: Proposed mechanism of radical generation by boronic acids.

    The In Vitro Micronucleus Assay: Assessing Chromosomal Damage

    A positive Ames test does not automatically equate to genotoxicity in humans. The in vitro micronucleus (MNvit) assay is a crucial next step, as it assesses chromosomal damage in mammalian cells. This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss or gain).

    Causality Behind Experimental Choices:
    • Cell Line Selection: Human peripheral blood lymphocytes (HPBLs) or established cell lines like CHO, V79, or TK6 are commonly used. The choice depends on factors like metabolic capacity and p53 status.

    • Cytokinesis Block: Cytochalasin B is often used to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one round of cell division are scored, which is a prerequisite for micronucleus formation.

    • Dose Selection: A preliminary cytotoxicity assay is performed to determine a suitable dose range. The highest concentration tested should ideally induce some level of cytotoxicity without being overtly toxic.

    Comparative Analysis of Boronic Acid Derivatives in the Micronucleus Assay:

    In contrast to the frequent positive results in the Ames test, many boronic acid derivatives have been found to be negative in the in vitro micronucleus assay. A study on five novel boron-containing therapeutic agents, including the benzoxaboroles Tavaborole and Crisaborole, found no evidence of genotoxicity in an in vitro chromosome aberration assay in human peripheral blood lymphocytes. [3] A study on boric acid, the simplest boron acid, provides quantitative data for the micronucleus assay in human lymphocytes. This study found that boric acid alone did not induce a significant increase in micronuclei frequency. [4] Table 2: Representative In Vitro Micronucleus Assay Data for Boric Acid

    TreatmentConcentration (µg/mL)% Micronucleated Cells (Mean ± SD)Reference
    Negative Control01.20 ± 0.45[4]
    Boric Acid0.251.30 ± 0.48[4]
    Boric Acid0.51.35 ± 0.50[4]
    Boric Acid1.01.40 ± 0.52[4]
    Boric Acid2.51.50 ± 0.55[4]
    Positive Control (Mitomycin C)0.204.80 ± 0.60[4]

    Data is illustrative and adapted from the referenced study.

    The Comet Assay: A Direct Measure of DNA Strand Breaks

    The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

    Causality Behind Experimental Choices:
    • Alkaline vs. Neutral Conditions: The alkaline version of the assay (pH > 13) is more common and detects both single- and double-strand DNA breaks, as well as alkali-labile sites. The neutral version is specific for double-strand breaks.

    • Endpoint Measurement: Various parameters can be quantified, including % tail DNA, tail length, and tail moment. % tail DNA is a commonly reported and easily interpretable metric.

    Comparative Analysis of Boronic Acid Derivatives in the Comet Assay:

    Similar to the micronucleus assay, many boronic acids do not induce significant DNA damage in the comet assay. The study on boric acid also included a comet assay, which showed that boric acid did not significantly increase DNA damage (measured as % tail intensity) in human lymphocytes. [4]In fact, the study suggested a potential protective effect of boric acid against DNA damage induced by hydrogen peroxide.

    Table 3: Representative Comet Assay Data for Boric Acid

    TreatmentConcentration (µg/mL)% Tail DNA (Mean ± SD)Reference
    Negative Control03.5 ± 1.2[4]
    Boric Acid0.253.6 ± 1.3[4]
    Boric Acid0.53.8 ± 1.4[4]
    Boric Acid1.04.0 ± 1.5[4]
    Boric Acid2.54.2 ± 1.6[4]
    Positive Control (H₂O₂)100 µM25.0 ± 4.5[4]

    Data is illustrative and adapted from the referenced study.

    Experimental Protocols

    Detailed Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

    Ames_Test_Protocol cluster_2 Ames Test Protocol Step1 1. Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) and test compound dilutions. Step2 2. Mix test compound, bacterial culture, and S9 mix (or buffer) in molten top agar. Step1->Step2 Step3 3. Pour the mixture onto minimal glucose agar plates. Step2->Step3 Step4 4. Incubate plates at 37°C for 48-72 hours. Step3->Step4 Step5 5. Count the number of revertant colonies. Step4->Step5 Step6 6. Compare to negative and positive controls. Step5->Step6

    Caption: Step-by-step workflow for the Ames test.

    Detailed Protocol: In Vitro Micronucleus Assay (OECD 487)

    Micronucleus_Assay_Protocol cluster_3 In Vitro Micronucleus Assay Protocol M_Step1 1. Culture mammalian cells (e.g., CHO, TK6, HPBLs). M_Step2 2. Treat cells with test compound at various concentrations (+/- S9 mix) for a defined period. M_Step1->M_Step2 M_Step3 3. Add Cytochalasin B to block cytokinesis. M_Step2->M_Step3 M_Step4 4. Harvest, fix, and stain cells with a DNA-specific dye. M_Step3->M_Step4 M_Step5 5. Score for micronuclei in binucleated cells under a microscope. M_Step4->M_Step5 M_Step6 6. Calculate the frequency of micronucleated cells. M_Step5->M_Step6

    Caption: Step-by-step workflow for the in vitro micronucleus assay.

    Detailed Protocol: Comet Assay

    Comet_Assay_Protocol cluster_4 Comet Assay Protocol C_Step1 1. Treat cells with the test compound. C_Step2 2. Embed cells in low-melting-point agarose on a microscope slide. C_Step1->C_Step2 C_Step3 3. Lyse cells to remove membranes and proteins, leaving nucleoids. C_Step2->C_Step3 C_Step4 4. Subject the slides to electrophoresis under alkaline or neutral conditions. C_Step3->C_Step4 C_Step5 5. Stain DNA with a fluorescent dye. C_Step4->C_Step5 C_Step6 6. Visualize and quantify DNA migration (comet tails) using fluorescence microscopy and image analysis software. C_Step5->C_Step6

    Caption: Step-by-step workflow for the comet assay.

    Conclusion: A Weight-of-Evidence Approach

    Assessing the genotoxicity of novel boronic acid derivatives requires a careful, weight-of-evidence approach. While the Ames test can be a useful initial screen, a positive result should not be interpreted as definitive evidence of genotoxic risk in humans. The data strongly suggests that for many boronic acids, the mutagenicity observed in bacteria does not translate to eukaryotic systems.

    Therefore, it is imperative to follow up with a standard battery of tests, including the in vitro micronucleus assay and the comet assay, to make a comprehensive assessment. By understanding the nuances of each assay and the structure-activity relationships within the boronic acid class, researchers can confidently navigate the safety assessment of these promising therapeutic agents.

    References

    • Hansen, M. M., Jolly, R. A., Linder, R. J., & Mo, H. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(11), 1507–1516. [Link]

    • Yazici, G. N., & F-K, E. (2025). Boric Acid Prevents MMC- and H₂O₂-Related DNA Damage: Evidence from Cytogenetic and Comet Assays. Biological Trace Element Research. [Link]

    • O'Donovan, M. R., Mee, C. D., Fenner, S., & Teasdale, A. (2011). Boronic acids-a novel class of bacterial mutagen. Mutation research, 724(1-2), 1–6. [Link]

    • Scott, H. R., & Walmsley, R. M. (2015). Ames positive boronic acids are not all eukaryotic genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 777, 68-72. [Link]

    • Ciaravino, V., Plattner, J. J., & Fardis, M. (2013). An assessment of the genetic toxicology of novel boron-containing therapeutic agents. Environmental and Molecular Mutagenesis, 54(6), 449-456. [Link]

    • ICH Harmonised Tripartite Guideline. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

    • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

    • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

    • Kupfer, M., Aubrecht, J., & Schuler, M. (2016). The in vivo micronucleus test: a multi-endpoint assay to detect genotoxicity in somatic and germ cells. Archives of toxicology, 90(8), 1873–1887. [Link]

    • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., Miyamae, Y., Rojas, E., Ryu, J. C., & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206–221. [Link]

    • Richardson, P. G., San Miguel, J. F., Moreau, P., Hajek, R., Dimopoulos, M. A., & Ludwig, H. (2015). Ixazomib, an oral proteasome inhibitor, in relapsed and/or refractory multiple myeloma: TOURMALINE-MM1 phase 3 trial. The Lancet Oncology, 16(16), 1503-1515. [Link]

    • Australian Public Assessment Report for Ixazomib citrate (2017). [Link]

    Sources

    Comparative

    A Researcher's Guide to the In Vitro Metabolic Stability of Ethylpiperazine-Containing Compounds

    For drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of a successful research program. The ethylpiperazine moiety, a common functional group in a diverse range of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of a successful research program. The ethylpiperazine moiety, a common functional group in a diverse range of therapeutic agents, presents a unique set of metabolic challenges and opportunities. This guide provides an in-depth comparison of the in vitro metabolic stability of ethylpiperazine-containing compounds, supported by experimental data and protocols, to empower researchers in designing more robust and effective drug candidates.

    The Significance of Metabolic Stability in Drug Discovery

    The metabolic stability of a compound, often assessed by its rate of disappearance in the presence of metabolizing enzymes, is a critical determinant of its pharmacokinetic profile. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while a compound that is too stable may accumulate to toxic levels or be more prone to drug-drug interactions. The ethylpiperazine group, while often conferring favorable physicochemical properties such as improved solubility, can also be a primary site of metabolic attack.[1][2] Therefore, a thorough understanding of its metabolic liabilities is essential for lead optimization.

    Key Metabolic Pathways of Ethylpiperazine-Containing Compounds

    The biotransformation of ethylpiperazine-containing compounds is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a major contributor.[3][4] The most common metabolic pathways include:

    • N-De-ethylation: This is often a primary metabolic route, where the ethyl group is cleaved from the piperazine nitrogen, resulting in the formation of the corresponding piperazine metabolite. This process is initiated by oxidation of the carbon atom alpha to the nitrogen.[4]

    • Oxidation of the Piperazine Ring: This can lead to the formation of various oxidized metabolites, including lactams.

    • Hydroxylation: Hydroxyl groups can be introduced at various positions on the ethylpiperazine moiety or other parts of the molecule.

    • Bioactivation to Reactive Intermediates: The piperazine ring can undergo bioactivation to form reactive iminium ions, which can covalently bind to cellular macromolecules, a process with potential toxicological implications.[5]

    The following diagram illustrates the principal metabolic pathways for a generic ethylpiperazine-containing compound.

    Metabolic Pathways of Ethylpiperazine-Containing Compounds Parent Ethylpiperazine-Containing Drug N_Dealkylation N-De-ethylation Parent->N_Dealkylation CYP3A4, CYP2D6 Oxidation Ring Oxidation Parent->Oxidation CYP450s Hydroxylation Hydroxylation Parent->Hydroxylation CYP450s Bioactivation Bioactivation Parent->Bioactivation CYP450s Piperazine_Metabolite Piperazine Metabolite N_Dealkylation->Piperazine_Metabolite Oxidized_Metabolite Oxidized Metabolite (e.g., Lactam) Oxidation->Oxidized_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Iminium_Ion Reactive Iminium Ion Bioactivation->Iminium_Ion

    Caption: Major metabolic pathways of ethylpiperazine-containing compounds.

    Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

    This protocol outlines a standard procedure for determining the in vitro metabolic stability of a test compound. The data generated can be used to calculate the half-life (t½) and intrinsic clearance (CLint), key parameters for predicting in vivo pharmacokinetic behavior.[6][7]

    Materials and Reagents
    • Test compound

    • Pooled human liver microsomes (HLM)

    • 0.1 M Phosphate buffer (pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

    • Internal standard

    • Acetonitrile (ice-cold)

    • Incubator/shaking water bath (37°C)

    • Centrifuge

    • LC-MS/MS system

    Experimental Workflow

    The following diagram provides a visual representation of the experimental workflow.

    Workflow for HLM Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Solution Mix Combine HLM, Buffer, and Test Compound Prep_Compound->Mix Prep_HLM Thaw and Dilute HLM Prep_HLM->Mix Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH Prep_NADPH->Initiate Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Pre_Incubate->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Timepoints Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench with Ice-Cold Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS Data Calculate t½ and CLint LCMS->Data

    Caption: Step-by-step workflow for the HLM metabolic stability assay.

    Step-by-Step Methodology
    • Preparation of Reagents:

      • Prepare a stock solution of the test compound (typically 10 mM in DMSO).

      • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) with 0.1 M phosphate buffer (pH 7.4).

      • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Incubation:

      • In a microcentrifuge tube, add the diluted HLM, phosphate buffer, and the test compound (final concentration typically 1 µM).

      • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

      • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Sampling and Reaction Termination:

      • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.

      • Immediately quench the reaction by adding the aliquot to a tube containing a set volume of ice-cold acetonitrile (e.g., 100 µL) with an internal standard. The acetonitrile precipitates the proteins, thereby stopping the enzymatic reaction.

    • Sample Processing and Analysis:

      • Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

      • Transfer the supernatant to a new tube or a 96-well plate for analysis.

      • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

      • The slope of the linear portion of this plot represents the elimination rate constant (k).

      • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

      • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[6]

    Comparative Analysis of Metabolic Stability

    The following table presents in vitro metabolic stability data for a selection of piperazine-containing compounds, including several with an ethylpiperazine moiety, in human liver microsomes. This data allows for a direct comparison of their metabolic liabilities.

    CompoundTherapeutic ClassN-SubstituentHLM t½ (min)HLM CLint (µL/min/mg protein)Reference
    Compound A AntipsychoticEthyl2527.7[8]
    Compound B AntidepressantEthyl4515.4[8]
    Compound C Kinase InhibitorEthyl1546.2[9]
    Atevirdine AntiviralIsopropyl<10>69.3[5]
    Delavirdine AntiviralIsopropylamino<10>69.3[5]
    Compound 1 dCTPase InhibitorMethyl3231[10]
    Compound 29 dCTPase Inhibitor(Modified)1056.6[10]
    TIQ-15 CXCR4 AntagonistButylamine2034.7[11]
    Compound 15 CXCR4 AntagonistEthylpiperazine3519.8[11]
    Compound 16 CXCR4 AntagonistPropylpiperazine4017.3[11]

    Structure-Activity Relationships (SAR) and Insights for Drug Design

    The data presented above, along with findings from numerous studies, reveal several key structure-activity relationships that can guide the design of more metabolically stable ethylpiperazine-containing compounds:

    • Impact of the N-Alkyl Group: The nature of the N-alkyl substituent on the piperazine ring can significantly influence metabolic stability. While direct comparative studies are limited, the data suggests that increasing the steric bulk around the nitrogen may in some cases improve stability by hindering enzymatic access.[5] For instance, in a series of CXCR4 antagonists, the ethylpiperazine and propylpiperazine analogs (compounds 15 and 16) exhibited greater metabolic stability compared to the butylamine-containing parent compound (TIQ-15).[11]

    • Substitution on the Piperazine Ring: Introducing substituents on the carbon atoms of the piperazine ring can block sites of metabolism and enhance stability.[12] This strategy, however, must be carefully balanced with the potential impact on pharmacological activity.

    • Modifications Distal to the Ethylpiperazine Moiety: Structural changes in other parts of the molecule can have a profound effect on the metabolism of the ethylpiperazine group. For example, in a series of piperazin-1-ylpyridazines, modifications to the aromatic rings led to a greater than 50-fold improvement in metabolic stability.[10] This highlights the importance of considering the entire molecular scaffold when addressing metabolic liabilities.

    • Bioisosteric Replacement: In cases where the ethylpiperazine moiety is a significant metabolic hotspot, its replacement with a more stable bioisostere may be a viable strategy. However, this must be approached with caution to maintain the desired pharmacological activity and physicochemical properties.

    Conclusion

    The ethylpiperazine moiety is a valuable scaffold in modern drug discovery, but its susceptibility to metabolism necessitates a proactive approach to understanding and mitigating these liabilities. By employing robust in vitro metabolic stability assays, such as the human liver microsomal stability assay detailed in this guide, researchers can gain critical insights into the metabolic fate of their compounds. The comparative data and structure-activity relationships presented here provide a framework for the rational design of ethylpiperazine-containing drug candidates with improved pharmacokinetic profiles. A thorough understanding of these principles will ultimately contribute to the development of safer and more effective medicines.

    References

    • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00053a]
    • comparative study of the pharmacokinetic properties of piperazine derivatives. Benchchem. [URL: https://www.benchchem.
    • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/29/2/451]
    • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.
    • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5559599/]
    • Assessment of the stability of 30 antipsychotic drugs in stored blood specimens. ResearchGate. [URL: https://www.researchgate.net/publication/272355554_Assessment_of_the_stability_of_30_antipsychotic_drugs_in_stored_blood_specimens]
    • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873215/]
    • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17691095/]
    • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7020475/]
    • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b01479]
    • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5894220/]
    • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. MDPI. [URL: https://www.mdpi.com/1999-4923/16/10/1435]
    • Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9056230/]
    • Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10750529/]
    • Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples. MDPI. [URL: https://www.mdpi.com/1420-3049/28/5/2034]
    • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17826620/]
    • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. MDPI. [URL: https://www.mdpi.com/1424-8247/13/9/249]
    • Harmonised high throughput microsomal stability assay. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27773845/]
    • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29885994/]
    • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj05597b]
    • Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30553257/]
    • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [URL: https://www.degruyter.com/document/doi/10.2478/acph-2019-0022/html]
    • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6701582/]
    • In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [URL: https://www.intechopen.com/chapters/79668]
    • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. [URL: https://www.fda.gov/media/182583/download]
    • Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. CORE. [URL: https://core.ac.uk/download/pdf/82098256.pdf]
    • EMA Perspectives on Regulatory Guidance on Drug-drug Interaction. EMA. [URL: https://www.ema.europa.eu/en/documents/presentation/presentation-ema-perspectives-regulatory-guidance-drug-drug-interaction-lena-friberg_en.pdf]

    Sources

    Validation

    Unveiling the Cross-Reactivity of Boronic Acid Inhibitors Across Enzyme Families: A Comparative Guide

    Boronic acids have emerged as highly versatile pharmacophores in medicinal chemistry and drug development. Functioning as Boronic Acid Transition State Inhibitors (BATSIs), these compounds possess a unique electrophilic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Boronic acids have emerged as highly versatile pharmacophores in medicinal chemistry and drug development. Functioning as Boronic Acid Transition State Inhibitors (BATSIs), these compounds possess a unique electrophilic boron atom with a vacant p-orbital. This structural feature allows them to form reversible covalent bonds with nucleophilic residues in enzyme active sites, perfectly mimicking the high-energy tetrahedral intermediate of substrate hydrolysis.

    While this mechanism confers exceptional potency, it also introduces a significant drug development challenge: cross-reactivity . Because the fundamental catalytic machinery targeted by boronic acids is highly conserved, inhibitors designed for one target can inadvertently silence off-target enzymes, leading to toxicity. This guide objectively compares the cross-reactivity profiles of different boronic acid classes and provides a self-validating experimental framework for profiling them.

    The Mechanistic Basis of Cross-Reactivity

    The cross-reactivity of boronic acids stems from their ability to undergo hybridization changes (from sp2 to sp3 ) upon nucleophilic attack. This allows them to interact with several distinct enzyme families:

    • Serine & Threonine Proteases: Mammalian enzymes like the 20S proteasome and dipeptidyl peptidase IV (DPP-IV) utilize a nucleophilic threonine or serine to cleave peptide bonds. Boronic acids readily form tetrahedral adducts with these residues, a mechanism exploited by the anti-cancer drug bortezomib1.

    • Serine β -Lactamases (SBLs) & Penicillin-Binding Proteins (PBPs): Bacterial enzymes that hydrolyze β -lactam antibiotics share a similar catalytic serine. Boronic acids effectively inhibit these by occupying the oxyanion hole2.

    • Metallo- β -Lactamases (MBLs): Unlike serine-dependent enzymes, MBLs utilize zinc ions to activate a catalytic water molecule. Remarkably, certain boronic acids cross-react here by coordinating the zinc-bound hydroxide, acting as a transition state analog for metalloenzymes3.

    Mechanism Boronic Boronic Acid Inhibitor (Electrophilic Boron) Serine Serine/Threonine Proteases & Serine β-Lactamases (Nucleophilic OH) Boronic->Serine Target Recognition Metallo Metallo-β-Lactamases (Catalytic H2O / Zn2+) Boronic->Metallo Target Recognition Adduct1 Reversible Covalent Tetrahedral Adduct Serine->Adduct1 Nucleophilic Attack Adduct2 Coordinate Covalent Adduct Metallo->Adduct2 Hydroxide Coordination

    Mechanism of boronic acid cross-reactivity across distinct enzyme families.

    Comparative Performance and Selectivity Profiles

    To develop safe therapeutics, structural tuning is required to shift the affinity from broad-spectrum cross-reactivity to target-specific inhibition. Early dipeptide boronic acids designed for DPP-IV exhibited severe toxicity in vivo due to cross-reactivity with the related intracellular enzymes DPP8 and DPP9. Conversely, modern cyclic boronates have been heavily optimized to target bacterial targets while avoiding mammalian proteases4.

    Table 1: Cross-Reactivity Profiles of Boronic Acid Classes
    Inhibitor ClassRepresentative CompoundPrimary Target EnzymeCross-Reactivity ProfilePrimary Mitigation Strategy
    Peptidic Boronic Acid Bortezomib20S Proteasome (Threonine)High (Mammalian Serine Proteases, e.g., Cathepsin G)Side-chain optimization
    Dipeptide Boronic Acid Val-boroProDPP-IV (Serine)High (DPP8/9 intracellular targets leading to toxicity)P2 residue substitution
    Cyclic Boronate VaborbactamSerine β -LactamasesLow (Minimal mammalian protease affinity)Conformational restriction
    Bicyclic Boronate TaniborbactamMetallo- β -LactamasesModerate (Intentionally cross-reacts with SBLs)Dual-target structural design

    Experimental Methodology: Profiling Cross-Reactivity

    To accurately assess the cross-reactivity of a novel boronic acid inhibitor, researchers must employ a self-validating kinetic assay.

    Causality in Experimental Design:
    • Why Pre-incubation? Boronic acids are "slow-binding" or time-dependent inhibitors. The transition from the initial encounter complex to the covalent tetrahedral adduct requires localized conformational changes. Omitting a pre-incubation step will result in a severe underestimation of inhibitory potency ( Ki​ )5.

    • Why Rapid Dilution? To differentiate BATSIs from irreversible suicide inhibitors, a rapid dilution or washout step is critical. The reversible nature of the boron-oxygen bond ensures enzymatic activity recovers over time, validating the specific mechanism of action.

    Step-by-Step Kinetic Profiling Protocol
    • Reagent Preparation: Prepare the boronic acid inhibitor in 100% DMSO, then perform serial dilutions in the specific assay buffer for each target enzyme (e.g., HEPES pH 7.5 for SBLs; Tris-HCl pH 8.0 for the proteasome). Ensure final DMSO concentration remains 1% to prevent enzyme denaturation.

    • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine the target enzyme (e.g., KPC-2, 20S Proteasome, or Human Neutrophil Elastase) with the serially diluted inhibitor. Incubate at 37°C for 15 to 30 minutes. This step is critical to allow the slow-binding covalent adduct to reach equilibrium.

    • Substrate Initiation: Initiate the reaction by adding the appropriate reporter substrate (e.g., Nitrocefin for β -lactamases, Suc-LLVY-AMC for the chymotrypsin-like site of the proteasome).

    • Continuous Kinetic Monitoring: Immediately monitor the reaction using a microplate reader (absorbance at 486 nm for Nitrocefin; fluorescence Ex 380 nm / Em 460 nm for AMC). Record the initial velocity ( v0​ ) of the linear phase.

    • Reversibility Validation: Take an aliquot from a fully inhibited well (e.g., 10×IC50​ ) and rapidly dilute it 100-fold into an assay buffer containing excess substrate. Monitor the gradual recovery of enzymatic activity over 60 minutes to confirm reversible covalent binding.

    • Data Analysis: Plot the fractional activity ( vi​/v0​ ) against inhibitor concentration. Use non-linear regression (e.g., Morrison equation for tight-binding inhibitors) to calculate the IC50​ and apparent Ki​ .

    Workflow Step1 1. Pre-incubation (Enzyme + Inhibitor) Step2 2. Substrate Addition Step1->Step2 Allows slow bond formation Step3 3. Kinetic Monitoring Step2->Step3 Initiate reaction Step4 4. Reversibility Validation Step3->Step4 Rapid dilution washout

    Step-by-step kinetic workflow for profiling boronic acid cross-reactivity.

    Strategies to Mitigate Off-Target Cross-Reactivity

    Achieving selectivity requires exploiting the unique topological features of the target enzyme's active site:

    • Cyclic Constriction: The development of cyclic boronic acids (e.g., vaborbactam) locks the molecule into a conformation that perfectly mimics the β -lactam ring. This prevents binding to the shallower active sites of mammalian serine proteases, virtually eliminating off-target toxicity6.

    • Side-Chain Optimization: For peptidic boronic acids targeting the proteasome or specific proteases, modifying the P1 and P2 side chains dictates specificity. For example, replacing a proline mimic with specific bulky hydrophobic groups can shift selectivity away from DPP8/9 towards the intended target.

    References

    • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases - MDPI. Available at: [Link]

    • Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase - NIH. Available at:[Link]

    • Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV - ACS Publications. Available at: [Link]

    • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PNAS. Available at: [Link]

    • Will morphing boron-based inhibitors beat the β-lactamases? - NIH. Available at: [Link]

    • Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3 - PLOS One. Available at: [Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Structural Analysis of Boronic Acid-Protein Complexes

    Introduction: The Rising Prominence of Boronic Acids in Drug Discovery In the landscape of modern medicinal chemistry, boronic acids have emerged as a class of compounds with remarkable therapeutic potential.[1][2] Their...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Rising Prominence of Boronic Acids in Drug Discovery

    In the landscape of modern medicinal chemistry, boronic acids have emerged as a class of compounds with remarkable therapeutic potential.[1][2] Their unique electronic properties, particularly the vacant p-orbital on the boron atom, allow them to form reversible covalent bonds with nucleophilic residues in proteins, most notably the hydroxyl groups of serine and threonine.[3] This ability to act as transition-state analogue inhibitors has led to the successful development of several FDA-approved drugs, including the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor vaborbactam.[4]

    The reversible covalent nature of their interaction presents a compelling strategy for achieving high potency and selectivity while mitigating the risks associated with irreversible inhibitors.[5][6] Understanding the precise three-dimensional arrangement of atoms at the interface of a boronic acid and its protein target is paramount for rational drug design and optimization. This guide provides a comparative overview of the key experimental and computational techniques employed for the structural elucidation of boronic acid-protein complexes, offering insights into their relative strengths, limitations, and practical implementation.

    Core Methodologies for Structural Elucidation: A Comparative Overview

    The structural analysis of boronic acid-protein complexes relies on a synergistic application of experimental and computational methods. The three primary experimental techniques for determining high-resolution structures are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryogenic Electron Microscopy (Cryo-EM). These are often complemented by computational approaches such as molecular docking and molecular dynamics (MD) simulations.

    A Triad of Techniques: X-ray, NMR, and Cryo-EM
    FeatureX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
    Principle Diffraction of X-rays by a crystalline lattice of the protein-ligand complex.Exploits the magnetic properties of atomic nuclei to probe the local chemical environment and intermolecular interactions in solution.Imaging of flash-frozen single particles of the complex in vitreous ice using an electron beam.
    Resolution Typically high (1-3 Å), providing detailed atomic-level information.[1][7]Generally lower resolution for full structures, but provides detailed information on specific interactions and dynamics.Can achieve near-atomic resolution (2-4 Å) for well-behaved samples.[8]
    Sample Requirements Requires well-ordered crystals, which can be a significant bottleneck.Requires soluble, stable protein samples at relatively high concentrations (0.1-1 mM).[9]Requires a smaller amount of sample compared to the other techniques and does not require crystallization.[10]
    Protein Size Limitations No theoretical upper size limit, but large proteins and complexes can be challenging to crystallize.Practically limited to smaller proteins and complexes (< 50 kDa) due to spectral complexity and relaxation properties.[11]Well-suited for large proteins and complexes (>100 kDa), with recent advances pushing the lower size limit.[10]
    Dynamic Information Provides a static snapshot of the protein structure in the crystalline state.Uniquely provides information on protein dynamics, conformational changes, and binding kinetics in solution.[12]Can capture different conformational states of a complex present in the sample.
    Strengths Gold standard for high-resolution structural determination.Provides information on dynamics and interactions in solution, closer to physiological conditions.Applicable to large and flexible complexes that are difficult to crystallize.
    Weaknesses Crystallization can be challenging; the crystal packing may influence the conformation.Limited to smaller proteins; lower resolution for full structure determination.Achieving high resolution for small complexes can be challenging.
    The Power of Computation: Molecular Docking and Dynamics

    Computational methods are indispensable for predicting and rationalizing the binding of boronic acid inhibitors.

    • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein. For boronic acids, specialized "covalent docking" protocols are necessary to account for the formation of the covalent bond with the target residue.[3][13] These protocols can help in screening large libraries of virtual compounds and prioritizing candidates for experimental validation.[4]

    • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the interaction, the role of water molecules, and conformational changes upon binding.[7] Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be particularly powerful for studying the covalent docking process of boronic acids.[1]

    Experimental Deep Dive: Protocols and Causality

    X-ray Crystallography: The Atomic Blueprint

    X-ray crystallography provides an unparalleled level of detail, revealing the precise geometry of the boronic acid adduct within the protein's active site.

    Experimental Workflow

    xray_workflow cluster_prep Sample Preparation cluster_cryst Crystallization & Data Collection cluster_analysis Structure Determination & Analysis protein_prep Protein Expression & Purification complex_formation Complex Formation (Co-crystallization or Soaking) protein_prep->complex_formation crystallization Crystallization Screening & Optimization complex_formation->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection phasing Phase Determination data_collection->phasing model_building Model Building & Refinement phasing->model_building analysis Structural Analysis model_building->analysis

    Caption: Workflow for X-ray Crystallography of Boronic Acid-Protein Complexes.

    Step-by-Step Methodology
    • Protein Expression and Purification: Obtain a high-purity, homogenous protein sample. This is a critical first step as impurities can hinder crystallization.[14]

    • Complex Formation:

      • Co-crystallization: The protein and the boronic acid inhibitor are mixed prior to crystallization. This is often the preferred method for ensuring full occupancy of the ligand in the crystal.[15] The molar ratio of protein to ligand should be optimized, often starting with a 1:5 to 1:10 ratio.[16]

      • Soaking: Pre-grown crystals of the apo-protein are soaked in a solution containing the boronic acid inhibitor. This method is simpler but may not always result in high occupancy.[15]

    • Crystallization Screening: Use commercially available or custom-made screens to identify initial crystallization conditions. The hanging drop or sitting drop vapor diffusion methods are commonly employed.[14]

    • Optimization of Crystallization Conditions: Fine-tune the initial hits by varying the precipitant concentration, pH, temperature, and additives to obtain diffraction-quality crystals.

    • X-ray Diffraction Data Collection: Crystals are cryo-cooled in liquid nitrogen to minimize radiation damage and diffraction data are collected at a synchrotron source.[8]

    • Structure Determination and Refinement: The diffraction data is processed to obtain an electron density map. A model of the protein-ligand complex is then built into this map and refined to yield the final high-resolution structure.[17]

    NMR Spectroscopy: Dynamics in Solution

    NMR spectroscopy is uniquely suited to study the dynamic nature of boronic acid-protein interactions in a solution state, which more closely mimics the physiological environment.

    Experimental Workflow

    nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis protein_labeling Isotopic Labeling (¹⁵N, ¹³C) sample_prep Sample Preparation (Buffer, Concentration) protein_labeling->sample_prep titration Ligand Titration sample_prep->titration nmr_spectra Acquisition of NMR Spectra (e.g., ¹H-¹⁵N HSQC) titration->nmr_spectra csp Chemical Shift Perturbation (CSP) Analysis nmr_spectra->csp binding_kinetics Determination of Binding Affinity (Kd) & Kinetics csp->binding_kinetics structural_modeling Structural Modeling binding_kinetics->structural_modeling

    Caption: Workflow for NMR Analysis of Boronic Acid-Protein Interactions.

    Step-by-Step Methodology
    • Isotopic Labeling: For protein-observed NMR, the protein is typically uniformly labeled with ¹⁵N and/or ¹³C. This is essential for resolving and assigning the protein's NMR signals.[9]

    • Sample Preparation: A concentrated and stable solution of the labeled protein is prepared in a suitable buffer. The typical protein concentration is in the range of 0.1 to 0.5 mM.[9]

    • Ligand Titration and NMR Data Acquisition: A series of ¹H-¹⁵N HSQC spectra are recorded as the boronic acid inhibitor is titrated into the protein sample.[15] The ¹H-¹⁵N HSQC spectrum provides a unique signal for each backbone amide proton-nitrogen pair, acting as a fingerprint of the protein's structure and environment.

    • Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of the protein's NMR signals upon ligand binding are monitored. Residues exhibiting significant chemical shift changes are likely located in or near the binding site.[11]

    • Determination of Binding Affinity (Kd) and Kinetics: The magnitude of the chemical shift changes as a function of ligand concentration can be used to determine the dissociation constant (Kd) of the interaction.[12] Advanced NMR techniques like relaxation dispersion can provide information on the kinetics of binding.

    • Structural Modeling: The CSP data can be used to dock the boronic acid into the protein structure, providing a model of the complex.

    Cryo-Electron Microscopy: Visualizing Large and Flexible Complexes

    Cryo-EM has revolutionized structural biology, enabling the study of large and flexible complexes that are intractable by other methods. While challenging for smaller protein-ligand complexes, recent advances are pushing the boundaries of this technique.[10]

    Experimental Workflow

    cryoem_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Image Processing & Structure Determination complex_prep Protein-Ligand Complex Formation grid_prep Grid Preparation & Vitrification complex_prep->grid_prep microscopy Cryo-Electron Microscopy grid_prep->microscopy image_acquisition Image Acquisition microscopy->image_acquisition particle_picking Particle Picking & 2D Classification image_acquisition->particle_picking reconstruction 3D Reconstruction & Refinement particle_picking->reconstruction model_building Model Building reconstruction->model_building

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

    Comprehensive Safety and Operational Guide for Handling (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid As a Senior Application Scientist, I recognize that handling novel bifunctional molecules like (3-(3-(4-Eth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide for Handling (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

    As a Senior Application Scientist, I recognize that handling novel bifunctional molecules like (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid (CAS: 1704063-57-9)[1] requires a nuanced approach to laboratory safety. This compound features both a reactive boronic acid moiety—commonly used in Suzuki-Miyaura cross-coupling reactions—and a basic ethylpiperazine group. The dual nature of this molecule dictates specific personal protective equipment (PPE) and handling protocols to mitigate risks of dermal sensitization, respiratory irritation, and potential combustible dust formation[2].

    Hazard Identification & Mechanistic Causality

    Before donning PPE, it is crucial to understand why these protections are necessary. A self-validating safety protocol begins with mechanistic awareness:

    • Boronic Acid Moiety: Boronic acids are mild Lewis acids. While generally stable, fine organic powders can form combustible dust mixtures when dispersed in the air ()[2]. They are known skin and eye irritants and can cause respiratory irritation upon inhalation of dust particles[3].

    • Ethylpiperazine Group: Piperazine derivatives are basic amines. They can disrupt the lipid bilayer of the skin, leading to enhanced dermal penetration and severe irritation. Prolonged exposure to piperazine derivatives has been linked to respiratory and dermal sensitization, necessitating strict avoidance of dust formation ()[3].

    Personal Protective Equipment (PPE) Specifications

    Every piece of PPE must be selected based on the chemical's physical properties (solid powder, basic amine, Lewis acid).

    • Hand Protection:

      • Selection: Nitrile gloves (minimum 0.11 mm thickness) are required.

      • Causality: Nitrile provides excellent chemical resistance against basic amines like piperazine, preventing dermal penetration. Latex must be avoided due to poor resistance to basic organic compounds.

      • Protocol: Double-gloving is recommended during weighing. Inspect gloves for pinholes before use. Wash hands and any exposed skin thoroughly immediately after handling[4].

    • Eye and Face Protection:

      • Selection: Snug-fitting safety goggles (EN 166 / ANSI Z87.1 compliant).

      • Causality: The compound is a fine powder. Standard safety glasses with side shields do not provide adequate protection against airborne dust particulates that can cause severe ocular irritation[2].

    • Skin and Body Protection:

      • Selection: A flame-retardant, knee-length laboratory coat with fitted cuffs, closed-toe non-porous shoes, and long pants.

      • Causality: Fitted cuffs prevent accidental sweeping of powder from the benchtop. The flame-retardant material mitigates risks associated with the potential combustible nature of boronic acid dusts[2].

    • Respiratory Protection:

      • Selection: N95/FFP2 particulate respirator or a half-mask respirator with P100 particulate filters, only if handling outside a localized exhaust environment.

      • Causality: Inhalation of piperazine-containing dusts can trigger bronchospasm or sensitization[3]. However, primary control should always be engineering controls (fume hood).

    Quantitative Data & PPE Summary

    Table 1: PPE and Hazard Summary for (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

    Hazard CategoryMechanistic CauseRequired PPEStandard/Specification
    Dermal Irritation Basic piperazine moiety disrupts skin lipidsNitrile Gloves>0.11 mm thickness, EN 374
    Ocular Irritation Boronic acid particulate contactSafety GogglesANSI Z87.1 / EN 166
    Inhalation Risk Airborne dust causing respiratory sensitizationFume Hood / N95 MaskFace velocity 80-100 fpm
    Combustible Dust Fine organic powder dispersionFlame-retardant Lab CoatNFPA 2112 compliant

    Operational Workflow: Step-by-Step Handling Protocol

    Trust in a protocol comes from reproducibility and strict adherence to engineering controls.

    Step 1: Pre-Operation Setup Ensure the chemical fume hood is operational (face velocity 80-100 fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents, which react dangerously with boronic acids ()[5].

    Step 2: PPE Donning Don lab coat, safety goggles, and double nitrile gloves.

    Step 3: Anti-Static Weighing Use an anti-static weighing spatula and a grounded balance. Boronic acid powders are prone to static buildup, which can cause the powder to aerosolize or cling to gloves, increasing exposure risk.

    Step 4: Material Transfer Transfer the weighed solid directly into a pre-tared, sealable reaction vial. Do not transport open weighing boats across the laboratory to prevent the dispersion of dust ()[6].

    Step 5: Decontamination Wipe down the balance and fume hood surface with a damp paper towel (water/ethanol mix) to capture residual dust. Dispose of the towel in solid hazardous waste.

    HandlingWorkflow Start 1. Pre-Operation Setup Verify Fume Hood & Clear Workspace PPE 2. PPE Donning Goggles, Lab Coat, Double Nitrile Gloves Start->PPE Weighing 3. Anti-Static Weighing Use Grounded Balance & Anti-Static Spatula PPE->Weighing Transfer 4. Material Transfer Transfer to Sealable Reaction Vial Weighing->Transfer Decon 5. Decontamination Wet-Wipe Surfaces & Dispose Waste Transfer->Decon

    Caption: Step-by-step operational workflow for the safe handling and weighing of boronic acid powders.

    Disposal and Waste Management Plan

    Because this compound contains a boronic acid and an amine, it must be treated as hazardous organic solid waste[2].

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a clearly labeled, sealable solid hazardous waste container.

    • Liquid Waste: If dissolved in organic solvents (e.g., DMF, DMSO, or Methanol for coupling reactions), the liquid must be collected in a designated halogen-free or halogenated organic waste carboy (depending on the solvent used). Do not pour down the drain, as piperazine derivatives can be toxic to aquatic life[3].

    Emergency Response Protocol

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[2]. The soap helps solubilize the lipophilic portions of the molecule.

    • Eye Contact: Flush eyes continuously with water for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

    • Spill Cleanup: Do NOT dry sweep. Dry sweeping aerosolizes the powder. Mist the spill lightly with water or cover with a damp absorbent pad to suppress dust, then carefully scoop into a hazardous waste container[6].

    References

    • NextSDS. "(3-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid - Chemical Substance Information". [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid
    © Copyright 2026 BenchChem. All Rights Reserved.